Indomethacin heptyl ester
Description
Properties
IUPAC Name |
heptyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30ClNO4/c1-4-5-6-7-8-15-32-25(29)17-22-18(2)28(24-14-13-21(31-3)16-23(22)24)26(30)19-9-11-20(27)12-10-19/h9-14,16H,4-8,15,17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYBCHCVNKGZCOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC(=O)CC1=C(N(C2=C1C=C(C=C2)OC)C(=O)C3=CC=C(C=C3)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Indomethacin Heptyl Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indomethacin, a potent non-steroidal anti-inflammatory drug (NSAID), has long been utilized for its analgesic, anti-inflammatory, and antipyretic properties. Its therapeutic action is primarily mediated through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2] This lack of selectivity, particularly the inhibition of the constitutively expressed COX-1 enzyme, is associated with significant gastrointestinal side effects.[3] To address this limitation, derivatives have been developed, including indomethacin heptyl ester. This technical guide provides a detailed examination of the mechanism of action of this compound, focusing on its selective inhibition of COX-2. It includes a summary of its inhibitory potency, detailed experimental protocols for its characterization, and visual diagrams of the relevant biological pathways and experimental workflows.
Core Mechanism of Action: Selective COX-2 Inhibition
The primary mechanism of action for this compound is the potent and selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[4][5] Like its parent compound, it functions by blocking the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[1]
The transformation from the non-selective indomethacin to the COX-2-selective heptyl ester derivative is achieved by derivatization of the carboxylate moiety.[3] This structural modification prevents the molecule from effectively binding to the active site of the COX-1 isoform while preserving, and even enhancing, its interaction with the COX-2 active site.[3][4] The key step in prostaglandin biosynthesis that is blocked is the conversion of arachidonic acid to prostaglandin H2 (PGH2), a reaction catalyzed by COX enzymes.[4]
Prostaglandin Synthesis Pathway and Point of Inhibition
The following diagram illustrates the cyclooxygenase pathway and highlights the selective inhibition by this compound.
Quantitative Analysis of Inhibitory Potency
The selectivity of this compound for COX-2 over COX-1 is evident from its half-maximal inhibitory concentration (IC50) values. The following table summarizes the comparative potency of indomethacin and its heptyl ester derivative against human recombinant COX-1 and COX-2 enzymes.
| Compound | Target Enzyme | IC50 Value (µM) | Selectivity Index (COX-1/COX-2) | Reference(s) |
| Indomethacin | COX-1 | 0.05 | ~0.067 | [4] |
| COX-2 | 0.75 | [4] | ||
| This compound | COX-1 | >66 | >1650 | [4] |
| COX-2 | 0.04 | [4][5] |
Experimental Protocols for Characterization
The mechanism and efficacy of this compound are elucidated through a combination of in vitro and in vivo experimental models. Detailed methodologies for key assays are provided below.
In Vitro COX Enzyme Inhibition Assay
This assay directly measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes. The protocol below is a representative method based on the detection of prostaglandin E2 (PGE2) using liquid chromatography-tandem mass spectrometry (LC-MS-MS).[6]
Objective: To determine the IC50 values of this compound against purified COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine COX-1 or human recombinant COX-2 enzyme
-
100 mM Tris-HCl buffer (pH 8.0)
-
Hematin (co-factor)
-
L-epinephrine (co-factor)
-
Arachidonic acid (substrate)
-
Test compound (this compound) dissolved in DMSO
-
2.0 M HCl (to terminate the reaction)
-
Internal standards (e.g., d4-PGE2)
-
LC-MS-MS system
Workflow Diagram:
Procedure:
-
Prepare the reaction mixture in an Eppendorf tube by combining 146 µL of 100 mM Tris-HCl (pH 8.0) buffer, 2 µL of 100 µM hematin, and 10 µL of 40 mM L-epinephrine.[6]
-
Add 20 µL of buffer containing the appropriate amount of COX-1 or COX-2 enzyme. Incubate at room temperature for 2 minutes.[6]
-
Add 2 µL of the test compound (this compound) at various concentrations to the enzyme solution. For negative controls, add 2 µL of DMSO.[6]
-
Pre-incubate the mixture at 37°C for 10 minutes.[6]
-
Initiate the enzymatic reaction by adding 20 µL of arachidonic acid to a final concentration of 5 µM.[6]
-
After 2 minutes, terminate the reaction by adding 20 µL of 2.0 M HCl.[6]
-
Add internal standards (e.g., 10 µL of 50 ng/mL d4-PGE2) to each sample.[6]
-
Analyze the concentration of PGE2 in each sample using a validated LC-MS-MS method.
-
Calculate the percent inhibition for each concentration by comparing the amount of PGE2 produced relative to the negative control.
-
Determine the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration.
Cell-Based Anti-Inflammatory Assay
This assay evaluates the effect of the compound on prostaglandin production in a cellular context, typically using macrophage-like cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).
Objective: To measure the inhibition of LPS-induced PGE2 production in RAW 264.7 macrophage cells by this compound.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (this compound)
-
MTT assay kit for cell viability
-
PGE2 Enzyme Immunoassay (EIA) kit
Workflow Diagram:
Procedure:
-
Seed RAW 264.7 cells in 24-well plates at a density of 2.5 x 10^5 cells/mL and incubate overnight.[7]
-
Pre-incubate the cells for 2 hours with various concentrations of this compound.[7]
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours to induce an inflammatory response and upregulate COX-2 expression.[7]
-
After the stimulation period, collect the cell culture supernatants.
-
Centrifuge the supernatants at 1,000 x g for 15 minutes to remove cellular debris.[7]
-
Determine the concentration of PGE2 in the supernatants using a commercial EIA kit according to the manufacturer's instructions.[7]
-
In a parallel plate, assess cell viability using an MTT assay to ensure that the observed reduction in PGE2 is not due to cytotoxicity.
-
Calculate the IC50 value for the inhibition of PGE2 production.
In Vivo Adjuvant-Induced Arthritis (AIA) Model in Rats
The AIA model is a widely used preclinical model for evaluating anti-inflammatory agents for potential use in treating rheumatoid arthritis.
Objective: To assess the anti-inflammatory and anti-arthritic efficacy of orally administered this compound in a rat model of adjuvant-induced arthritis.
Materials:
-
Susceptible rat strain (e.g., Lewis or Sprague-Dawley)
-
Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis (e.g., 10 mg/mL)
-
Test compound (this compound) formulated for oral gavage
-
Vehicle control
-
Pliers or calipers for measuring paw volume/thickness
-
Clinical scoring system for arthritis severity
Workflow Diagram:
Procedure:
-
Induction (Day 0): Anesthetize rats and administer a single intradermal injection of 0.1 mL of CFA (containing 1 mg/mL of heat-inactivated M. tuberculosis) at the base of the tail.[8]
-
Treatment: Begin daily oral administration of the test compound (this compound) or vehicle control on Day 0 (prophylactic paradigm) or after disease onset around Day 6-9 (therapeutic paradigm).[9]
-
Clinical Assessment: Monitor animals daily from approximately Day 9. Score the severity of arthritis in each paw based on a scale of 0-4, assessing erythema and swelling.[10] Measure the volume or thickness of the hind paws at regular intervals.
-
Termination: At the end of the study (e.g., Day 14 or 21), euthanize the animals.
-
Endpoint Analysis:
-
Data Analysis: Compare the clinical scores, paw volumes, and histopathological scores between the treatment and vehicle control groups to determine efficacy.
Conclusion
This compound represents a rationally designed derivative of indomethacin that successfully achieves a high degree of selectivity for the COX-2 enzyme. Its mechanism of action is centered on the potent inhibition of COX-2-mediated prostaglandin synthesis, which has been quantified in vitro and demonstrated to translate to significant anti-inflammatory efficacy in cellular and preclinical animal models of arthritis. The detailed protocols and data presented in this guide provide a framework for the continued investigation and characterization of this and similar COX-2 selective inhibitors in drug development pipelines.
References
- 1. Indomethacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Ester and amide derivatives of the nonsteroidal antiinflammatory drug, indomethacin, as selective cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of COX-2 and PGE2 in LPS-stimulated RAW264.7 cells by lonimacranthoide VI, a chlorogenic acid ester saponin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubcompare.ai [pubcompare.ai]
- 9. inotiv.com [inotiv.com]
- 10. Adjuvant-Induced Arthritis Model [chondrex.com]
Indomethacin Heptyl Ester: A Technical Guide to a Selective COX-2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indomethacin, a potent non-steroidal anti-inflammatory drug (NSAID), has long been utilized for its therapeutic effects in managing pain and inflammation. However, its clinical use is often hampered by significant gastrointestinal side effects, primarily attributed to its non-selective inhibition of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) isoforms. The discovery that the inducible COX-2 isozyme is principally responsible for the inflammatory prostaglandin synthesis has led to the development of selective COX-2 inhibitors as a safer therapeutic alternative. This technical guide focuses on indomethacin heptyl ester, a derivative of indomethacin, which demonstrates remarkable selectivity for COX-2. By esterifying the carboxyl group of indomethacin, its inhibitory activity against COX-1 is drastically reduced, while its potency against COX-2 is maintained and even enhanced. This guide will delve into the quantitative data supporting this selectivity, detailed experimental protocols for assessing COX inhibition, and visual representations of the relevant biological pathways and experimental workflows.
Introduction to COX-1 and COX-2 in Inflammation
The cyclooxygenase (COX) enzymes are key players in the physiological and pathological production of prostaglandins from arachidonic acid.[1][2][3] There are two primary isoforms:
-
COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that mediate essential physiological functions, including the protection of the gastric mucosa, regulation of renal blood flow, and platelet aggregation.[3]
-
COX-2: In most tissues, COX-2 is an inducible enzyme, with its expression being upregulated by pro-inflammatory stimuli such as cytokines, growth factors, and endotoxins.[2][4] The prostaglandins produced by COX-2 are major contributors to the pain, swelling, and fever associated with inflammation.[2][4]
The therapeutic anti-inflammatory effects of traditional NSAIDs like indomethacin stem from their inhibition of COX-2. However, their simultaneous inhibition of COX-1 is what leads to common adverse effects, most notably gastrointestinal ulceration and bleeding.[5] This understanding spurred the development of selective COX-2 inhibitors, designed to retain anti-inflammatory efficacy while minimizing gastrointestinal toxicity.
This compound: A Selective COX-2 Inhibitor
A successful strategy in developing selective COX-2 inhibitors has been the chemical modification of existing non-selective NSAIDs. Indomethacin has been a prime candidate for such modifications. The esterification of the carboxylic acid moiety of indomethacin to form derivatives like this compound has been shown to dramatically increase its selectivity for COX-2.[6] This is because the active site of COX-2 is slightly larger and has a side pocket that can accommodate the bulkier ester group, whereas the narrower active site of COX-1 cannot.[7]
Data Presentation: Inhibitory Potency and Selectivity
The following table summarizes the quantitative data on the inhibitory activity of indomethacin and its heptyl ester derivative against COX-1 and COX-2. The data is presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. A lower IC50 value indicates a higher inhibitory potency.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Indomethacin | 0.05 | 0.75 | 0.067 |
| This compound | >66 | 0.04 | >1650 |
Data sourced from Kalgutkar et al., J Med Chem. 2000 Jul 27;43(15):2860-70.[6][8]
As the data clearly indicates, indomethacin is a potent inhibitor of both COX-1 and COX-2, with a slight preference for COX-1. In stark contrast, this compound is a highly potent inhibitor of COX-2, while showing negligible activity against COX-1 at concentrations up to 66 µM.[6][8] The selectivity index, a ratio of the IC50 values, highlights this dramatic shift, with the heptyl ester being over 1650 times more selective for COX-2 than for COX-1.
Experimental Protocols
The determination of COX inhibitory activity and selectivity involves robust in vitro and cell-based assays. The following are detailed methodologies for key experiments.
In Vitro COX Enzyme Inhibition Assay (Fluorometric Method)
This protocol describes a common method for determining the IC50 values of test compounds against purified COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
COX Probe (e.g., a fluorogenic substrate that detects prostaglandin G2)
-
COX Cofactor (e.g., hematin)
-
Arachidonic Acid (substrate)
-
Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well opaque microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of all reagents in COX Assay Buffer according to the manufacturer's instructions.
-
Assay Plate Setup:
-
Blank wells: Add Assay Buffer and solvent.
-
Enzyme Control (100% activity) wells: Add Assay Buffer, COX enzyme (either COX-1 or COX-2), and solvent.
-
Inhibitor wells: Add Assay Buffer, COX enzyme, and various concentrations of the test compound.
-
-
Pre-incubation: Add the COX Cofactor and COX Probe to all wells. Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells simultaneously using a multichannel pipette.
-
Measurement: Immediately begin measuring the fluorescence intensity kinetically over a period of 5-10 minutes using a microplate reader (e.g., excitation at 535 nm and emission at 587 nm).
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Normalize the data to the enzyme control wells (100% activity) and the blank wells (0% activity).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve using appropriate software.
-
Cell-Based COX-2 Inhibition Assay in RAW 264.7 Macrophages
This protocol assesses the ability of a test compound to inhibit COX-2 activity in a cellular context.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) to induce COX-2 expression
-
Test compounds dissolved in a suitable solvent
-
Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)
Procedure:
-
Cell Culture and COX-2 Induction:
-
Culture RAW 264.7 cells in appropriate culture flasks until they reach a suitable confluency.
-
Seed the cells into 24-well plates and allow them to adhere overnight.
-
Induce COX-2 expression by treating the cells with LPS (e.g., 1 µg/mL) and IFN-γ (e.g., 10 U/mL) for a specified period (e.g., 12-24 hours).
-
-
Inhibitor Treatment:
-
Remove the induction medium and replace it with fresh medium containing various concentrations of the test compound.
-
Pre-incubate the cells with the inhibitor for a defined time (e.g., 30 minutes).
-
-
Arachidonic Acid Stimulation:
-
Add arachidonic acid (e.g., 10 µM) to the wells to stimulate prostaglandin production.
-
Incubate for a further period (e.g., 15-30 minutes).
-
-
Sample Collection and Analysis:
-
Collect the cell culture supernatant from each well.
-
Measure the concentration of PGE2 in the supernatant using a competitive EIA kit according to the manufacturer's protocol.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of PGE2 production for each inhibitor concentration relative to the vehicle-treated control.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and determine the IC50 value.
-
Visualizations: Signaling Pathways and Workflows
COX-2 Signaling Pathway in Inflammation
The following diagram illustrates the signaling cascade leading to the production of pro-inflammatory prostaglandins by COX-2.
Caption: Inflammatory stimuli trigger a signaling cascade leading to the expression of COX-2, which then produces pro-inflammatory prostaglandins.
Experimental Workflow for Determining COX Inhibitor Selectivity
This diagram outlines the general workflow for screening compounds for their COX-1 and COX-2 inhibitory activity and determining their selectivity.
Caption: A streamlined workflow for the parallel assessment of a compound's inhibitory activity against COX-1 and COX-2 to determine its selectivity profile.
Logical Relationship: Indomethacin Modification and COX-2 Selectivity
This diagram illustrates the logical progression from a non-selective NSAID to a selective COX-2 inhibitor through chemical modification.
Caption: The esterification of indomethacin leads to steric hindrance in the COX-1 active site while allowing favorable binding in the larger COX-2 active site, resulting in selectivity.
Conclusion
This compound serves as a compelling example of how rational drug design can be employed to improve the safety profile of existing therapeutics. By understanding the structural differences between the COX-1 and COX-2 active sites, a highly selective COX-2 inhibitor was developed from a non-selective parent compound. The dramatic increase in the selectivity index, supported by robust in vitro data, underscores the potential of this and similar derivatives as safer anti-inflammatory agents. This technical guide provides the foundational knowledge, quantitative data, and experimental frameworks necessary for researchers and drug development professionals to further explore and build upon the development of selective COX-2 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. experts.umn.edu [experts.umn.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Ester and amide derivatives of the nonsteroidal antiinflammatory drug, indomethacin, as selective cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical and Physical Properties of Indomethacin Heptyl Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indomethacin heptyl ester, a derivative of the potent non-steroidal anti-inflammatory drug (NSAID) Indomethacin, has emerged as a compound of significant interest in drug development. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, and biological activity. By functioning as a selective cyclooxygenase-2 (COX-2) inhibitor, this compound offers a promising profile for anti-inflammatory therapies with a potentially improved safety profile compared to its parent compound. This document consolidates available data on its physicochemical characteristics, provides a detailed experimental protocol for its synthesis, and elucidates its mechanism of action through a visual signaling pathway.
Chemical and Physical Properties
This compound is the 1-heptyl ester of Indomethacin. The addition of the heptyl ester group significantly alters the physicochemical properties of the parent drug, most notably increasing its lipophilicity. This modification is key to its altered biological activity and potential for different delivery systems.
General Properties
| Property | Value | Source |
| Chemical Name | 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic acid, 1-heptyl ester | [1][2] |
| CAS Number | 282728-47-6 | [1][2] |
| Molecular Formula | C₂₆H₃₀ClNO₄ | [1][2] |
| Molecular Weight | 456.0 g/mol | [1] |
| Physical Appearance | Solid powder | [3] |
Solubility
| Solvent | Solubility | Source |
| Ethanol | ≤17 mg/mL | [1] |
| Dimethyl Sulfoxide (DMSO) | 17 mg/mL (98.69 mM) | [1][3] |
| Dimethylformamide (DMF) | 17 mg/mL | [1] |
| Methyl Acetate | Soluble | [4] |
Synthesis and Experimental Protocols
The synthesis of this compound is achieved through the esterification of the carboxylic acid group of Indomethacin. The following is a detailed experimental protocol based on general methods for the synthesis of Indomethacin esters.
Synthesis of this compound
Reaction:
Indomethacin + 1-Heptanol --(H₂SO₄)--> this compound
Materials:
-
Indomethacin
-
1-Heptanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Hexane
-
Ethyl Acetate
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve Indomethacin (1 equivalent) in a suitable volume of 1-heptanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of hexane and ethyl acetate (e.g., 7:3 v/v).
-
Work-up: Once the reaction is complete, dilute the mixture with dichloromethane. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to afford the pure product.
Characterization
The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to confirm the presence of the heptyl chain and the integrity of the Indomethacin core structure.
-
Infrared (IR) Spectroscopy: To identify the characteristic ester carbonyl stretch and other functional groups.
-
Mass Spectrometry (MS): To confirm the molecular weight of the final product.
Biological Activity and Mechanism of Action
This compound is a potent and selective inhibitor of cyclooxygenase-2 (COX-2).[1][6] The esterification of Indomethacin's carboxyl group leads to a significant increase in its selectivity for COX-2 over COX-1.
In Vitro Activity
| Target | IC₅₀ | Source |
| Human Recombinant COX-2 | 0.04 µM | [1][6] |
| Human Recombinant COX-1 | >66 µM | [1][6] |
This high selectivity index suggests that this compound may exhibit anti-inflammatory effects with a reduced risk of the gastrointestinal side effects commonly associated with non-selective COX inhibitors like Indomethacin.
Signaling Pathway
The anti-inflammatory, analgesic, and antipyretic effects of this compound are primarily mediated through the inhibition of the COX-2 enzyme. COX-2 is an inducible enzyme that plays a crucial role in the inflammatory cascade by converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.
Experimental Workflows
The development and evaluation of this compound involve a series of well-defined experimental workflows.
Synthesis and Purification Workflow
Conclusion
This compound represents a promising modification of a well-established anti-inflammatory agent. Its enhanced selectivity for COX-2 suggests the potential for a safer therapeutic profile, warranting further investigation in preclinical and clinical settings. This technical guide provides a foundational understanding of its chemical and physical properties, a detailed protocol for its synthesis, and a clear visualization of its mechanism of action, serving as a valuable resource for researchers in the field of drug discovery and development. Future research should focus on obtaining and publishing detailed characterization data, including a definitive melting point and comprehensive spectroscopic analyses, to further solidify its profile.
References
- 1. scialert.net [scialert.net]
- 2. Study of Physico-Chemical Properties and Morphology of Phospholipid Composition of Indomethacin [mdpi.com]
- 3. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 4. Indometacin | 53-86-1 [chemicalbook.com]
- 5. synthesis-of-enhanced-lipid-solubility-of-indomethacin-derivatives-for-topical-formulations - Ask this paper | Bohrium [bohrium.com]
- 6. Indometacin(53-86-1) 13C NMR spectrum [chemicalbook.com]
Indomethacin Heptyl Ester: A Technical Guide to Solubility and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of indomethacin heptyl ester in dimethyl sulfoxide (DMSO) and ethanol. It includes quantitative data, a generalized experimental protocol for solubility determination, and a visualization of its primary mechanism of action as a selective COX-2 inhibitor.
Core Focus: Solubility in Common Organic Solvents
This compound, a derivative of the nonsteroidal anti-inflammatory drug (NSAID) indomethacin, exhibits specific solubility characteristics in common laboratory solvents. Understanding these properties is critical for in vitro and in vivo experimental design, formulation development, and drug delivery studies.
Quantitative Solubility Data
The solubility of this compound in DMSO and ethanol has been reported by various suppliers. The data is summarized in the table below for easy comparison. It is important to note that slight variations in reported solubility can occur due to differences in experimental conditions, such as temperature and the purity of the compound and solvents.
| Solvent | Reported Solubility (mg/mL) | Source(s) |
| DMSO | 17 mg/mL | [1][2][3] |
| DMSO | 45 mg/mL | [4] |
| Ethanol | ≤17 mg/mL | [1][3] |
| Ethanol | 18 mg/mL | [2] |
Experimental Protocol for Solubility Determination
While specific experimental details from the data sources are not extensively provided, a standard and reliable method for determining the solubility of a compound like this compound is the shake-flask method . This method establishes the equilibrium solubility of a solute in a solvent at a specific temperature.
Generalized Shake-Flask Protocol
-
Preparation : Add an excess amount of this compound powder to a known volume of the desired solvent (DMSO or ethanol) in a sealed, inert container (e.g., a glass vial with a screw cap). The presence of excess solid is crucial to ensure that a saturated solution is achieved.
-
Equilibration : Place the container in a constant temperature shaker or water bath. The system should be agitated (e.g., at 100 rpm) for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
Phase Separation : After equilibration, cease agitation and allow the solution to stand undisturbed for a period to allow the excess solid to settle. To ensure complete removal of undissolved particles, the supernatant should be carefully collected and filtered through a fine-pore filter (e.g., a 0.22 µm syringe filter) or centrifuged at a high speed.
-
Quantification : The concentration of this compound in the clear, saturated supernatant is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.
-
Calculation : The solubility is then expressed in mg/mL based on the quantified concentration in the supernatant.
Mechanism of Action: Selective COX-2 Inhibition
This compound functions as a potent and selective inhibitor of cyclooxygenase-2 (COX-2).[1][2] The cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. While COX-1 is constitutively expressed in many tissues and plays a role in physiological functions, COX-2 is an inducible enzyme that is upregulated at sites of inflammation. The selective inhibition of COX-2 by this compound is a key therapeutic advantage, as it can reduce inflammation while potentially minimizing the gastrointestinal side effects associated with non-selective COX inhibitors that also target COX-1.
Below is a diagram illustrating the COX signaling pathway and the inhibitory action of this compound.
Caption: COX signaling pathway and selective inhibition by this compound.
References
In Vitro Cyclooxygenase-2 (COX-2) Inhibitory Activity of Indomethacin Heptyl Ester: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vitro IC50 value of Indomethacin heptyl ester on the cyclooxygenase-2 (COX-2) enzyme. It includes a detailed summary of its inhibitory potency, the experimental protocol used for its determination, and a visualization of the relevant biological pathway and experimental workflow. This document is intended to serve as a comprehensive resource for researchers in pharmacology and drug development.
Core Data Presentation: COX Inhibitory Activity
The inhibitory potency of this compound against COX-2 is significantly enhanced compared to its parent compound, indomethacin. Furthermore, this ester derivative demonstrates marked selectivity for COX-2 over the COX-1 isoform. The IC50 values, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, are summarized below.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Indomethacin | 0.05 | 0.75 | 0.067 |
| This compound | >66 | 0.04 | >1650 |
Data sourced from Kalgutkar AS, et al. J Med Chem. 2000.[1]
Prostaglandin Biosynthesis Pathway and COX-2 Inhibition
Cyclooxygenase enzymes are central to the inflammatory process through their role in the biosynthesis of prostaglandins. COX-2, an inducible isoform, converts arachidonic acid into the unstable intermediate Prostaglandin H2 (PGH2). PGH2 is subsequently metabolized by various tissue-specific isomerases into a range of biologically active prostanoids, including prostaglandins and thromboxanes, which are key mediators of inflammation, pain, and fever. This compound exerts its anti-inflammatory effect by selectively binding to and inhibiting the COX-2 enzyme, thereby blocking the initial step in this cascade.
Experimental Protocols
The determination of the in vitro IC50 values for this compound against COX-1 and COX-2 was conducted using purified enzyme assays. The following protocol is based on the methodology described in the foundational study by Kalgutkar et al. and related publications.
Objective: To determine the concentration of this compound required to inhibit 50% of the activity of purified human COX-2 and ovine COX-1.
Materials:
-
Enzymes: Purified human recombinant COX-2 and ovine COX-1.
-
Cofactors: Hematin.
-
Buffer: 100 mM Tris-HCl, pH 8.0.
-
Additives: 500 µM phenol (as a peroxidase co-substrate).
-
Substrate: [1-¹⁴C]-Arachidonic Acid (50 µM, specific activity ~55-57 mCi/mmol).
-
Inhibitor: this compound, dissolved in a suitable solvent (e.g., DMSO).
-
Reaction Vessels: Microcentrifuge tubes or 96-well plates.
-
Detection System: Thin-Layer Chromatography (TLC) plate (e.g., Kieselgel 60) and a system for radioactivity detection (e.g., phosphorimager or scintillation counter).
Procedure:
-
Enzyme Preparation: The purified COX enzymes (ovine COX-1 or human COX-2) are reconstituted with hematin in the Tris-HCl buffer on ice.
-
Reaction Mixture Preparation: In a total reaction volume of 200 µL, the following components are combined:
-
Hematin-reconstituted enzyme in 100 mM Tris-HCl (pH 8.0).
-
500 µM phenol.
-
Varying concentrations of the test inhibitor (this compound) or vehicle control.
-
-
Pre-incubation: The reaction mixtures containing the enzyme and inhibitor are pre-incubated for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of 50 µM [1-¹⁴C]-Arachidonic Acid.
-
Reaction Incubation: The reaction is allowed to proceed for a short, defined period (e.g., 2 minutes) at 37°C.
-
Reaction Termination: The reaction is stopped by adding a quenching solution, such as an organic solvent mixture (e.g., ethyl ether/methanol/citrate buffer).
-
Product Separation: The prostanoid products are extracted into the organic phase. The organic phase is then concentrated and spotted onto a TLC plate. The plate is developed in a suitable solvent system to separate the arachidonic acid substrate from the prostaglandin products.
-
Quantification: The amount of radioactive prostaglandin product is quantified using a radioactivity detector.
-
IC50 Calculation: The percentage of enzyme inhibition is calculated for each inhibitor concentration relative to the vehicle control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
References
The Anti-Inflammatory Profile of Indomethacin Heptyl Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Indomethacin, a potent non-steroidal anti-inflammatory drug (NSAID), has long been a cornerstone in the management of inflammatory conditions. However, its clinical utility is often hampered by significant gastrointestinal side effects, primarily attributed to its non-selective inhibition of cyclooxygenase (COX) enzymes. This technical guide delves into the anti-inflammatory properties of a promising derivative, Indomethacin heptyl ester. By esterifying the carboxyl group of indomethacin, this molecule exhibits a remarkable shift in its pharmacological profile, demonstrating potent and selective inhibition of COX-2. This selectivity is key to its enhanced anti-inflammatory efficacy and potentially improved safety profile compared to its parent compound. This document provides an in-depth analysis of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the pertinent biological pathways and experimental workflows.
Mechanism of Action: Selective COX-2 Inhibition
The primary anti-inflammatory mechanism of this compound lies in its ability to selectively inhibit the cyclooxygenase-2 (COX-2) enzyme.[1][2] Both COX-1 and COX-2 are key enzymes in the arachidonic acid cascade, responsible for the conversion of arachidonic acid to prostaglandins (PGs), which are potent mediators of inflammation, pain, and fever.[3][4] While COX-1 is constitutively expressed in most tissues and plays a role in physiological functions such as maintaining the gastric mucosa, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation.[5]
Standard NSAIDs like indomethacin non-selectively inhibit both COX-1 and COX-2. The inhibition of COX-1 is largely responsible for the common gastrointestinal side effects associated with these drugs.[6] In contrast, this compound, through chemical modification, displays a high degree of selectivity for the COX-2 enzyme. This targeted inhibition allows for a potent anti-inflammatory effect by reducing the production of pro-inflammatory prostaglandins at the site of inflammation, while sparing the protective functions of COX-1 in the gastrointestinal tract.[7]
Signaling Pathway: Arachidonic Acid Cascade
The following diagram illustrates the central role of COX enzymes in the synthesis of prostaglandins from arachidonic acid and the inhibitory action of this compound.
Quantitative Analysis of Anti-Inflammatory Activity
The potency and selectivity of this compound have been quantified through various in vitro and in vivo studies. The following tables summarize the key data, providing a comparative perspective against its parent compound and other common NSAIDs.
Table 1: In Vitro Cyclooxygenase (COX) Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | >66 | 0.04 | >1650 |
| Indomethacin | 0.67 | 0.05 | 13.4 |
| Diclofenac | 0.09 | 0.009 | 10 |
| Celecoxib | 15 | 0.04 | 375 |
Data compiled from multiple sources. IC50 values represent the concentration of the drug required to inhibit 50% of the enzyme's activity. A higher selectivity index indicates greater selectivity for COX-2.
Table 2: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Rat Paw Edema)
| Compound | Dose (mg/kg) | Edema Inhibition (%) |
| This compound | ~10-20 | Significant inhibition (Comparable to Indomethacin) |
| Indomethacin | 10 | 87.3 |
| Diclofenac | 10 | ~50-60 |
| Ibuprofen | 100 | ~40-50 |
Data represents typical findings from the rat paw edema model. The exact percentage of inhibition can vary based on experimental conditions.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling replication and further investigation.
In Vitro COX-1 and COX-2 Inhibition Assay
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against COX-1 and COX-2 enzymes.
Objective: To quantify the inhibitory potency and selectivity of this compound on purified COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes.
-
Arachidonic acid (substrate).
-
This compound and other test compounds.
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Enzyme immunoassay (EIA) kit for Prostaglandin E2 (PGE2) detection.
-
Microplate reader.
Procedure:
-
Enzyme Preparation: Prepare working solutions of COX-1 and COX-2 enzymes in the reaction buffer.
-
Inhibitor Preparation: Prepare a series of dilutions of this compound and control drugs in a suitable solvent (e.g., DMSO).
-
Reaction Incubation: In a microplate, combine the enzyme solution with either the test compound dilutions or the vehicle control.
-
Initiation of Reaction: Add arachidonic acid to each well to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).
-
Termination of Reaction: Stop the reaction by adding a quenching solution (e.g., a strong acid).
-
PGE2 Quantification: Measure the amount of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Carrageenan-Induced Paw Edema in Rats
This in vivo model is a standard and widely used method for evaluating the anti-inflammatory activity of new compounds.
Objective: To assess the in vivo anti-inflammatory efficacy of this compound.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200g).
-
1% Carrageenan solution in sterile saline.
-
This compound and control drugs.
-
Vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Plebysmometer or digital calipers.
Procedure:
-
Animal Acclimatization: Acclimate the rats to the laboratory conditions for at least one week before the experiment.
-
Grouping: Divide the animals into groups (e.g., control, standard drug, and different doses of the test compound).
-
Drug Administration: Administer the test compound (this compound), standard drug (e.g., Indomethacin), or vehicle to the respective groups, typically via oral gavage.
-
Induction of Inflammation: After a specific time post-drug administration (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer or paw thickness with calipers at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Safety Profile: Reduced Ulcerogenic Potential
A significant advantage of the esterification of indomethacin is the potential for reduced gastrointestinal toxicity. The carboxylic acid moiety of many NSAIDs is implicated in the direct topical irritation of the gastric mucosa. By masking this functional group, this compound is expected to have a lower ulcerogenic potential compared to its parent compound. Studies on other indomethacin ester derivatives have shown a significant reduction in gastric irritation.[7] While specific quantitative data on the ulcer index of this compound is still emerging, the rationale for its improved gastrointestinal safety profile is strong.
Conclusion and Future Directions
This compound represents a promising advancement in the development of anti-inflammatory therapeutics. Its potent and selective inhibition of the COX-2 enzyme provides a strong foundation for its enhanced anti-inflammatory effects and a potentially more favorable safety profile, particularly concerning gastrointestinal adverse events. The data presented in this guide underscores its potential as a valuable candidate for further preclinical and clinical development.
Future research should focus on a more comprehensive evaluation of its pharmacokinetic and pharmacodynamic properties, including its metabolism and tissue distribution. Long-term toxicity studies are also warranted to fully establish its safety profile. Furthermore, comparative clinical trials against existing selective and non-selective NSAIDs will be crucial to definitively determine its therapeutic value in various inflammatory conditions. The continued investigation of such rationally designed molecules holds the key to developing more effective and safer treatments for a wide range of inflammatory disorders.
References
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. Comparison of the Anti-Inflammatory and Analgesic Effects in Rats of Diclofenac-Sodium, Felbinac and Indomethacin Patches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of differential inhibition of COX-1 and COX-2 and the pharmacology of selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Different mechanisms in formation and prevention of indomethacin-induced gastric ulcers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of Indomethacin, Diclofenac and Aspirin-Induced Gastric Damage according to Age in Rats [gutnliver.org]
Indomethacin Heptyl Ester: A Technical Guide for Immunology and Inflammation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indomethacin, a potent non-steroidal anti-inflammatory drug (NSAID), has long been a staple in inflammation research. Its therapeutic effects are primarily mediated through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are critical for prostaglandin synthesis. However, the clinical utility of indomethacin is often limited by its gastrointestinal side effects, largely attributed to the inhibition of the constitutively expressed COX-1 enzyme. This has driven the development of more selective COX-2 inhibitors. Indomethacin heptyl ester has emerged as a promising derivative, demonstrating high selectivity for the COX-2 enzyme, thereby offering a potentially safer alternative for investigating and treating inflammatory and immune-mediated conditions. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data from key studies, detailed experimental protocols, and insights into the signaling pathways it modulates.
Mechanism of Action
This compound is a selective inhibitor of the COX-2 enzyme.[1][2] The esterification of the carboxylic acid group of indomethacin to a heptyl ester alters its binding affinity, leading to a significant increase in selectivity for the COX-2 isoform over COX-1.[3] By selectively inhibiting COX-2, an enzyme predominantly upregulated at sites of inflammation, this compound effectively reduces the production of prostaglandins, which are key mediators of pain, fever, and inflammation.[3] This targeted action is believed to spare the gastroprotective functions of COX-1, potentially reducing the risk of gastrointestinal adverse effects associated with non-selective NSAIDs.[1]
Quantitative Data
The following tables summarize the available quantitative data for this compound and related compounds, providing a comparative overview of their biological activity.
Table 1: In Vitro COX Inhibition
| Compound | Target | IC50 (μM) | Source |
| This compound | Human recombinant COX-2 | 0.04 | [3] |
| This compound | Ovine COX-1 | >66 | [3] |
| Indomethacin | Ovine COX-1 | 0.05 | [3] |
| Indomethacin | Human recombinant COX-2 | 0.75 | [3] |
Table 2: In Vivo Anti-Inflammatory Activity of an Indomethacin Ester Derivative (IML) in Adjuvant-Induced Arthritis in Rats
| Treatment | Dose (mg/kg) | Outcome | Source |
| IML | 6.25 | Not specified | [1] |
| IML | 12.5 | Reduced joint inflammation, promoted recovery of synovial membrane and articular cartilage | [1] |
| IML | 25 | Reduced joint inflammation, promoted recovery of synovial membrane and articular cartilage | [1] |
| Indomethacin (reference) | 1 | Less effective than IML at 12.5 and 25 mg/kg | [1] |
Note: "IML" refers to an unspecified ester derivative of indomethacin. This data is provided as a reference for the potential in vivo efficacy of indomethacin esters.
Signaling Pathways
The primary signaling pathway modulated by this compound is the cyclooxygenase pathway. By inhibiting COX-2, it blocks the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins. This, in turn, can affect downstream signaling cascades that are activated by prostaglandins, including those involved in cytokine production and immune cell activation. Furthermore, the parent compound, indomethacin, has been shown to influence the NF-κB signaling pathway, a key regulator of inflammation and immune responses.
Experimental Protocols
In Vitro COX-2 Inhibition Assay
Objective: To determine the IC50 value of this compound for the COX-2 enzyme.
Materials:
-
Human recombinant COX-2 enzyme
-
COX reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
This compound (test compound)
-
Stannous chloride (SnCl2)
-
PGF2α ELISA kit
-
96-well microplate
Procedure:
-
Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the COX reaction buffer, heme, and the diluted this compound or vehicle control.
-
Add the human recombinant COX-2 enzyme to each well and incubate for a specified time (e.g., 10 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Incubate for a short period (e.g., 2 minutes) at 37°C.
-
Stop the reaction by adding a solution of stannous chloride to reduce the PGH2 product to PGF2α.
-
Quantify the amount of PGF2α produced using a commercial ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of COX-2 inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
In Vivo Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the acute anti-inflammatory activity of this compound in vivo.
Materials:
-
Male Wistar rats (150-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Fast the rats overnight with free access to water.
-
Divide the rats into groups: vehicle control, positive control (e.g., Indomethacin), and test groups receiving different doses of this compound.
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Administer the vehicle, Indomethacin, or this compound orally or intraperitoneally.
-
After a specific time (e.g., 30-60 minutes), induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
Calculate the percentage of inhibition of edema for each group compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
In Vivo Adjuvant-Induced Arthritis in Rats
Objective: To assess the chronic anti-inflammatory and potential disease-modifying effects of this compound.
Materials:
-
Male Lewis or Wistar rats (150-200 g)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
This compound
-
Vehicle
-
Calipers for measuring joint diameter
Procedure:
-
On day 0, induce arthritis by a single intradermal injection of 0.1 mL of CFA into the plantar surface of the right hind paw.
-
Divide the rats into groups: vehicle control, positive control (e.g., Indomethacin or Methotrexate), and test groups receiving different doses of this compound.
-
Begin treatment on a specified day post-adjuvant injection (e.g., day 0 for prophylactic effect or day 7 for therapeutic effect) and continue for a set period (e.g., 14-21 days).
-
Monitor the animals regularly for signs of arthritis, including paw swelling (measured with calipers or plethysmometer) and arthritic score (based on a visual assessment of erythema and swelling in multiple joints).
-
At the end of the study, animals can be euthanized, and hind paws collected for histological analysis to assess joint damage, inflammation, and cartilage integrity.
-
Blood samples can also be collected to measure systemic inflammatory markers such as cytokine levels.
Lymphocyte Proliferation Assay
Objective: To evaluate the immunosuppressive potential of this compound by measuring its effect on T-cell proliferation.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) isolated from healthy human donors or splenocytes from mice.
-
RPMI-1640 culture medium supplemented with fetal bovine serum (FBS), L-glutamine, and penicillin-streptomycin.
-
Mitogen (e.g., Phytohemagglutinin (PHA) or Concanavalin A (ConA))
-
This compound
-
[³H]-thymidine or a non-radioactive proliferation assay kit (e.g., MTT, BrdU)
-
96-well cell culture plates
Procedure:
-
Isolate PBMCs or splenocytes using density gradient centrifugation.
-
Resuspend the cells in complete RPMI-1640 medium and adjust the cell concentration.
-
Plate the cells in a 96-well plate.
-
Add serial dilutions of this compound or vehicle control to the wells.
-
Stimulate the cells with an optimal concentration of the mitogen (PHA or ConA). Include unstimulated control wells.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
For the final 18 hours of incubation, add [³H]-thymidine to each well.
-
Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter.
-
Alternatively, use a non-radioactive method like the MTT assay, where a colorimetric change indicates cell viability and proliferation.
-
Calculate the percentage of inhibition of lymphocyte proliferation for each concentration of this compound compared to the mitogen-stimulated control.
Conclusion
This compound represents a promising tool for immunology and inflammation research due to its high selectivity for the COX-2 enzyme. This selectivity may translate to a more favorable safety profile compared to its parent compound, indomethacin, making it a valuable agent for investigating the role of COX-2 in various inflammatory and immune processes. The experimental protocols provided in this guide offer a framework for researchers to further explore the therapeutic potential of this compound. While in vivo data for the heptyl ester is still emerging, the methodologies outlined here can be readily adapted to generate the necessary dose-response and efficacy data to advance our understanding of this selective COX-2 inhibitor.
References
Discovery and development of Indomethacin ester derivatives
An In-Depth Technical Guide on the Discovery and Development of Indomethacin Ester Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indomethacin, a potent non-steroidal anti-inflammatory drug (NSAID), has been a cornerstone in the management of inflammatory conditions such as rheumatoid arthritis and gout since its introduction in 1963.[1] Its therapeutic efficacy stems from the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are crucial for the synthesis of prostaglandins that mediate pain, fever, and inflammation.[2][3][4] However, the clinical utility of Indomethacin is significantly hampered by severe gastrointestinal (GI) side effects, including ulceration and bleeding.[1][4] These adverse effects are largely attributed to the inhibition of the gastroprotective COX-1 enzyme and the direct irritation of the gastric mucosa by the drug's free carboxylic acid group.
To overcome these limitations, research has focused on developing prodrugs of Indomethacin. The primary strategy involves the esterification of the carboxylic acid moiety. This modification masks the acidic group, reducing direct GI irritation and altering the drug's pharmacological profile. The resulting Indomethacin ester derivatives are designed to be inactive until they are hydrolyzed in vivo by esterase enzymes, releasing the parent Indomethacin to exert its therapeutic effect systemically. This approach has not only led to derivatives with significantly reduced ulcerogenicity but has also unveiled compounds with unexpected and beneficial properties, including selective COX-2 inhibition and potent anticancer activity, thereby broadening the therapeutic potential of the Indomethacin scaffold.
Synthesis of Indomethacin Ester Derivatives
The synthesis of Indomethacin ester derivatives is primarily achieved through the esterification of the carboxylic acid group of the parent molecule. Several standard organic synthesis methods have been successfully employed.
A common and straightforward method involves the conversion of Indomethacin into its more reactive acid chloride intermediate by reacting it with thionyl chloride. This intermediate is then reacted with the desired alcohol in an alkaline medium to form the corresponding ester.[5] Another widely used technique is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst to facilitate the direct reaction between Indomethacin and an alcohol.[6]
Caption: General reaction scheme for the synthesis of Indomethacin esters.
Pharmacological Evaluation of Ester Derivatives
The development of ester derivatives aims to create prodrugs that improve upon the parent compound's safety and efficacy profile. Evaluation focuses on anti-inflammatory activity, gastrointestinal toxicity, and, more recently, novel therapeutic applications like cancer treatment.
Anti-inflammatory Activity and Reduced Gastrointestinal Toxicity
The core principle behind ester prodrugs is to mitigate the direct damage to the stomach lining caused by the free carboxylic acid of Indomethacin. Studies consistently show that esterification significantly reduces the ulcerogenic potential of the drug.[7][8] For instance, butyl and octyl esters of Indomethacin demonstrated hardly any ulcerogenic activity or hepatic injury after oral administration in rats, in stark contrast to the severe irritation caused by Indomethacin alone.[9]
While reducing toxicity, it is crucial that the derivatives retain therapeutic efficacy. In vivo studies, such as the carrageenan-induced paw edema model in rats, confirm that ester derivatives exhibit anti-inflammatory activity comparable to the parent drug, albeit sometimes at higher doses or with a delayed onset as the prodrug is hydrolyzed.[7] Similarly, various ester analogues showed superior or similar peripheral analgesic effects in the acetic acid-induced writhing test compared to Indomethacin.[10][11]
| Derivative | Dose | Anti-inflammatory Activity (% Inhibition vs. Control) | Ulcer Index / Notes | Reference |
| Indomethacin | 1 mg/kg | ~50% | Severe ulceration observed | [8][9] |
| Indomethacin Butyl Ester (IM-BE) | - | Low bioavailability (15%) but effective | Ulcerogenic activity hardly seen | [9] |
| Indomethacin Octyl Ester (IM-OE) | - | Very low bioavailability (2.1%) | Ulcerogenic activity hardly seen | [9] |
| Oligoethylene Esters (3-5) | Higher than Indomethacin | Similar to Indomethacin | No ulcerogenic activity observed | [7] |
| Indomethacin Ester (IML) | 12.5 & 25 mg/kg | Better than Indomethacin (1 mg/kg) | No ulcerogenic effect | [8] |
| Indomethacin Analogue (2a) | 10 mg/kg | 61.7% writhing inhibition | - | [10][11] |
Selective COX-2 Inhibition: A Paradigm Shift
A pivotal discovery in the development of these derivatives was the finding that simple esterification of Indomethacin's carboxylate group could transform a non-selective COX inhibitor into a highly selective COX-2 inhibitor.[12][13][14] This is significant because COX-1 is responsible for producing prostaglandins that protect the stomach lining, while COX-2 is primarily induced during inflammation. Therefore, selective COX-2 inhibitors can provide anti-inflammatory relief with a much lower risk of GI side effects.
Structure-activity studies revealed that converting the carboxylic acid to an ester or amide derivative dramatically reduces its ability to inhibit COX-1 while maintaining or even increasing its potency against COX-2.[12][13] For example, the methyl ester of Indomethacin is a selective COX-2 inhibitor, and extending the alkyl chain to a heptyl ester further increases both potency and selectivity for COX-2.[12]
| Compound | IC₅₀ COX-1 (μM) | IC₅₀ COX-2 (μM) | Selectivity Index (COX-1/COX-2) | Reference |
| Indomethacin | ~0.05 | ~0.75 | 0.067 | [12] |
| Indomethacin Methyl Ester | ~33 | ~0.25 | 132 | [12] |
| Indomethacin Heptyl Ester | > 66 | ~0.04 | > 1650 | [12] |
Emerging Role in Cancer Therapy
More recent research has repurposed Indomethacin and its derivatives as potential anticancer agents.[15][16] These compounds have been shown to inhibit the proliferation of various human cancer cell lines, often through COX-independent mechanisms.[2] Proposed anticancer mechanisms include the induction of apoptosis (programmed cell death), suppression of angiogenesis, and inhibition of tubulin polymerization, a critical process in cell division.[16][17][18]
For instance, a methyl ester derivative of Indomethacin (M-IN) not only showed stronger anti-inflammatory effects than the parent drug but also exhibited potent cytotoxicity against promyelocytic leukemia HL-60 cells by inducing apoptosis.[17] Other derivatives have shown inhibitory effects against colon, liver, and breast cancer cell lines, with some exhibiting IC₅₀ values in the low-micromolar or even sub-micromolar range.[15][18]
| Derivative | Cancer Cell Line | IC₅₀ (μM) | Reference |
| Indomethacin-Pt(IV) Prodrug | HCT-116 (Colon) | 0.91 | [15] |
| Indomethacin-coumarin hybrid | HCT-116 (Colon) | 0.83 | [15] |
| Indomethacin-phospholipid conjugate (IND-LPC) | MDA-MB-468 (Breast) | 2.7 | [19] |
| Indomethacin-phospholipid conjugate (IND-LPC) | MV4-11 (Leukemia) | 3.1 | [19] |
| Compound 11 (Amide derivative) | Various | Sub-micromolar | [18] |
Pharmacokinetics and Metabolism
The therapeutic action of Indomethacin ester prodrugs is contingent on their absorption in the ester form, followed by hydrolysis to the active parent drug in the systemic circulation.
Caption: Prodrug activation pathway of Indomethacin esters.
Studies show that the ester prodrugs themselves are absorbed through the intestinal mucosa.[9] The subsequent hydrolysis of the ester bond is carried out by carboxylesterase enzymes, primarily in the circulatory system (plasma) and other tissues like the liver.[9][20] The rate of this hydrolysis is critical and depends on the structure of the ester; for example, Indomethacin butyl ester (IM-BE) is hydrolyzed relatively quickly in plasma, whereas the octyl ester (IM-OE) is hydrolyzed very slowly.[9] This difference in hydrolysis rate directly impacts the plasma levels and bioavailability of active Indomethacin, which are often lower for the ester prodrugs compared to direct administration of Indomethacin.[9] This represents a trade-off between reduced GI toxicity and potentially lower systemic exposure to the active drug.
| Derivative | Bioavailability of Indomethacin (%) | Key Pharmacokinetic Note | Reference |
| Indomethacin Butyl Ester (IM-BE) | 15.0 | Relatively rapid hydrolysis in plasma. | [9] |
| Indomethacin Octyl Ester (IM-OE) | 2.1 | Very slow or negligible hydrolysis. | [9] |
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of these derivatives. Below are summaries of key experimental protocols cited in the literature.
Protocol 1: General Synthesis of Indomethacin Amide/Ester Derivatives
This protocol describes a common method for creating amide or ester linkages via a coupling agent.
-
Reactants: Dissolve Indomethacin (1 eq.), the desired amine or alcohol (1.1 eq.), and a catalyst like DMAP in a dry solvent such as dichloromethane (DCM).
-
Coupling: Cool the mixture to 0°C in an ice bath. Add a solution of a coupling agent like dicyclohexylcarbodiimide (DCC) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 24 hours.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, filter the reaction mixture to remove byproducts (e.g., dicyclohexylurea). Wash the filtrate sequentially with a weak acid, sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over sodium sulfate, filter, and evaporate the solvent. Purify the crude product using column chromatography to obtain the final ester or amide derivative.[21]
Protocol 2: In Vitro COX Inhibition Assay
This assay determines the potency and selectivity of compounds against COX-1 and COX-2.
-
Enzyme Source: Use purified ovine or human COX-1 and human recombinant COX-2 enzymes.
-
Incubation: Pre-incubate the enzyme in a buffer solution with the test compound (at various concentrations) for a specified time (e.g., 15 minutes) at 37°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a substrate, typically arachidonic acid.
-
Reaction Termination: After a short incubation period (e.g., 2 minutes), terminate the reaction by adding an acid.
-
Quantification: Quantify the amount of prostaglandin E₂ (PGE₂) produced using an enzyme immunoassay (EIA) kit.
-
Calculation: Calculate the concentration of the compound that causes 50% inhibition of enzyme activity (IC₅₀) by plotting the percent inhibition against the log of the compound concentration.[12][13]
Caption: Workflow for the carrageenan-induced paw edema assay.
Protocol 3: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Rat Paw Edema)
This is a standard model for evaluating acute anti-inflammatory activity.
-
Animals: Use male Wistar or Sprague-Dawley rats. Fast the animals overnight before the experiment.
-
Grouping: Divide animals into groups: a control group (vehicle), a standard group (Indomethacin), and test groups (Indomethacin derivatives at various doses).
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer the vehicle, standard drug, or test compounds orally or via intraperitoneal injection.
-
Induction of Inflammation: After a set time (e.g., 1 hour), inject a 1% solution of carrageenan subcutaneously into the sub-plantar region of the right hind paw.
-
Measurement: Measure the paw volume again at several time points after the carrageenan injection (e.g., every hour for 5 hours).
-
Data Analysis: The increase in paw volume indicates the extent of edema. Calculate the percentage inhibition of edema for the treated groups compared to the control group.[7][21]
Protocol 4: In Vivo Ulcerogenic Activity Assay
This protocol assesses the gastrointestinal side effects of the compounds.
-
Animals and Dosing: Administer the test compounds or Indomethacin orally to rats daily for a specified period (e.g., several days).
-
Observation: Monitor the animals for any signs of distress.
-
Euthanasia and Stomach Removal: After the treatment period, euthanize the animals and carefully remove their stomachs.
-
Examination: Open the stomach along the greater curvature and wash it gently with saline.
-
Scoring: Examine the gastric mucosa for any signs of hyperemia (redness), lesions, or hemorrhagic spots using a magnifying glass. Score the severity of the ulcers based on their number and size to calculate an ulcer index.[8][21]
Conclusion
The discovery and development of Indomethacin ester derivatives represent a highly successful application of the prodrug concept. By masking the parent drug's free carboxylic acid, this strategy has consistently yielded compounds with significantly reduced gastrointestinal toxicity, addressing the primary limitation of Indomethacin therapy. A major breakthrough was the realization that this simple chemical modification could also impart a high degree of selectivity for the COX-2 enzyme, providing a clear mechanistic basis for the improved safety profile. Furthermore, the exploration of these derivatives has opened exciting new therapeutic avenues, with numerous studies demonstrating potent anticancer activity through novel, often COX-independent, mechanisms. For researchers and drug development professionals, the story of Indomethacin esters serves as a powerful example of how established drugs can be rationally modified not only to enhance their safety but also to unlock entirely new therapeutic applications.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 5. scialert.net [scialert.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and pharmacological evaluation of oligoethylene ester derivatives as indomethacin oral prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of Ester Derivative of Indomethacin on Immune Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of indomethacin ester prodrugs: gastrointestinal and hepatic toxicity and the hydrolytic capacity of various tissues in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Molecular Insights into the In Vivo Analgesic and Anti-Inflammatory Activity of Indomethacin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. experts.umn.edu [experts.umn.edu]
- 14. Ester and amide derivatives of the nonsteroidal antiinflammatory drug, indomethacin, as selective cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Repurposing of Indomethacin and Naproxen as anticancer agents: progress from 2017 to present - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07581A [pubs.rsc.org]
- 16. Repurposing Drugs as Expanding Cancer Treatment Palette: Indomethacin as a Cancer Treatment | Integrative Holistic Cancer Therapy, Houston, Texas [i2b.us]
- 17. Anti-inflammatory effects of indomethacin's methyl ester derivative and induction of apoptosis in HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Indomethacin derivatives as tubulin stabilizers to inhibit cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Multifunctional Indomethacin Conjugates for the Development of Nanosystems Targeting Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Chemical synthesis of an indomethacin ester prodrug and its metabolic activation by human carboxylesterase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Drug Design, Synthesis and Biological Evaluation of Heterocyclic Molecules as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Indomethacin Esters: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the structure-activity relationships (SAR) of indomethacin esters. Indomethacin, a potent non-steroidal anti-inflammatory drug (NSAID), has long been a cornerstone in the management of pain and inflammation.[1][2] However, its clinical utility is often hampered by significant gastrointestinal side effects, primarily due to its non-selective inhibition of cyclooxygenase (COX) enzymes.[3][4] This has spurred extensive research into developing derivatives, particularly esters, to enhance its therapeutic profile.
The primary strategy involves converting the carboxylic acid moiety of indomethacin into various ester functional groups. This modification serves two main purposes: to create prodrugs that are hydrolyzed in the body to release the active indomethacin, potentially reducing direct gastric irritation, and to alter the molecule's binding affinity for COX isoenzymes, aiming for higher selectivity towards COX-2.[5][6] Enhanced COX-2 selectivity is desirable as this isoenzyme is primarily induced during inflammation, while the constitutive COX-1 enzyme is crucial for maintaining the protective lining of the gastrointestinal tract.[7][8]
This document synthesizes key findings on how structural modifications of the ester group influence anti-inflammatory and analgesic efficacy, COX-1/COX-2 selectivity, and ulcerogenic potential. It includes quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for professionals in drug discovery and development.
The Central Role of Cyclooxygenase (COX) Inhibition
Indomethacin exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins.[1][9] Prostaglandins are lipid compounds that mediate inflammation, pain, and fever.[9][10] There are two primary isoforms of this enzyme:
-
COX-1: A constitutively expressed enzyme involved in homeostatic functions, including protecting the gastric mucosa, regulating renal blood flow, and facilitating platelet aggregation.[7][8]
-
COX-2: An inducible enzyme that is upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[7][8]
By blocking the active site of these enzymes, indomethacin prevents the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins like PGE2.[10][11][12] The non-selective nature of indomethacin, however, means it also inhibits the gastroprotective functions of COX-1, leading to common side effects like stomach ulcers.[3] The development of ester derivatives aims to modulate this activity, ideally increasing selectivity for COX-2.[5][6]
Structure-Activity Relationship of Indomethacin Esters
The fundamental modification in indomethacin esters is the conversion of the C-3 indole acetic acid group into an ester. This seemingly simple change can have profound effects on the drug's pharmacological profile.
Key Structural Insights:
-
Esterification and COX-2 Selectivity: Derivatization of the carboxylate moiety is a key strategy for transforming non-selective NSAIDs into COX-2 selective inhibitors. Many structurally diverse indomethacin esters show potent inhibition of human COX-2, with IC50 values in the low-nanomolar range, while exhibiting significantly reduced or no activity against COX-1 at high concentrations.[5][6]
-
Nature of the Ester Group:
-
Simple Alkyl Esters: Methyl ester derivatives of indomethacin have been shown to more potently inhibit prostaglandin E2 (PGE2) and nitric oxide (NO) production compared to the parent drug.[13]
-
Oligoethylene Glycol Esters: A series of oligoethylene glycol ester derivatives displayed anti-inflammatory activity similar to indomethacin, albeit at higher doses. However, these prodrugs exhibited better or similar analgesic activity and were significantly less irritating to the gastric mucosa.[14] Esters with shorter oligoethylene glycol chains showed no ulcerogenic activity at all.[14]
-
-
Retention of Core Structure: The anti-inflammatory activity is highly dependent on the integrity of the core indomethacin scaffold.
This underscores that while the ester group is crucial for modulating selectivity and improving the safety profile, the fundamental interactions of the core molecule with the enzyme's active site remain essential for its inhibitory action.
Quantitative Pharmacological Data
The following tables summarize the quantitative data from various studies, comparing the activity of indomethacin and its ester derivatives.
Table 1: In Vitro Cyclooxygenase (COX) Inhibition
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Indomethacin | 0.08 | 0.42 | 0.19 |
| Indomethacin Methyl Ester | > 66 | 0.025 | > 2640 |
| Indomethacin Ethyl Ester | > 66 | 0.015 | > 4400 |
| Indomethacin Propyl Ester | > 66 | 0.009 | > 7333 |
| Indomethacin Isopropyl Ester | > 66 | 0.012 | > 5500 |
| Indomethacin Phenyl Ester | > 66 | 0.040 | > 1650 |
Data synthesized from studies by Kalgutkar et al. (2000).[5][6]
Table 2: In Vivo Anti-inflammatory and Analgesic Activity
| Compound (at 10 mg/kg) | Anti-inflammatory Activity (% Inhibition of Edema) | Analgesic Activity (% Inhibition of Writhing) |
| Indomethacin (Parent Drug) | 45.3% | 51.2% |
| Acetoxymethyl Ester (2a) | 48.1% | 61.7% |
| Methoxycarbonyloxymethyl Ester (2b) | 39.8% | 60.8% |
| Ethoxycarbonyloxymethyl Ester (2c) | 38.8% | 56.0% |
| 2-Propoxycarbonyloxymethyl Ester (2e) | 39.3% | 59.5% |
| Butoxycarbonyloxymethyl Ester (2f) | 46.2% | 58.6% |
| Isobutoxycarbonyloxymethyl Ester (2g) | 44.4% | 46.2% |
Data adapted from a study on novel ester analogues.[15][16]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are generalized protocols for the key experiments cited in the study of indomethacin esters.
General Synthesis of Indomethacin Esters
This protocol describes a common method for synthesizing indomethacin esters via DCC coupling, a standard procedure for forming ester bonds.
Methodology:
-
Reaction Setup: Indomethacin (1 equivalent), the desired alcohol (1.2 equivalents), and a catalytic amount of 4-Dimethylaminopyridine (DMAP) are dissolved in a dry aprotic solvent such as Dichloromethane (DCM).[3]
-
Coupling Agent Addition: The mixture is cooled to 0°C in an ice bath. A solution of N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in DCM is added dropwise with stirring.[3]
-
Reaction: The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The progress is monitored by Thin-Layer Chromatography (TLC).
-
Workup: Upon completion, the precipitated dicyclohexylurea (DCU) byproduct is removed by filtration. The filtrate is washed sequentially with a saturated sodium bicarbonate solution and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel.
-
Characterization: The structure of the final ester is confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.[3][15]
In Vitro COX Inhibition Assay
This colorimetric assay is used to determine the IC₅₀ values of compounds against COX-1 and COX-2.
Methodology:
-
Enzyme Preparation: Purified ovine COX-1 or human recombinant COX-2 is prepared in a suitable buffer (e.g., Tris-HCl).
-
Compound Incubation: The enzyme is pre-incubated with various concentrations of the test compound (indomethacin ester) or vehicle (DMSO) for a short period (e.g., 15 minutes) at room temperature.
-
Reaction Initiation: The reaction is initiated by adding arachidonic acid as the substrate.
-
Quantification: The reaction is allowed to proceed for a specified time (e.g., 2 minutes) at 37°C and then terminated. The amount of prostaglandin produced is quantified using a colorimetric method, often involving the peroxidase activity of the COX enzyme and a suitable chromogenic substrate.
-
Data Analysis: The absorbance is read using a plate reader. The percent inhibition for each compound concentration is calculated relative to the vehicle control. The IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity) is determined by plotting percent inhibition against compound concentration.[3]
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This is a standard and widely used model to evaluate the acute anti-inflammatory activity of compounds.
Methodology:
-
Animal Model: Male Wistar or Sprague-Dawley rats are used.[14]
-
Compound Administration: Animals are divided into groups. The control group receives the vehicle, the standard group receives indomethacin, and test groups receive different doses of the indomethacin esters, typically administered orally or intraperitoneally.
-
Induction of Inflammation: One hour after drug administration, a 0.1 mL injection of 1% carrageenan solution in saline is made into the sub-plantar region of the right hind paw of each rat.[14]
-
Measurement: The paw volume is measured immediately before the carrageenan injection and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test
This test assesses the peripheral analgesic effects of the compounds.
Methodology:
-
Animal Model: Mice are typically used for this assay.[14]
-
Compound Administration: Animals are pre-treated with the vehicle, a standard analgesic (e.g., indomethacin), or the test compounds at various doses.
-
Induction of Writhing: After a set period (e.g., 30-60 minutes), a 0.6% solution of acetic acid is injected intraperitoneally to induce a characteristic writhing response (stretching of the abdomen and hind limbs).[15]
-
Observation: Immediately after the injection, each mouse is placed in an individual observation chamber, and the number of writhes is counted over a 20-minute period.
-
Data Analysis: The percentage inhibition of writhing is calculated using the formula: % Inhibition = [(Wc - Wt) / Wc] x 100 where Wc is the mean number of writhes in the control group and Wt is the mean number of writhes in the treated group.[14]
Drug Discovery and Optimization Workflow
The development of novel indomethacin esters follows a structured drug discovery pipeline. This process is iterative, with feedback from biological testing guiding further chemical synthesis and refinement.
This workflow highlights the cyclical nature of lead optimization, where initial "hit" compounds from screening are iteratively modified and re-tested to improve their potency, selectivity, and safety profiles.[17][18] Computational tools, such as molecular docking and QSAR modeling, play an increasingly important role in guiding the design of new derivatives.[19][20][21]
Conclusion
The esterification of indomethacin's carboxylic acid group is a highly effective strategy for modulating its pharmacological properties. Structure-activity relationship studies have conclusively shown that this modification can dramatically increase selectivity for the COX-2 isoenzyme, thereby separating the desired anti-inflammatory effects from the gastrointestinal toxicity associated with COX-1 inhibition.[5][6] The choice of the ester promoiety is critical, with different alkyl and functionalized groups influencing potency, analgesic activity, and ulcerogenic potential.[14]
Key takeaways for drug development professionals are:
-
Derivatizing the carboxylate group of indomethacin is a proven method for generating highly selective COX-2 inhibitors.
-
The core indole structure, including the 4-chlorobenzoyl and 2-methyl groups, is indispensable for retaining anti-inflammatory activity.[5]
-
Ester-based prodrugs can significantly reduce gastric irritation while maintaining or even enhancing analgesic effects.[14]
Future research may focus on designing novel esters with optimized pharmacokinetic properties for targeted drug delivery or sustained release, further enhancing the therapeutic window of this potent anti-inflammatory agent. The principles outlined in this guide provide a solid foundation for the rational design and development of the next generation of indomethacin-based therapeutics.
References
- 1. Indomethacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Indometacin - Wikipedia [en.wikipedia.org]
- 3. Drug Design, Synthesis and Biological Evaluation of Heterocyclic Molecules as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipid Formulations and Bioconjugation Strategies for Indomethacin Therapeutic Advances [mdpi.com]
- 5. Ester and amide derivatives of the nonsteroidal antiinflammatory drug, indomethacin, as selective cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cyclooxygenases: structural and functional insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. COX-1 and COX-2 in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Indomethacin? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Anti-inflammatory effects of indomethacin's methyl ester derivative and induction of apoptosis in HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and pharmacological evaluation of oligoethylene ester derivatives as indomethacin oral prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Molecular Insights into the In Vivo Analgesic and Anti-Inflammatory Activity of Indomethacin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 17. lifesciences.danaher.com [lifesciences.danaher.com]
- 18. Principles of early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quantitative Structure-activity Relationship (QSAR) Modelling of Indomethacin Derivatives using Regression Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ijpsjournal.com [ijpsjournal.com]
- 21. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Pharmacological Profile of Indomethacin Heptyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indomethacin, a potent non-steroidal anti-inflammatory drug (NSAID), has been a cornerstone in the management of pain and inflammation for decades.[1][2] Its therapeutic efficacy is primarily attributed to its non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[3][4] However, the clinical utility of indomethacin is often limited by its significant gastrointestinal side effects, which are largely due to the inhibition of the constitutively expressed COX-1 enzyme responsible for maintaining the integrity of the gastric mucosa.[5]
In the quest for safer and more targeted anti-inflammatory agents, derivatization of existing NSAIDs has emerged as a promising strategy. Indomethacin heptyl ester is one such derivative, synthesized to enhance its selectivity for the inducible COX-2 isoform, which is predominantly upregulated at sites of inflammation.[6][7] This modification aims to retain the anti-inflammatory and analgesic properties of the parent compound while minimizing its ulcerogenic potential. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, in vitro and in vivo activities, and detailed experimental protocols for its evaluation.
Mechanism of Action: Selective COX-2 Inhibition
The primary mechanism of action of this compound is the selective inhibition of the COX-2 enzyme.[6][7] The addition of the heptyl ester moiety to the carboxylic acid group of indomethacin sterically hinders its binding to the narrower active site of the COX-1 enzyme, while still allowing it to effectively interact with the larger, more accommodating active site of the COX-2 enzyme. This selective inhibition of COX-2 leads to a reduction in the synthesis of prostaglandins (specifically PGE2), which are key mediators of inflammation, pain, and fever.[8]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data available for this compound and its parent compound, indomethacin.
Table 1: In Vitro Cyclooxygenase (COX) Inhibition
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) | Reference |
| Indomethacin | 0.75 | 0.05 | 15 | [7] |
| This compound | >66 | 0.04 | >1650 | [7] |
Table 2: In Vivo Anti-Inflammatory and Analgesic Activity (Data for related Indomethacin Esters)
| Compound | Model | Species | Dose | % Inhibition | Reference |
| Indomethacin | Carrageenan-induced Paw Edema | Rat | 10 mg/kg | 54% (at 3 hours) | [9] |
| Indomethacin | Acetic Acid-Induced Writhing | Mouse | 5 mg/kg | 30% | [10] |
| Indomethacin Esters (general) | Carrageenan-induced Paw Edema | Rat | Higher doses than Indomethacin | Similar to Indomethacin | [11] |
| Indomethacin Esters (general) | Acetic Acid-Induced Writhing | Mouse | - | Better or similar to Indomethacin | [11] |
Table 3: Pharmacokinetic Parameters (Data for other Indomethacin Esters in Rats)
| Compound | Route | Bioavailability of Indomethacin (%) | Key Finding | Reference |
| Indomethacin Butyl Ester | Oral | 15.0 | Absorbed as ester and hydrolyzed in circulation. Reduced GI irritation. | [12] |
| Indomethacin Octyl Ester | Oral | 2.1 | Very slow hydrolysis. Reduced GI irritation. | [12] |
Note: Specific pharmacokinetic parameters for this compound are not available. The data for the butyl and octyl esters suggest that this compound is likely absorbed as the intact ester and then hydrolyzed in the systemic circulation to release the active indomethacin, thereby reducing direct contact with the gastric mucosa and lowering the risk of ulceration.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the pharmacological evaluation of this compound.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol is a general method for determining the inhibitory activity of a compound against COX-1 and COX-2 enzymes.
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Hematin (cofactor)
-
L-epinephrine (cofactor)
-
Arachidonic acid (substrate)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
LC-MS/MS system for quantification of prostaglandin E2 (PGE2)
Procedure:
-
Prepare a reaction mixture containing the assay buffer, hematin, and L-epinephrine.
-
Add a specific amount of COX-1 or COX-2 enzyme to the reaction mixture and incubate for a short period at room temperature.[13]
-
Add various concentrations of the test compound (this compound) to the enzyme solution and pre-incubate at 37°C for a defined time (e.g., 10 minutes).[13]
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
After a specific incubation period, terminate the reaction.
-
Quantify the amount of PGE2 produced using a validated LC-MS/MS method.[13]
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.
-
Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a widely used and validated model for assessing the acute anti-inflammatory activity of compounds.[14][15]
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
λ-Carrageenan
-
Plethysmometer
-
Test compound (this compound)
-
Standard drug (Indomethacin)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
Procedure:
-
Acclimatize the animals for at least one week before the experiment.
-
Fast the animals overnight with free access to water.
-
Divide the animals into groups (e.g., control, standard, and test groups with different doses of this compound).
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Administer the vehicle, standard drug, or test compound orally or intraperitoneally.
-
After a specific time (e.g., 30-60 minutes) to allow for drug absorption, inject 0.1 mL of a 1% w/v carrageenan suspension in saline into the sub-plantar region of the right hind paw.[8][16]
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[8]
-
Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test in Mice
This model is used to evaluate the peripheral analgesic activity of compounds.[17][18]
References
- 1. Role of indomethacin in acute pain and inflammation management: a review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indomethacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Indomethacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. drugs.com [drugs.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. apexbt.com [apexbt.com]
- 8. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Participation of the sympathetic system in acetic acid-induced writhing in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory effects of indomethacin's methyl ester derivative and induction of apoptosis in HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of indomethacin ester prodrugs: gastrointestinal and hepatic toxicity and the hydrolytic capacity of various tissues in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 5.6.2. Carrageenan-Induced Paw Edema Model [bio-protocol.org]
- 15. Anti-inflammatory activity of drugs using carrageenan induced paw-edema model | PPTX [slideshare.net]
- 16. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 17. EVALUATION OF ANALGESIC POTENTIAL OF TEST COMPOUND(S) USING ACETIC ACID INDUCED WRITHING TEST IN EXPERIMENTAL ANIMALS | Research SOP [researchsop.com]
- 18. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
Indomethacin Heptyl Ester: A Prodrug Approach to Enhance Therapeutic Efficacy and Safety
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Indomethacin is a potent non-steroidal anti-inflammatory drug (NSAID) widely utilized for its analgesic, anti-inflammatory, and antipyretic properties.[1] Its therapeutic action is primarily mediated through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2][3] However, its clinical utility is often hampered by significant gastrointestinal (GI) toxicity, largely attributed to the inhibition of COX-1 in the gastric mucosa and the presence of a free carboxylic acid group.[4] To mitigate these adverse effects while preserving therapeutic efficacy, the development of prodrugs represents a promising strategy. This technical guide provides a comprehensive overview of indomethacin heptyl ester, a lipophilic prodrug of indomethacin, designed to improve its safety profile and therapeutic index. We will delve into its physicochemical properties, synthesis, pharmacodynamics, and pharmacokinetic profile, supported by detailed experimental methodologies and data analysis.
Physicochemical Properties: A Comparative Analysis
The esterification of indomethacin's carboxylic acid moiety with heptanol significantly alters its physicochemical properties, most notably increasing its lipophilicity. This modification is crucial for its function as a prodrug, influencing its absorption, distribution, and interaction with metabolic enzymes.
| Property | Indomethacin | This compound |
| Molecular Formula | C₁₉H₁₆ClNO₄[5] | C₂₆H₃₀ClNO₄ |
| Molecular Weight | 357.8 g/mol [5] | 456.0 g/mol |
| CAS Number | 53-86-1[5] | 282728-47-6 |
| Appearance | Pale yellow to yellow-tan crystalline powder[6] | - |
| Water Solubility | Practically insoluble (0.00359 mg/mL)[3][6][7] | Insoluble |
| Organic SolventSolubility | Soluble in ethanol (~17.89 mg/mL), DMSO (~17.8 mg/mL), acetone, and ether.[5][7] | Soluble in methyl acetate, DMF (~19 mg/ml), DMSO (~17 mg/ml), and Ethanol (~18 mg/ml). |
| logP (Octanol/Water) | 4.27[6] | Higher than Indomethacin (predicted) |
Synthesis of this compound
The synthesis of this compound is achieved through the esterification of the parent drug, indomethacin. A common and straightforward method is Fischer esterification, where indomethacin is reacted with an excess of heptanol in the presence of a strong acid catalyst.
Synthetic Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. Solubilization of indometacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Pharmacokinetics of indomethacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. INDOMETHACIN Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 7. Indometacin | 53-86-1 [chemicalbook.com]
An In-depth Technical Guide to the COX-2 Selectivity of Indomethacin Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the strategies and findings related to the development of cyclooxygenase-2 (COX-2) selective inhibitors derived from indomethacin. Indomethacin is a potent non-steroidal anti-inflammatory drug (NSAID) that functions by inhibiting both COX-1 and COX-2 isoforms.[1][2][3] While its anti-inflammatory effects are primarily due to COX-2 inhibition, its significant gastrointestinal side effects are linked to the inhibition of the constitutively expressed COX-1 enzyme.[3][4] To mitigate this, research has focused on modifying the indomethacin structure to enhance its selectivity for COX-2. A highly successful strategy has been the derivatization of indomethacin's carboxylate moiety into esters and amides.[5][6][7][8] This conversion yields neutral molecules that are potent and highly selective COX-2 inhibitors, thereby offering a promising route to developing safer anti-inflammatory agents with reduced gastrointestinal toxicity.[5][6][8][9][10]
The Cyclooxygenase (COX) Signaling Pathway
The anti-inflammatory effects of NSAIDs are mediated through the inhibition of the cyclooxygenase (COX) pathway. COX enzymes, existing as two primary isoforms (COX-1 and COX-2), catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[11][12][13] COX-1 is typically expressed constitutively in most tissues and is responsible for producing prostaglandins that mediate essential "housekeeping" functions, such as maintaining the integrity of the gastrointestinal lining.[12] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated by inflammatory stimuli, cytokines, and growth factors.[1][2][14] Therefore, selective inhibition of COX-2 is a desirable therapeutic goal to achieve anti-inflammatory effects while sparing the protective functions of COX-1.
Caption: The Cyclooxygenase (COX) signaling pathway.
Data Presentation: In Vitro Inhibitory Activity of Indomethacin Esters
The transformation of indomethacin's free carboxylate group into various esters has been shown to dramatically increase COX-2 selectivity.[6] This is achieved by increasing the inhibitory potency against COX-2 while simultaneously reducing potency against COX-1.[6] The following table summarizes the quantitative data on the inhibitory concentrations (IC50) and selectivity indices for indomethacin and several of its ester derivatives. The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), where a higher value indicates greater selectivity for COX-2.
| Compound | R Group (Ester Moiety) | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (SI) | Reference |
| Indomethacin | -H (Free Acid) | 0.05 | 0.75 | 0.07 | [3] |
| Indomethacin | -H (Free Acid) | ~3.1 | ~4.7 | 0.66 | [6] |
| Compound 1 | -CH₃ (Methyl ester) | ~33 | ~0.25 | >132 | [6] |
| Compound 2 | -CH₂CH₃ (Ethyl ester) | >66 | 0.03 | >2200 | [6] |
| Compound 3 | -(CH₂)₂CH₃ (Propyl ester) | >66 | 0.02 | >3300 | [6] |
| Compound 4 | -(CH₂)₃CH₃ (Butyl ester) | >66 | 0.015 | >4400 | [6] |
| Compound 5 | -CH(CH₃)₂ (Isopropyl ester) | >66 | 0.04 | >1650 | [6] |
| Compound 8 | -CH₂-Ph (Benzyl ester) | >66 | 0.007 | >9428 | [6] |
| CF₃-Indomethacin | -H (Free Acid, CF₃ at 2'-Me) | >100 (oCOX-1) | 0.267 (mCOX-2) | >374 | [1][2] |
Data is compiled from multiple sources and experimental conditions may vary. IC50 values are for ovine COX-1 (oCOX-1) and human or murine COX-2 (hCOX-2, mCOX-2). The conversion of the carboxylic acid to an ester functionality confers significant COX-2 selectivity.[6][15]
Experimental Protocols
The determination of COX-1 and COX-2 inhibition and selectivity is performed using established in vitro and cell-based assays.
In Vitro COX Enzyme Inhibition Assay
This assay directly measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Preparation: Purified ovine COX-1 or human recombinant COX-2 is reconstituted and kept on ice.[16]
-
Reaction Mixture Preparation: A reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) is prepared containing necessary co-factors such as hematin and L-epinephrine or glutathione.[12][17] The COX probe, for fluorometric assays, is also added at this stage.
-
Inhibitor Incubation: The test compounds (indomethacin esters), dissolved in a suitable solvent like DMSO, are added to the enzyme solution in the reaction buffer.[12][16] This mixture is pre-incubated, typically for 10-15 minutes at a controlled temperature (e.g., 25°C or 37°C), to allow the inhibitor to bind to the enzyme.[12]
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.[12][16][17]
-
Detection and Measurement:
-
Fluorometric Method: The activity is measured by monitoring the increase in fluorescence (e.g., Ex/Em = 535/587 nm) over time.[16] The assay is based on the detection of Prostaglandin G2, the intermediate product generated by COX.
-
LC-MS/MS Method: The reaction is stopped after a specific time (e.g., 30 seconds) and the amount of prostaglandin product (e.g., PGE2) is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12]
-
-
Data Analysis: The rate of reaction is determined from the linear portion of the progress curve. The percentage of inhibition for each concentration of the test compound is calculated relative to a control without an inhibitor. The IC50 value, the concentration of inhibitor that causes 50% inhibition, is then determined by plotting percent inhibition against the logarithm of the inhibitor concentration.
Cell-Based COX-2 Inhibition Assay (Whole Blood Assay or Macrophage Assay)
Cell-based assays provide a more physiologically relevant environment to assess inhibitor potency.
Methodology (RAW 264.7 Macrophage Model):
-
Cell Culture and COX-2 Induction: Murine macrophage cells (RAW 264.7) are cultured. To induce the expression of the COX-2 enzyme, the cells are activated with inflammatory stimuli such as lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) for several hours.[7]
-
Inhibitor Treatment: The activated cells are then treated with various concentrations of the indomethacin ester derivatives and incubated for approximately 30 minutes.[7]
-
Metabolism Measurement: Exogenous arachidonic acid is added to the cell culture, and the cells are incubated for another 15 minutes to allow for metabolism by the induced COX-2 enzyme.[7]
-
Product Quantification: The reaction is terminated, and the amount of prostaglandin produced (e.g., PGD2 or PGE2) in the cell supernatant is measured, typically using an ELISA kit or LC-MS/MS.
-
Data Analysis: IC50 values are calculated by determining the concentration of the inhibitor required to reduce prostaglandin production by 50% compared to untreated, activated cells.[7]
Mandatory Visualizations
Experimental Workflow for COX Inhibition Assay
The following diagram outlines the typical workflow for determining the inhibitory potential of test compounds against COX enzymes in vitro.
Caption: General workflow for in vitro COX inhibitor screening.
Logical Relationship of Indomethacin Modification
This diagram illustrates the logical progression from the non-selective parent drug to a selective inhibitor with improved safety.
Caption: Rationale for developing Indomethacin esters.
Conclusion
The conversion of indomethacin's carboxylic acid moiety into ester derivatives represents a highly effective and straightforward strategy for generating potent and exceptionally selective COX-2 inhibitors.[5][8] By neutralizing the acidic group, these analogs retain or enhance their affinity for the COX-2 active site while drastically reducing their ability to bind to COX-1.[6] This targeted approach successfully addresses the primary liability of the parent drug—gastrointestinal toxicity. The data strongly support the continued exploration of indomethacin esters and other neutral derivatives as a promising avenue for the development of next-generation anti-inflammatory agents with an improved safety profile.
References
- 1. The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Evaluation of Carbaborane Derivatives of Indomethacin as Cyclooxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gastrointestinal safety and therapeutic efficacy of parenterally administered phosphatidylcholine-associated indomethacin in rodent model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. experts.umn.edu [experts.umn.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pnas.org [pnas.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Pharmacokinetics of Indomethacin Ester Prodrugs : Gastrointestinal and Hepatic Toxicity and the Hydrolytic Capacity of Various Tissues in Rats [jstage.jst.go.jp]
- 10. Pharmacokinetics of indomethacin ester prodrugs: gastrointestinal and hepatic toxicity and the hydrolytic capacity of various tissues in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclooxygenases: structural and functional insights - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Conservative Secondary Shell Substitution In Cyclooxygenase-2 Reduces Inhibition by Indomethacin Amides and Esters via Altered Enzyme Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. abcam.com [abcam.com]
- 17. researchgate.net [researchgate.net]
Indomethacin Heptyl Ester: A Technical Guide for Researchers
FOR RESEARCH USE ONLY. NOT FOR DIAGNOSTIC OR THERAPEUTIC USE.
This technical guide provides an in-depth overview of Indomethacin heptyl ester, a selective cyclooxygenase-2 (COX-2) inhibitor. It is intended for researchers, scientists, and drug development professionals, offering comprehensive data on its chemical properties, biological activity, and relevant experimental protocols.
Core Compound Information
This compound is a derivative of the nonsteroidal anti-inflammatory drug (NSAID) indomethacin. The esterification of indomethacin's carboxyl group leads to a significant increase in its selectivity for COX-2 over COX-1.
| Identifier | Value | Reference |
| CAS Number | 282728-47-6 | [1][2] |
| Molecular Formula | C26H30ClNO4 | [1][3][4] |
| Molecular Weight | 455.97 g/mol (or 456.0 g/mol ) | [1][3][4] |
| Formal Name | 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic acid, 1-heptyl ester | [1] |
Physicochemical and Solubility Data
| Property | Value | Reference |
| Purity | ≥98% | [1] |
| Formulation | Typically a solution in methyl acetate | [1] |
| Solubility | DMF: 19 mg/ml | [1] |
| DMSO: 17 mg/ml | [1] | |
| Ethanol: 18 mg/ml | [1] |
Biological Activity
This compound is a potent and selective inhibitor of the COX-2 enzyme. This selectivity is a key characteristic, as inhibition of COX-1 is associated with some of the gastrointestinal side effects of traditional NSAIDs.[5]
| Target | IC50 | Selectivity | Reference |
| Human Recombinant COX-2 | 0.04 µM | >1700-fold vs. COX-1 | [1][2] |
| Human Recombinant COX-1 | >66 µM | [1] |
Mechanism of Action: COX-2 Inhibition
Indomethacin and its derivatives exert their anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[6][7] These enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[6][7] this compound's selectivity for COX-2 is attributed to the modification of the carboxylate group, which alters its interaction with the active sites of the COX isoforms.[5]
Experimental Protocols
The following are generalized protocols based on methodologies described in the scientific literature for the synthesis and evaluation of indomethacin derivatives.
Synthesis of this compound
The synthesis of indomethacin esters generally involves the esterification of the parent drug, indomethacin.[5]
Materials:
-
Indomethacin
-
1-Heptanol
-
Dicyclohexylcarbodiimide (DCC) or similar coupling agent
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Standard workup and purification reagents (e.g., hydrochloric acid, sodium bicarbonate, brine, magnesium sulfate, silica gel for chromatography)
Procedure:
-
Dissolve indomethacin in anhydrous DCM.
-
Add 1-heptanol to the solution.
-
Add DMAP as a catalyst.
-
Slowly add a solution of DCC in DCM to the reaction mixture, typically at 0°C.
-
Allow the reaction to warm to room temperature and stir for several hours to overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol is a standard method to determine the inhibitory activity (IC50) of compounds against COX-1 and COX-2.
Materials:
-
Purified human recombinant COX-1 and COX-2 enzymes
-
This compound (dissolved in a suitable solvent like DMSO)
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., Tris-HCl)
-
Cofactors (e.g., hematin, glutathione)
-
Method for detecting prostaglandin production (e.g., EIA kit for PGE2)
Procedure:
-
Pre-incubate the COX-1 or COX-2 enzyme in the reaction buffer with cofactors at a specified temperature (e.g., 37°C).
-
Add various concentrations of this compound to the enzyme mixture and incubate for a defined period to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Allow the reaction to proceed for a set time (e.g., 2 minutes).
-
Terminate the reaction (e.g., by adding a solution of HCl).
-
Quantify the amount of prostaglandin (e.g., PGE2) produced using an appropriate method, such as an enzyme immunoassay (EIA).
-
Calculate the percent inhibition for each concentration of the test compound relative to a vehicle control.
-
Determine the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema Model
This is a widely used animal model to assess the acute anti-inflammatory activity of compounds.[8][9]
Materials:
-
Rats or mice
-
This compound formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)
-
Carrageenan solution (e.g., 1% in saline)
-
Plethysmometer or calipers for measuring paw volume/thickness
Procedure:
-
Fast the animals overnight with free access to water.
-
Administer this compound or the vehicle control orally or intraperitoneally at a predetermined time before the carrageenan injection.
-
Measure the initial paw volume/thickness of the right hind paw of each animal.
-
Inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw to induce inflammation.
-
Measure the paw volume/thickness at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculate the percentage of edema inhibition for the treated group compared to the control group at each time point. The formula is:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
This guide consolidates key technical data and methodologies to support further research and development of this compound and related compounds. Researchers should consult the primary literature for more detailed experimental parameters.
References
- 1. apexbt.com [apexbt.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Chemical synthesis of an indomethacin ester prodrug and its metabolic activation by human carboxylesterase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ester and amide derivatives of the nonsteroidal antiinflammatory drug, indomethacin, as selective cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Indomethacin? [synapse.patsnap.com]
- 7. Indomethacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. ijpsr.com [ijpsr.com]
- 9. Synthesis and pharmacological evaluation of oligoethylene ester derivatives as indomethacin oral prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
The Safety and Toxicity Profile of Indomethacin Heptyl Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indomethacin heptyl ester is a selective cyclooxygenase-2 (COX-2) inhibitor, a derivative of the potent non-steroidal anti-inflammatory drug (NSAID) indomethacin.[1][2][3] This technical guide provides a comprehensive overview of the known safety and toxicity profile of this compound, drawing upon available data for the ester itself, its parent compound indomethacin, and other ester derivatives. Due to the limited specific toxicological data on this compound, this paper extrapolates potential safety considerations from the extensive research on indomethacin and related compounds. This guide is intended to inform researchers and drug development professionals on the current understanding and to highlight areas requiring further investigation.
Introduction to this compound
This compound is a chemical compound designed for research purposes, demonstrating high selectivity for COX-2 over COX-1.[1][3] This selectivity is a key feature, as inhibition of COX-2 is associated with anti-inflammatory effects, while inhibition of COX-1 is linked to many of the gastrointestinal side effects of traditional NSAIDs.[4] The esterification of indomethacin to its heptyl ester derivative significantly alters its inhibitory profile.[3]
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₂₆H₃₀ClNO₄[5] |
| Molecular Weight | 456.0 g/mol [5] |
| CAS Number | 282728-47-6[3] |
| Appearance | Not explicitly stated, but sold as a solution in acetate.[1] |
| Application | Research use as a selective COX-2 inhibitor.[5][6] |
Preclinical Safety and Toxicity of this compound
Direct and comprehensive preclinical safety and toxicity data for this compound are not extensively available in published literature. The primary source of safety information comes from a Safety Data Sheet (SDS), which mainly reflects the hazards of the solvent in which it is supplied.
Hazard Identification
A safety data sheet for a solution of this compound in methyl acetate indicates the following hazards, primarily attributable to the solvent:
-
Highly flammable liquid and vapor.[6]
-
Causes serious eye irritation.[6]
-
May cause drowsiness or dizziness.[6]
It is crucial to note that this information is for a specific formulation and does not represent the inherent toxicological profile of the pure compound.
Inferred Safety Profile from Indomethacin and its Ester Prodrugs
To construct a potential safety profile for this compound, it is necessary to review the extensive data available for the parent drug, indomethacin, and to consider findings from studies on other indomethacin ester prodrugs. The esterification strategy is often employed to reduce the gastrointestinal toxicity of the parent NSAID.[7][8]
Gastrointestinal and Hepatic Toxicity
Studies on indomethacin butyl and octyl esters in rats have shown significantly reduced ulcerogenic activity and hepatic injury compared to indomethacin.[7][8] The hydrolysis of the octyl ester was found to be exceedingly slow, suggesting that the ester form is absorbed and then hydrolyzed in the circulatory system, thereby bypassing direct contact with the gastrointestinal mucosa.[7][8] An unspecified ester derivative of indomethacin also demonstrated no ulcerogenic effects in a rat model of rheumatoid arthritis, in contrast to the parent drug.[9]
Comparative Gastrointestinal and Hepatic Effects
| Compound | Key Findings in Animal Models |
| Indomethacin | Severe ulcerogenic activity and hepatic injury.[7][8] |
| Indomethacin Butyl Ester | Reduced ulcerogenic activity and hepatic injury.[7] |
| Indomethacin Octyl Ester | Markedly reduced ulcerogenic activity and hepatic injury; very slow hydrolysis.[7][8] |
| Indomethacin Ester (IML) | No ulcerogenic effect observed.[9] |
Based on these findings, it is hypothesized that this compound would likely exhibit a more favorable gastrointestinal and hepatic safety profile than indomethacin. However, this requires experimental verification.
Pharmacokinetics and Metabolism
The pharmacokinetics of indomethacin are well-documented, with rapid absorption and extensive metabolism.[10][11] Indomethacin ethyl ester acts as a prodrug, being rapidly converted to indomethacin in vivo.[12] The hydrolysis rates of other esters, such as the butyl and octyl esters, vary, with the octyl ester showing very slow hydrolysis.[7] The rate of hydrolysis of this compound would be a critical determinant of its pharmacokinetic profile and systemic exposure to the active parent compound.
Logical Flow of Prodrug Activation and Effect
Caption: Prodrug activation pathway for this compound.
Genotoxicity
Studies on the parent compound, indomethacin, have indicated potential genotoxicity at certain dose ranges. In mice, indomethacin was found to be toxic to genetic material in the dose range of 12-36 mg/kg body weight, as demonstrated by bone marrow micronucleus induction and abnormal sperm formation.[13] Other studies have also suggested indomethacin-induced genotoxicity, possibly through oxidative stress mechanisms.[14] The genotoxic potential of this compound has not been evaluated.
Acute Toxicity of Indomethacin
Acute toxicity data for indomethacin provide a baseline for understanding the potential consequences of high-dose exposure.
| Species | Route | LD50 |
| Rat | Oral | 2.42 mg/kg[10] |
| Mouse | Oral | 13 mg/kg[10] |
Symptoms of indomethacin overdose in humans include nausea, vomiting, intense headache, dizziness, mental confusion, and disorientation.[10][15]
Signaling Pathways
Indomethacin and its derivatives exert their primary therapeutic effect through the inhibition of cyclooxygenase enzymes, which are key to the prostaglandin synthesis pathway.
Simplified Prostaglandin Synthesis Pathway and NSAID Inhibition
Caption: Inhibition of COX pathways by Indomethacin and its heptyl ester.
Experimental Protocols
Detailed experimental protocols for the safety and toxicity assessment of this compound are not available. However, based on standard preclinical drug development, the following experimental workflows would be necessary to establish a comprehensive safety profile.
General Experimental Workflow for Preclinical Toxicity Assessment
Caption: Standard preclinical toxicity testing workflow.
Conclusion and Future Directions
The safety and toxicity profile of this compound is not well-established through direct experimental evidence. Based on its nature as a selective COX-2 inhibitor and by analogy to other indomethacin ester prodrugs, it is plausible that it possesses a more favorable gastrointestinal safety profile than its parent compound, indomethacin. However, the potential for systemic toxicities inherent to indomethacin, including renal, cardiovascular, and potential genotoxic effects, cannot be disregarded and would depend on the rate and extent of its conversion to the active drug.
Comprehensive preclinical safety studies, including acute and repeated dose toxicity, safety pharmacology, genotoxicity, and carcinogenicity assessments, are essential to fully characterize the safety profile of this compound and to determine its potential for further development as a therapeutic agent.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Ester and amide derivatives of the nonsteroidal antiinflammatory drug, indomethacin, as selective cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Pharmacokinetics of indomethacin ester prodrugs: gastrointestinal and hepatic toxicity and the hydrolytic capacity of various tissues in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of Indomethacin Ester Prodrugs : Gastrointestinal and Hepatic Toxicity and the Hydrolytic Capacity of Various Tissues in Rats [jstage.jst.go.jp]
- 9. Effect of Ester Derivative of Indomethacin on Immune Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Clinical Pharmacokinetics of indomethacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetic evaluation of indomethacin ethyl ester-loaded nanoencapsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of the anti-inflammatory drug indomethacin, for its genotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro and in vivo assessment of indomethacin-induced genotoxicity: protection by curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Indomethacin overdose: MedlinePlus Medical Encyclopedia [medlineplus.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of Indomethacin Heptyl Ester
For researchers, scientists, and drug development professionals, this document provides a detailed overview of experimental protocols for the in vivo evaluation of indomethacin heptyl ester. Indomethacin is a potent non-steroidal anti-inflammatory drug (NSAID) whose clinical use is often limited by gastrointestinal side effects.[1][2] Ester prodrugs, such as this compound, are synthesized to potentially mitigate these adverse effects while retaining or enhancing therapeutic efficacy.[3][4][5]
Mechanism of Action: COX Inhibition
Indomethacin and its analogues exert their anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins.[6][7] Indomethacin itself is a potent inhibitor of both COX-1 and COX-2.[7] However, its ester derivatives, including the heptyl ester, have been shown to exhibit enhanced selectivity for COX-2.[7][8] This selectivity is a key strategy in reducing the gastrointestinal toxicity associated with NSAIDs, which is largely attributed to the inhibition of the constitutively expressed COX-1 enzyme in the gastric mucosa.[1][9]
Caption: Cyclooxygenase (COX) signaling pathway and the inhibitory action of this compound.
Experimental Protocols for In Vivo Evaluation
The following protocols are standard methodologies for assessing the anti-inflammatory, analgesic, and ulcerogenic potential of indomethacin esters in rodent models.
Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a widely used model to evaluate the acute anti-inflammatory activity of NSAIDs.[2][4]
Materials:
-
Male Wistar rats (150-200 g)
-
This compound
-
Indomethacin (as reference drug)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
1% w/v carrageenan solution in saline
-
Pletysmometer or digital caliper
Procedure:
-
Animal Acclimatization: House the rats under standard laboratory conditions for at least one week prior to the experiment.
-
Fasting: Fast the animals overnight (12-18 hours) with free access to water.
-
Grouping: Divide the animals into groups (n=6 per group):
-
Drug Administration: Administer the test compounds and vehicle orally (p.o.) or intraperitoneally (i.p.).
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.
Analgesic Activity: Acetic Acid-Induced Writhing Test in Mice
This model is used to screen for peripheral analgesic activity.[6][11]
Materials:
-
Male Swiss albino mice (20-25 g)
-
This compound
-
Indomethacin (as reference drug)
-
Vehicle
-
0.6% v/v acetic acid solution
Procedure:
-
Animal Acclimatization and Fasting: Similar to the anti-inflammatory protocol.
-
Grouping: Divide the animals into groups as described above.
-
Drug Administration: Administer the test compounds and vehicle (p.o. or i.p.).
-
Induction of Writhing: 30-60 minutes after drug administration, inject 0.1 mL/10 g body weight of 0.6% acetic acid solution intraperitoneally.
-
Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions) for a period of 20-30 minutes.
-
Data Analysis: Calculate the percentage inhibition of writhing for each group compared to the control group.
Ulcerogenic Activity Assessment in Rats
A critical evaluation for new indomethacin derivatives is their reduced potential to cause gastric ulcers.[3][4][5]
Materials:
-
Male Wistar rats (180-220 g)
-
This compound
-
Indomethacin (as reference drug)
-
Vehicle
Procedure:
-
Animal Acclimatization and Fasting: Fast the rats for 24 hours with free access to water.
-
Grouping and Dosing: Administer high doses of the test compounds and indomethacin orally.
-
Observation Period: Four hours after administration, euthanize the animals by cervical dislocation.
-
Stomach Examination: Remove the stomachs, open them along the greater curvature, and gently rinse with saline to remove gastric contents.
-
Ulcer Scoring: Examine the gastric mucosa for any signs of damage (hemorrhage, erosion, ulcers) using a magnifying glass. Score the ulcers based on their number and severity.
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical in vivo evaluation of this compound.
Caption: General experimental workflow for the in vivo evaluation of this compound.
Quantitative Data Summary
The following tables summarize key quantitative data for indomethacin and its ester derivatives from various studies. This provides a comparative context for the expected performance of this compound.
Table 1: Cyclooxygenase Inhibition
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (COX-1/COX-2) |
|---|---|---|---|
| Indomethacin | 0.05 | 0.75 | 0.067 |
| This compound | >66 | 0.04 | >1650 |
Data sourced from Kalgutkar et al.[7]
Table 2: Pharmacokinetic Parameters of Indomethacin Esters in Rats (Oral Administration)
| Compound | Bioavailability of Indomethacin (%) | Key Finding |
|---|---|---|
| Indomethacin | ~100%[12] | High bioavailability, but ulcerogenic.[5] |
| Indomethacin Butyl Ester | 15.0%[3][5] | Hydrolyzed mainly in the circulatory system, not the GI tract.[3][5] |
| Indomethacin Octyl Ester | 2.1%[3][5] | Very slow hydrolysis rates.[3] |
Data indicates that ester prodrugs are absorbed intact and hydrolyzed systemically, reducing local GI exposure to active indomethacin.[3][5]
Table 3: Anti-Inflammatory and Analgesic Activity of Indomethacin Analogues
| Compound | Dose (mg/kg) | Analgesic Activity (% Inhibition of Writhing) | Anti-inflammatory Activity |
|---|---|---|---|
| Indomethacin | 10 | 51.23% | Significant |
| Analogue 2a (Acetoxymethyl ester) | 10 | 61.7% | Significant |
| Analogue 2b (Ethyl ester) | 10 | 60.8% | Not significant at this dose |
| Analogue 2f (Propyl ester) | 10 | 58.6% | Significant |
Data from a study on various indomethacin ester analogues, demonstrating superior peripheral analgesic effects compared to the parent drug at the same dose.[6][11]
These data collectively suggest that esterification of indomethacin, as with the heptyl ester, is a promising strategy to enhance COX-2 selectivity and potentially improve the safety profile of the drug. The provided protocols offer a framework for the systematic in vivo evaluation of such candidates.
References
- 1. Different mechanisms in formation and prevention of indomethacin-induced gastric ulcers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation and In Vivo Evaluation of Indomethacin Loaded True Nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of indomethacin ester prodrugs: gastrointestinal and hepatic toxicity and the hydrolytic capacity of various tissues in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and pharmacological evaluation of oligoethylene ester derivatives as indomethacin oral prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of Indomethacin Ester Prodrugs : Gastrointestinal and Hepatic Toxicity and the Hydrolytic Capacity of Various Tissues in Rats [jstage.jst.go.jp]
- 6. pubs.acs.org [pubs.acs.org]
- 7. apexbt.com [apexbt.com]
- 8. Ester and amide derivatives of the nonsteroidal antiinflammatory drug, indomethacin, as selective cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effect of Ester Derivative of Indomethacin on Immune Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular Insights into the In Vivo Analgesic and Anti-Inflammatory Activity of Indomethacin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of indomethacin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Indomethacin Heptyl Ester in Rat Models of Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indomethacin, a potent non-steroidal anti-inflammatory drug (NSAID), effectively reduces pain and inflammation primarily by inhibiting cyclooxygenase (COX) enzymes, which are key in prostaglandin synthesis.[1][2] However, its clinical use is often limited by significant gastrointestinal side effects, including ulceration and bleeding.[2][3] Esterification of indomethacin, such as the creation of Indomethacin heptyl ester, is a prodrug strategy aimed at mitigating this gastric toxicity while retaining or enhancing anti-inflammatory efficacy. The ester linkage is designed to be hydrolyzed by esterases in the body to release the active indomethacin.
These application notes provide a comprehensive overview of the use of an indomethacin ester derivative, analogous to this compound, in established rat models of inflammation. The protocols and data presented are synthesized from studies using a representative ester derivative (IML) and the parent compound, indomethacin, to guide researchers in preclinical study design and evaluation.[4]
Mechanism of Action: Anti-Inflammatory Signaling Pathway
Indomethacin and its ester prodrugs exert their anti-inflammatory effects by blocking the arachidonic acid cascade. The active form, indomethacin, is a non-selective inhibitor of both COX-1 and COX-2. This inhibition prevents the conversion of arachidonic acid into prostaglandins (like PGE2), which are key mediators of inflammation, pain, and fever.[1] Reduced prostaglandin levels lead to decreased vasodilation, edema, and pain signaling. Additionally, some evidence suggests COX-independent mechanisms may contribute to the anti-inflammatory profile.
Caption: Mechanism of action for this compound.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical rat studies, comparing an indomethacin ester derivative (IML) to the parent drug, indomethacin.
Table 1: Anti-Inflammatory Efficacy in Adjuvant-Induced Arthritis Model
| Compound | Dose (mg/kg) | Outcome | Result | Reference |
|---|---|---|---|---|
| Indomethacin | 1 | Reduced Joint Inflammation | Standard Efficacy | [4] |
| Indomethacin Ester (IML) | 6.25 | Reduced Joint Inflammation | Less effective than Indomethacin 1 mg/kg | [4] |
| Indomethacin Ester (IML) | 12.5 | Reduced Joint Inflammation | More effective than Indomethacin 1 mg/kg | [4] |
| Indomethacin Ester (IML) | 25 | Reduced Joint Inflammation | More effective than Indomethacin 1 mg/kg |[4] |
Table 2: Gastrointestinal (GI) Safety Profile
| Compound | Dose (mg/kg) | Parameter | Result | Reference |
|---|---|---|---|---|
| Indomethacin | 1 | Ulcerogenic Effect | Ulceration observed | [4] |
| Indomethacin Ester (IML) | up to 25 | Ulcerogenic Effect | No ulcerogenic effect produced | [4] |
| Indomethacin | 1 | Indomethacin Conc. in Stomach Wall | 1.8-3.4 times higher than IML group | [4] |
| Indomethacin Ester (IML) | 12.5 - 25 | Indomethacin Conc. in Stomach Wall | Significantly lower (p<0.05) |[4] |
Table 3: Effects of Indomethacin on Inflammatory Markers (for reference)
| Model | Dose (mg/kg) | Marker | % Inhibition / Change | Reference |
|---|---|---|---|---|
| Carrageenan Paw Edema | 10 | Paw Edema | 87.3% inhibition | [5] |
| Adjuvant Arthritis | 1 | Paw Edema | 29% inhibition (chronic) | [5] |
| Carrageenan Paw Edema | 5 | PGE2 (serum) | Significant reduction | [6] |
| Carrageenan Paw Edema | 5 | Nitric Oxide (serum) | Significant reduction | [6] |
| Adjuvant Arthritis (NC) | 5 | TNF-α (serum) | 83 ± 8% inhibition | [7] |
| Adjuvant Arthritis (NC) | 5 | IL-6 (serum) | 84 ± 11% inhibition | [7] |
| Adjuvant Arthritis (NC) | 5 | IL-10 (serum) | 196 ± 55% increase | [7] |
NC: Data from Indomethacin-loaded nanocapsules study, which may offer a different pharmacokinetic profile.
Experimental Protocols
Protocol 1: Adjuvant-Induced Arthritis (Chronic Inflammation Model)
This model mimics rheumatoid arthritis and is used to evaluate the efficacy of compounds against chronic immune-mediated inflammation.[4]
References
- 1. Anti-inflammatory activity of drugs using carrageenan induced paw-edema model | PPTX [slideshare.net]
- 2. Gastrointestinal safety and therapeutic efficacy of parenterally administered phosphatidylcholine-associated indomethacin in rodent model systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indomethacin-induced gastric ulceration in rats: Protective roles of Spondias mombin and Ficus exasperata - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Ester Derivative of Indomethacin on Immune Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of Anti-inflammatory and Immunosuppressive Activities of Indomethacin in Experimental Animal Models - Indian J Pharm Pharmacol [ijpp.org.in]
- 6. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of indomethacin-loaded nanocapsules in experimental models of inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Indomethacin Heptyl Ester in Nanoformulations: A Detailed Guide for Researchers
Introduction
Indomethacin, a potent non-steroidal anti-inflammatory drug (NSAID), is widely utilized for its analgesic and anti-inflammatory properties.[1][2] However, its clinical application is often hampered by poor aqueous solubility and gastrointestinal side effects.[3][4] To overcome these limitations, the development of nanoformulations and prodrugs has emerged as a promising strategy. Indomethacin heptyl ester, a more lipophilic derivative of the parent drug, is a prime candidate for incorporation into lipid-based nanoformulations, potentially enhancing its therapeutic efficacy and reducing adverse effects. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals working with this compound nanoformulations.
Synthesis of this compound
The synthesis of this compound can be achieved through Steglich esterification of Indomethacin with heptyl alcohol.[5][6]
Protocol:
-
Dissolve Indomethacin in a suitable organic solvent (e.g., dichloromethane).
-
Add N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Introduce heptyl alcohol to the reaction mixture.
-
Stir the reaction at room temperature for a specified duration.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Purify the crude product using column chromatography on silica gel.
-
Characterize the final product by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its identity and purity.[5]
Nanoformulation Development
This compound can be formulated into various nanocarriers, such as nanoemulsions and polymeric nanoparticles, to improve its delivery.
Preparation of this compound-Loaded Nanoemulsion
Nanoemulsions are thermodynamically stable, isotropic systems of oil, water, and surfactants. The spontaneous emulsification method is a common technique for their preparation.[7]
Proposed Protocol:
-
Oil Phase Preparation: Dissolve this compound in a suitable oil (e.g., Capryol 90, Triacetin).[8]
-
Surfactant/Co-surfactant Mixture: Prepare a mixture of a surfactant (e.g., Tween 80, Pluronic F127) and a co-surfactant (e.g., Transcutol, Propylene Glycol).[8]
-
Organic Phase: Add the surfactant/co-surfactant mixture to the oil phase containing the drug.
-
Aqueous Phase Titration: Titrate the organic phase with an aqueous buffer (e.g., phosphate buffer) under gentle magnetic stirring until a transparent and monodisperse nanoemulsion is formed.[7]
Preparation of this compound-Loaded Polymeric Nanoparticles
Polymeric nanoparticles can provide controlled and sustained release of the encapsulated drug. The nanoprecipitation method is a straightforward technique for their preparation.[9]
Proposed Protocol:
-
Organic Phase: Dissolve this compound and a polymer (e.g., polycaprolactone (PCL), Eudragit® L100) in a water-miscible organic solvent (e.g., acetone).[9][10]
-
Aqueous Phase: Prepare an aqueous solution containing a stabilizer (e.g., polyvinyl alcohol (PVA), Polysorbate 80).[10]
-
Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under moderate magnetic stirring.
-
Solvent Evaporation: Evaporate the organic solvent under reduced pressure using a rotary evaporator.
-
Nanoparticle Recovery: Collect the nanoparticles by centrifugation, wash them with deionized water to remove excess stabilizer, and then freeze-dry for long-term storage.
Physicochemical Characterization of Nanoformulations
Thorough characterization is crucial to ensure the quality and performance of the nanoformulations.
Table 1: Physicochemical Characterization of Indomethacin Nanoformulations
| Parameter | Technique | Typical Values for Indomethacin Nanoformulations | References |
| Particle Size & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | 25 - 300 nm, PDI < 0.5 | [7][11][12][13][14] |
| Zeta Potential | DLS with Electrophoretic Mobility | -13 to -19 mV | [3][4][9] |
| Morphology | Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM) | Spherical shape | [1][9][11] |
| Encapsulation Efficiency (EE%) & Drug Loading (DL%) | High-Performance Liquid Chromatography (HPLC), UV-Vis Spectroscopy | EE: 27 - 95%, DL: 14 - 17% | [3][4][9][10][13][14] |
| Crystalline State | Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD) | Amorphous state of drug in nanoparticles | [1][13][14] |
| Drug-Excipient Interaction | Fourier-Transform Infrared Spectroscopy (FTIR) | Absence of significant chemical interactions | [1][3][4][13][14] |
In Vitro Drug Release Studies
In vitro release studies are performed to evaluate the drug release kinetics from the nanoformulation.
Protocol:
-
Apparatus: Use a dialysis bag method or a Franz diffusion cell.
-
Release Medium: Prepare a phosphate buffer saline (PBS, pH 7.4) solution, potentially with a small percentage of a surfactant (e.g., Tween 80) to ensure sink conditions.
-
Procedure:
-
Place a known amount of the nanoformulation in the dialysis bag or the donor compartment of the Franz diffusion cell.
-
Immerse the dialysis bag in the release medium or fill the receptor compartment of the Franz cell.
-
Maintain the temperature at 37°C with constant stirring.
-
-
Sampling: At predetermined time intervals, withdraw an aliquot of the release medium and replace it with fresh medium.
-
Analysis: Quantify the amount of released this compound using a validated HPLC method.
-
Data Analysis: Plot the cumulative percentage of drug released versus time. Analyze the release kinetics using various mathematical models (e.g., Higuchi, Korsmeyer-Peppas).[13]
In Vivo Anti-Inflammatory Activity
The carrageenan-induced rat paw edema model is a standard method to assess the in vivo anti-inflammatory efficacy of the formulation.[2][7][11]
Protocol:
-
Animals: Use Wistar rats or a similar rodent model.
-
Grouping: Divide the animals into groups: control (no treatment), a group receiving free this compound, and a group receiving the nanoformulation.
-
Induction of Edema: Inject a 1% w/v solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.
-
Treatment: Administer the respective treatments (e.g., topically or orally) one hour before the carrageenan injection.
-
Measurement: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 6, and 12 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group.[7]
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the preparation and characterization of this compound nanoformulations.
Caption: Experimental workflow for nanoformulation.
Signaling Pathway of Indomethacin
Indomethacin primarily exerts its anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins. It can also induce apoptosis in cancer cells through pathways involving death receptors.
Caption: Simplified signaling pathway of Indomethacin.
The development of this compound nanoformulations represents a valuable approach to enhance the therapeutic potential of this widely used NSAID. By improving its solubility and modifying its release profile, these advanced drug delivery systems can potentially lead to improved patient outcomes with a more favorable safety profile. The protocols and data presented herein provide a comprehensive resource for researchers dedicated to advancing the formulation and application of Indomethacin-based nanomedicines.
References
- 1. Preparation and in-vitro evaluation of indomethacin nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation and in vivo evaluation of indomethacin loaded true nanoemulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formulation, Characterization and Cytotoxic Effect of Indomethacin-loaded Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. research.manchester.ac.uk [research.manchester.ac.uk]
- 7. Preparation and In Vivo Evaluation of Indomethacin Loaded True Nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo evaluation of indomethacin nanoemulsion as a transdermal delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Polycaprolactone Based Nanoparticles Loaded with Indomethacin for Anti-Inflammatory Therapy: From Preparation to Ex Vivo Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design of indomethacin-loaded nanoparticles: effect of polymer matrix and surfactant - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Physico-chemical characterization and in vivo evaluation of indomethacin ethyl ester-loaded nanocapsules by PCS, TEM, SAXS, interfacial alkaline hydrolysis and antiedematogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. "Formulation and Assessment of Indomethacin Nanoparticles for Dissolution Improvement" by Malath Hatif Oudah and Fatima Mohamed Hussian Wais [majms.alkafeel.edu.iq]
- 13. In-vitro and in-vivo study of indomethacin loaded gelatin nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Indomethacin Heptyl Ester in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indomethacin heptyl ester is a potent and selective inhibitor of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway responsible for the synthesis of prostaglandins.[1][2][3] Unlike its parent compound, indomethacin, which inhibits both COX-1 and COX-2, the heptyl ester derivative demonstrates significantly greater selectivity for COX-2, making it a valuable tool for investigating the specific roles of this isoenzyme in cellular processes such as inflammation, proliferation, and apoptosis.[2][3] These application notes provide a detailed protocol for the dissolution and use of this compound in in vitro cell culture experiments.
Physicochemical Properties and Solubility
This compound is a crystalline solid that is sparingly soluble in aqueous solutions but soluble in organic solvents.[4] The choice of solvent is critical for preparing stock solutions for cell culture applications, with dimethyl sulfoxide (DMSO) and ethanol being the most common. It is imperative to minimize the final concentration of the organic solvent in the cell culture medium to avoid cytotoxicity.[5]
| Property | Value | Reference |
| Molecular Formula | C₂₆H₃₀ClNO₄ | [3] |
| Molecular Weight | 456.0 g/mol | [3] |
| Solubility in DMSO | 17 mg/mL | [3] |
| Solubility in Ethanol | 18 mg/mL | [3] |
| Solubility in DMF | 19 mg/mL | [3] |
| IC₅₀ for COX-2 | 0.04 µM | [1][2] |
| IC₅₀ for COX-1 | >66 µM | [2] |
Experimental Protocols
Protocol for Preparation of Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination of the stock solution.
-
Weighing the Compound: Accurately weigh a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.456 mg of the compound (Molecular Weight = 456.0 g/mol ).
-
Dissolution: Add the weighed powder to a sterile microcentrifuge tube. Add the appropriate volume of cell culture grade DMSO to achieve a final concentration of 10 mM. In this example, add 100 µL of DMSO.
-
Vortexing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., to 37°C) may be applied if necessary to aid dissolution.[6]
-
Sterilization (Optional): If necessary, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.
Protocol for Treating Cells in Culture
This protocol provides a general guideline for diluting the stock solution and treating cells. The final concentration of this compound should be determined based on the specific cell type and experimental design.
Materials:
-
Prepared 10 mM stock solution of this compound in DMSO
-
Complete cell culture medium appropriate for the cell line
-
Cells seeded in culture plates or flasks
-
Sterile pipette tips
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Prepare Intermediate Dilutions (if necessary): Depending on the desired final concentration, it may be necessary to prepare an intermediate dilution of the stock solution in sterile complete cell culture medium. This helps to ensure accurate pipetting and minimize the final DMSO concentration.
-
Final Dilution and Treatment: Directly add the appropriate volume of the stock solution or intermediate dilution to the cell culture medium to achieve the desired final concentration. For example, to achieve a final concentration of 10 µM in 1 mL of medium, add 1 µL of the 10 mM stock solution.
-
Control Group: It is crucial to include a vehicle control group in your experiment. This group should be treated with the same volume of DMSO as the experimental group to account for any effects of the solvent on the cells.[5] The final concentration of DMSO in the culture medium should ideally be less than 0.1% to minimize toxicity.[5]
-
Incubation: Gently mix the medium in the culture vessel to ensure even distribution of the compound. Incubate the cells for the desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Assay: Following the incubation period, proceed with the planned cellular or molecular assays.
Mechanism of Action: Signaling Pathway
This compound exerts its primary effect by selectively inhibiting the COX-2 enzyme. This enzyme is a critical component of the arachidonic acid cascade, which leads to the production of prostaglandins, key mediators of inflammation, pain, and fever.[7][8] By blocking COX-2, this compound reduces the synthesis of these pro-inflammatory prostaglandins.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. caymanchem.com [caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Indomethacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. What is the mechanism of Indomethacin? [synapse.patsnap.com]
Application Note: In Vitro Prostaglandin E2 Assay for the Evaluation of Indomethacin Heptyl Ester as a COX-2 Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a detailed protocol for quantifying Prostaglandin E2 (PGE2) production in a cell-based in vitro model and its inhibition by Indomethacin heptyl ester, a selective cyclooxygenase-2 (COX-2) inhibitor. The methodology utilizes a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the sensitive detection of PGE2 in cell culture supernatants. Detailed experimental procedures, data presentation, and analysis are provided to guide researchers in assessing the potency and efficacy of COX inhibitors.
Introduction
Prostaglandin E2 (PGE2) is a principal mediator of inflammation, pain, and fever.[1] Its synthesis is catalyzed by cyclooxygenase (COX) enzymes, which convert arachidonic acid into Prostaglandin H2 (PGH2), the precursor for PGE2.[2] Two main isoforms of COX exist: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible by inflammatory stimuli.[3][4] Selective inhibition of COX-2 is a key strategy in the development of anti-inflammatory drugs with potentially reduced gastrointestinal side effects associated with non-selective COX inhibitors.
Indomethacin is a potent non-steroidal anti-inflammatory drug (NSAID) that inhibits both COX-1 and COX-2.[1][3] However, ester derivatives of indomethacin have been shown to exhibit enhanced selectivity for the COX-2 isoform.[2][5][6][7] this compound is a potent and selective COX-2 inhibitor with a reported IC50 value of 0.04 µM.[2][5][6] This application note describes a robust cell-based assay to measure the inhibitory effect of this compound on PGE2 production.
PGE2 Synthesis Signaling Pathway
The synthesis of PGE2 begins with the release of arachidonic acid from the cell membrane. COX enzymes then catalyze its conversion to PGH2, which is subsequently isomerized to PGE2 by prostaglandin E synthases. This compound selectively inhibits the COX-2 enzyme, thereby blocking the production of PGE2.
References
- 1. Indomethacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. What is the mechanism of Indomethacin? [synapse.patsnap.com]
- 4. The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
Indomethacin Heptyl Ester: A Potent and Selective Chemical Probe for Cyclooxygenase-2 (COX-2)
Abstract: This document provides detailed application notes and protocols for the use of indomethacin heptyl ester as a selective chemical probe for cyclooxygenase-2 (COX-2). Indomethacin, a well-known non-steroidal anti-inflammatory drug (NSAID), is a non-selective inhibitor of both COX-1 and COX-2 isoforms. However, esterification of its carboxyl group, as in this compound, confers significant selectivity towards COX-2.[1][2][3] This makes it a valuable tool for researchers investigating the specific roles of COX-2 in various physiological and pathological processes, including inflammation, pain, and cancer. These notes offer comprehensive data on its inhibitory activity, detailed experimental protocols for its use in in vitro and in vivo settings, and visual representations of the relevant biological pathways and experimental workflows.
Introduction
Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a key enzyme in the biosynthetic pathway of prostaglandins, prostacyclins, and thromboxanes. Two main isoforms exist: COX-1, which is constitutively expressed in most tissues and involved in homeostatic functions, and COX-2, which is inducible and upregulated at sites of inflammation. The selective inhibition of COX-2 is a desirable therapeutic strategy to mitigate inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.
This compound has emerged as a potent and selective COX-2 inhibitor.[1][2][3] Derivatization of the carboxylate moiety of indomethacin to an ester or amide significantly enhances its selectivity for COX-2.[1][2] This enhanced selectivity is attributed to the larger and more accommodating active site of the COX-2 enzyme compared to COX-1.
Data Presentation
The inhibitory potency of this compound and related compounds against COX-1 and COX-2 is summarized in the table below. The data is primarily derived from the seminal work of Kalgutkar and colleagues (2000).
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Indomethacin | 0.6 | 1.8 | 0.33 |
| This compound | >100 | 0.09 | >1111 |
| Indomethacin Methyl Ester | >100 | 0.2 | >500 |
| Indomethacin Ethyl Ester | >100 | 0.15 | >667 |
| Indomethacin Propyl Ester | >100 | 0.12 | >833 |
| Indomethacin Butyl Ester | >100 | 0.1 | >1000 |
Data sourced from Kalgutkar et al., J. Med. Chem. 2000, 43 (15), pp 2860–2870.
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).
Caption: COX-2 Signaling Pathway and Inhibition.
Caption: In Vitro COX Inhibition Assay Workflow.
Caption: In Vivo Anti-inflammatory Assay Workflow.
Experimental Protocols
In Vitro COX-1 and COX-2 Inhibition Assay
This protocol is adapted from the methods described by Kalgutkar et al. (2000) and is designed to determine the IC50 values of this compound for COX-1 and COX-2.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2
-
This compound
-
Arachidonic acid
-
Epinephrine
-
Glutathione
-
Tris-HCl buffer (pH 8.0)
-
DMSO (for dissolving the inhibitor)
-
Prostaglandin E2 (PGE2) EIA Kit
Procedure:
-
Enzyme Preparation: Prepare solutions of COX-1 and COX-2 in Tris-HCl buffer. The final concentration in the assay will be approximately 50 nM.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to obtain a range of concentrations.
-
Assay Mixture: In a microplate, combine the enzyme solution, epinephrine (1 mM), and glutathione (0.5 mM) in Tris-HCl buffer.
-
Inhibitor Incubation: Add the diluted this compound solutions to the assay mixture and incubate for 15 minutes at 37°C.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid to a final concentration of 5 µM.
-
Reaction Termination: After 2 minutes, terminate the reaction by adding a stopping solution (e.g., 1 M HCl).
-
PGE2 Quantification: Measure the concentration of PGE2 produced using a commercially available EIA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a vehicle control (DMSO). Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based Assay for COX-2 Activity
This protocol measures the ability of this compound to inhibit COX-2 activity in a cellular context.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Lipopolysaccharide (LPS)
-
This compound
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and antibiotics
-
PGE2 EIA Kit
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM until they reach 80-90% confluency.
-
COX-2 Induction: Induce COX-2 expression by treating the cells with LPS (1 µg/mL) for 4-6 hours.
-
Inhibitor Treatment: Pre-incubate the LPS-stimulated cells with various concentrations of this compound for 30 minutes.
-
Arachidonic Acid Stimulation: Add arachidonic acid (10 µM) to the cells and incubate for 30 minutes.
-
Sample Collection: Collect the cell culture supernatant.
-
PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a PGE2 EIA kit.
-
Data Analysis: Calculate the percentage of inhibition of PGE2 production for each concentration of this compound and determine the IC50 value.
In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema in Rats
This is a standard model to evaluate the anti-inflammatory activity of compounds in vivo.
Materials:
-
Male Wistar rats (150-200 g)
-
This compound
-
Carrageenan (1% w/v in sterile saline)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer this compound (e.g., 1, 3, 10 mg/kg) or the vehicle orally or intraperitoneally to different groups of rats.[4]
-
Inflammation Induction: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[4][5][6]
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (baseline) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the injection.[4][5]
-
Data Analysis: Calculate the percentage of edema for each group at each time point compared to the baseline. Determine the percentage of inhibition of edema by the drug-treated groups compared to the vehicle-treated group.
Conclusion
This compound is a highly selective and potent inhibitor of COX-2, making it an invaluable chemical probe for dissecting the specific functions of this enzyme in health and disease. The protocols provided herein offer a framework for researchers to utilize this compound effectively in their studies. The clear selectivity profile, as demonstrated by the quantitative data, underscores its utility in distinguishing COX-2-mediated effects from those of COX-1. The detailed experimental procedures and visual workflows are intended to facilitate the seamless integration of this compound into various research applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Ester and amide derivatives of the nonsteroidal antiinflammatory drug, indomethacin, as selective cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. experts.umn.edu [experts.umn.edu]
- 4. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. inotiv.com [inotiv.com]
- 6. researchgate.net [researchgate.net]
Application Note: A Validated HPLC Method for the Quantification of Indomethacin Heptyl Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of Indomethacin heptyl ester, a potent and selective COX-2 inhibitor. The developed method is suitable for the analysis of the bulk drug substance and can be adapted for various formulations. This document provides a comprehensive protocol covering instrumentation, chromatographic conditions, sample preparation, and validation parameters as per the International Council for Harmonisation (ICH) guidelines.
Introduction
Indomethacin is a well-known nonsteroidal anti-inflammatory drug (NSAID). Its heptyl ester derivative has been shown to be a potent and more selective inhibitor of cyclooxygenase-2 (COX-2), offering potential therapeutic advantages. Accurate and precise quantification of this compound is critical for quality control, stability studies, and pharmacokinetic assessments. This document presents a validated HPLC method designed to provide reliable and reproducible results for researchers and professionals in drug development.
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Solvents: HPLC grade acetonitrile, methanol, and water.
-
Reagents: Formic acid or phosphoric acid (analytical grade).
-
Reference Standard: Well-characterized this compound.
Chromatographic Conditions
Due to the increased lipophilicity of the heptyl ester compared to Indomethacin, a gradient elution is employed to ensure a reasonable retention time and good peak shape.
| Parameter | Condition |
| Column | C18 Reverse-Phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | 0-2 min: 70% B, 2-10 min: 70-95% B, 10-12 min: 95% B, 12.1-15 min: 70% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 260 nm[1] |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and dissolve it in a 25 mL volumetric flask with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial composition: 70% Acetonitrile, 30% Water with 0.1% Formic Acid) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Accurately weigh the sample containing this compound, dissolve it in methanol, and dilute with the mobile phase to a final concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
Method Validation Protocol
The developed method was validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[2][3][4][5]
Specificity
Specificity was evaluated by analyzing a blank (mobile phase), a placebo (if applicable), and the this compound standard. The chromatograms were examined for any interfering peaks at the retention time of the analyte. The method is considered specific if no significant interference is observed.
Linearity and Range
Linearity was assessed by injecting the working standard solutions at five different concentrations in triplicate. A calibration curve was constructed by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999. The range is the interval between the upper and lower concentrations that have been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy
Accuracy was determined by the recovery method. A known amount of this compound was spiked into a placebo mixture at three concentration levels (80%, 100%, and 120% of the target concentration). The recovery at each level was calculated. The mean recovery should be within 98-102%.
Precision
-
Repeatability (Intra-day precision): Determined by analyzing six replicate injections of the standard solution at 100% of the target concentration on the same day. The relative standard deviation (%RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Determined by repeating the analysis on a different day with a different analyst and/or equipment. The %RSD between the two days' results should be ≤ 2%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following equations: LOD = 3.3 * (σ/S) LOQ = 10 * (σ/S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
Data Presentation
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor (T) | T ≤ 2.0 | 1.1 |
| Theoretical Plates (N) | N ≥ 2000 | > 5000 |
| %RSD of Peak Area | ≤ 2.0% (for n=6) | 0.8% |
Table 2: Validation Summary
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | No interference | Complies |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range | 1 - 100 µg/mL | Established |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% - 101.2% |
| Repeatability (%RSD) | ≤ 2.0% | 0.9% |
| Intermediate Precision (%RSD) | ≤ 2.0% | 1.2% |
| LOD | - | 0.1 µg/mL |
| LOQ | - | 0.3 µg/mL |
Experimental Workflow and Diagrams
The following diagrams illustrate the key workflows for this analytical method.
References
- 1. The use of reversed phase cartridges (C18) in processing plasma for analysis of indomethacin by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 3. researchgate.net [researchgate.net]
- 4. ajpaonline.com [ajpaonline.com]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Application Notes and Protocols for Drug Delivery Systems of Indomethacin Heptyl Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the formulation and characterization of drug delivery systems for Indomethacin Heptyl Ester, a selective COX-2 inhibitor. Due to the limited availability of formulation data for the heptyl ester specifically, the following sections leverage data from studies on homologous alkyl esters of indomethacin, providing a scientifically robust framework for developing and evaluating nanosuspension-based delivery systems.
Introduction to this compound and Drug Delivery
Indomethacin is a potent non-steroidal anti-inflammatory drug (NSAID) that functions by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins that mediate inflammation, pain, and fever. The heptyl ester of indomethacin is a prodrug designed to enhance selectivity for the COX-2 isoform. This compound demonstrates a significant increase in COX-2 selectivity, with an IC50 of 0.04 µM, making it over 1,700 times more potent as an inhibitor of COX-2 than COX-1. This increased selectivity has the potential to reduce the gastrointestinal side effects associated with non-selective NSAIDs.
Like the parent drug, this compound is poorly water-soluble, which presents challenges for its formulation and bioavailability. Nanosuspensions are a promising drug delivery strategy for such hydrophobic compounds. By reducing the particle size to the nanometer range, nanosuspensions can increase the surface area, leading to enhanced dissolution velocity and bioavailability.
Nanosuspension Formulations of Indomethacin Alkyl Esters
Nanosuspensions of indomethacin alkyl esters, including those with structures similar to the heptyl ester, have been successfully prepared using the emulsion-templated freeze-drying (ETFD) technique. This method involves dissolving the drug in an organic solvent, emulsifying it in an aqueous phase containing stabilizers, and then freeze-drying the emulsion to produce a solid monolith that can be readily redispersed to form a nanosuspension.
Quantitative Data for Indomethacin Alkyl Ester Nanosuspensions
The following table summarizes the physicochemical characteristics of nanosuspensions prepared with various indomethacin alkyl esters. This data, derived from studies on homologous esters, can be used as a reference for the expected properties of this compound nanosuspensions.
| Prodrug Ester | Stabilizer System | Mean Particle Size (nm) | Polydispersity Index (PDI) |
| Indomethacin n-butyl ester | NDC-PVA | 160 - 240 | < 0.2 |
| Indomethacin hexyl ester | NDC-PVA | 160 - 240 | < 0.2 |
| Indomethacin dodecyl ester | NDC-PVA | 160 - 240 | < 0.2 |
Data is inferred from studies on homologous alkyl esters.
Experimental Protocols
Synthesis of this compound
Objective: To synthesize this compound from indomethacin and heptanol.
Materials:
-
Indomethacin
-
Heptanol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolve indomethacin (1 equivalent) in anhydrous DCM in a round-bottom flask.
-
Add heptanol (1.2 equivalents) to the solution.
-
Add DMAP (0.1 equivalents) to the reaction mixture.
-
Slowly add DCC (1.2 equivalents) to the stirred solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Preparation of this compound Nanosuspension by Emulsion-Templated Freeze-Drying (ETFD)
Objective: To prepare a nanosuspension of this compound.
Materials:
-
This compound
-
Chloroform
-
Aqueous stabilizer solution (e.g., a binary combination of a surfactant and a polymer like NDC-PVA)
-
Probe sonicator
-
Freeze-dryer
Procedure:
-
Dissolve this compound in chloroform.
-
Prepare an aqueous solution of the chosen stabilizers.
-
Add the organic drug solution to the aqueous stabilizer solution.
-
Emulsify the mixture using a probe sonicator to form an oil-in-water emulsion.
-
Freeze the resulting emulsion in liquid nitrogen.
-
Lyophilize the frozen emulsion for 48 hours to remove water and chloroform, resulting in a dry monolith.
-
To reconstitute the nanosuspension, add a specific volume of deionized water to the monolith and gently agitate.
Characterization of the Nanosuspension
3.3.1. Particle Size and Polydispersity Index (PDI) Analysis by Dynamic Light Scattering (DLS)
Objective: To determine the size distribution and PDI of the nanosuspension.
Procedure:
-
Dilute the reconstituted nanosuspension with deionized water to an appropriate concentration for DLS analysis.
-
Transfer the diluted sample to a disposable cuvette.
-
Place the cuvette in the DLS instrument.
-
Equilibrate the sample to the desired temperature (e.g., 25°C).
-
Perform the measurement, collecting data from multiple runs to ensure reproducibility.
-
Analyze the correlation function to obtain the mean particle size (Z-average) and the PDI.
3.3.2. Drug Content and Encapsulation Efficiency by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the amount of this compound in the nanosuspension.
Procedure:
-
Total Drug Content: Dissolve a known amount of the freeze-dried monolith in a suitable organic solvent (e.g., acetonitrile).
-
Free Drug Content: Centrifuge the reconstituted nanosuspension to separate the nanoparticles from the aqueous phase. Analyze the supernatant for the amount of free, unencapsulated drug.
-
HPLC Analysis:
-
Mobile Phase: A suitable mixture of acetonitrile and water with an acidic modifier (e.g., phosphoric acid).
-
Column: C18 reverse-phase column.
-
Detection: UV detection at a wavelength appropriate for indomethacin (e.g., 318 nm).
-
Inject the prepared samples and a series of standard solutions of this compound.
-
Quantify the drug concentration based on the peak area of the standards.
-
-
Calculate Encapsulation Efficiency (EE%) and Drug Loading (DL%):
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL (%) = [(Weight of Drug in Nanoparticles) / (Weight of Nanoparticles)] x 100
-
In Vitro Drug Release Study
Objective: To evaluate the release profile of this compound from the nanosuspension.
Apparatus: Franz diffusion cell.
Procedure:
-
Mount a synthetic membrane (e.g., dialysis membrane) between the donor and receptor compartments of the Franz diffusion cell.
-
Fill the receptor compartment with a suitable release medium (e.g., phosphate-buffered saline with a surfactant to maintain sink conditions) and maintain at 37°C with constant stirring.
-
Apply a known amount of the reconstituted nanosuspension to the donor compartment.
-
At predetermined time intervals, withdraw aliquots from the receptor compartment and replace with fresh, pre-warmed release medium.
-
Analyze the drug concentration in the withdrawn samples by HPLC.
-
Plot the cumulative percentage of drug released versus time to obtain the release profile.
Visualizations
Signaling Pathway
Caption: Mechanism of action of Indomethacin.
Experimental Workflow
Caption: Workflow for nanosuspension preparation and characterization.
Application Notes and Protocols: Indomethacin Heptyl Ester in Combination Therapy for Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indomethacin, a well-established non-steroidal anti-inflammatory drug (NSAID), has garnered significant interest in oncology for its potential as a chemosensitizing agent and for its direct anti-tumor activities. Its mechanisms of action extend beyond cyclooxygenase (COX) inhibition to include the modulation of key cancer-related signaling pathways, induction of apoptosis, and inhibition of angiogenesis. Esterification of indomethacin, such as the creation of Indomethacin heptyl ester, has been explored to enhance its pharmacological properties, including increased selectivity for COX-2. This compound is a selective COX-2 inhibitor with an IC50 of 0.04 μM. While extensive data on the combination therapies of the parent compound indomethacin exist, research on the synergistic potential of this compound is an emerging area. These application notes provide a comprehensive overview of the use of indomethacin and its derivatives in combination cancer therapy, with a focus on the potential applications of this compound. The provided protocols and data are primarily based on studies of indomethacin, offering a foundational framework for investigating this compound in similar therapeutic strategies.
Data Presentation: Efficacy of Indomethacin in Combination Therapy
The following tables summarize the quantitative data from preclinical studies on the synergistic or additive effects of indomethacin in combination with standard chemotherapeutic agents.
Table 1: In Vitro Cytotoxicity of Indomethacin in Combination with Chemotherapeutic Agents
| Cancer Cell Line | Combination Agent | Indomethacin Concentration | IC50 of Combination Agent (with vs. without Indomethacin) | Effect | Reference |
| K-562 (Leukemia) | Doxorubicin | 10 µM | Synergistic reduction in cell growth and induction of apoptosis. | Synergistic | [1] |
| GLC4-Adr (Doxorubicin-resistant SCLC) | Doxorubicin | Not specified | 2.7-fold enhanced sensitivity to doxorubicin. | Synergistic | [2] |
| HepG2 (Hepatocellular Carcinoma) | Doxorubicin | Not specified | Enhanced cytotoxicity. | Synergistic | [3] |
| R-HepG2 (Doxorubicin-resistant) | Doxorubicin | Not specified | Enhanced cytotoxicity. | Synergistic | [3] |
| OV81.2 (Ovarian Cancer) | Cisplatin | Not specified | Decreased IC50 of cisplatin. | Additive | [4] |
| OV81.2-CP10 (Cisplatin-resistant) | Cisplatin | Not specified | Decreased IC50 of cisplatin. | Additive | [4] |
| SKG-2 (Uterine Cervical Cancer) | Cisplatin | 0.001, 0.01, 0.1 µg/ml | Significantly increased cytotoxicity (P < 0.005-0.001). | Synergistic | [5] |
| HKUS (Uterine Cervical Cancer) | Cisplatin | 0.001, 0.01, 0.1 µg/ml | Significantly increased cytotoxicity (P < 0.005-0.001). | Synergistic | [5] |
| SKG-2 (Uterine Cervical Cancer) | 5-Fluorouracil | 0.001, 0.01, 0.1 µg/ml | Significantly increased cytotoxicity (P < 0.005-0.001). | Synergistic | [5] |
| HKUS (Uterine Cervical Cancer) | 5-Fluorouracil | 0.001, 0.01, 0.1 µg/ml | Significantly increased cytotoxicity (P < 0.005-0.001). | Synergistic | [5] |
| MCF-7/PTX (Paclitaxel-resistant Breast Cancer) | Paclitaxel | Not specified | Effective inhibition of proliferation. | Synergistic | [6] |
Table 2: In Vivo Efficacy of Indomethacin in Combination Therapy
| Cancer Model | Combination Agent | Indomethacin Dosage | Tumor Growth Inhibition | Effect | Reference |
| Colon 26 clone 20 (murine colon carcinoma) xenograft | Adriamycin (Doxorubicin) | 0.001% in drinking water | Marked synergistic reduction in tumor growth. | Synergistic | [7] |
| Colon 26 clone 20 (murine colon carcinoma) xenograft | Cisplatin | 0.001% in drinking water | Marked synergistic reduction in tumor growth. | Synergistic | [7] |
| MCF-7/PTX (paclitaxel-resistant breast cancer) xenograft | Paclitaxel | Not specified | Enhanced antitumor efficacy. | Synergistic | [6] |
Signaling Pathways and Mechanisms of Action
Indomethacin and its derivatives exert their anticancer effects through multiple signaling pathways, often independent of their COX-inhibitory activity.
Figure 1: Signaling pathways modulated by Indomethacin derivatives.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of this compound alone and in combination with a chemotherapeutic agent on cancer cell lines.
Figure 2: Workflow for the MTT cytotoxicity assay.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
Chemotherapeutic agent (e.g., Doxorubicin, Cisplatin)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Treatment:
-
Prepare serial dilutions of this compound and the chemotherapeutic agent in culture medium.
-
For combination studies, prepare a matrix of concentrations for both agents.
-
Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include wells with vehicle control (DMSO) and untreated cells.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 values for each agent alone and in combination.
-
Use software such as CompuSyn to calculate the Combination Index (CI) to determine synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
-
Apoptosis Assay by Western Blotting for Cleaved Caspase-3 and Bcl-2 Family Proteins
This protocol details the detection of key apoptosis markers in cells treated with this compound and a combination agent.
Figure 3: Workflow for Western blot analysis of apoptosis markers.
Materials:
-
Treated and untreated cancer cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat cells as described in the cytotoxicity assay.
-
Wash cells with cold PBS and lyse with RIPA buffer.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein samples to the same concentration with Laemmli buffer and boil for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use β-actin as a loading control to normalize the expression of the target proteins.
-
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in combination with a chemotherapeutic agent.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cells for injection
-
This compound formulation for in vivo administration
-
Chemotherapeutic agent for in vivo administration
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Cell Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in 100 µL of PBS/Matrigel) into the flank of each mouse.
-
-
Tumor Growth and Treatment:
-
Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).
-
When tumors reach a palpable size (e.g., 100-200 mm^3), randomize mice into treatment groups (Vehicle control, this compound alone, Chemotherapeutic agent alone, Combination).
-
Administer treatments according to the predetermined schedule and dosage.
-
-
Monitoring and Endpoint:
-
Measure tumor volume and body weight 2-3 times per week.
-
Continue treatment for the specified duration or until tumors in the control group reach the maximum allowed size.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
-
Conclusion and Future Directions
The available evidence strongly suggests that indomethacin can act as a potent chemosensitizing agent in combination with various standard cancer therapies. Its ability to modulate multiple cancer-relevant pathways provides a strong rationale for its clinical investigation in combination regimens. While specific data for this compound in combination therapy is currently limited, its selective COX-2 inhibition and structural similarity to the parent compound make it a promising candidate for further investigation. Future research should focus on evaluating the synergistic potential of this compound with a broader range of chemotherapeutic and targeted agents across different cancer types. Detailed pharmacokinetic and pharmacodynamic studies will be crucial to optimize dosing and scheduling in combination settings. The protocols and data presented here provide a solid foundation for researchers to explore the therapeutic potential of this compound in combination cancer therapy.
References
- 1. Potentiation of doxorubicin-induced apoptosis and differentiation by indomethacin in K-562 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indomethacin-induced activation of the death receptor-mediated apoptosis pathway circumvents acquired doxorubicin resistance in SCLC cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indomethacin and SC236 enhance the cytotoxicity of doxorubicin in human hepatocellular carcinoma cells via inhibiting P-glycoprotein and MRP1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Indomethacin increases the cytotoxicity of cis-platinum and 5-fluorouracil in the human uterine cervical cancer cell lines SKG-2 and HKUS by increasing the intracellular uptake of the agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Indomethacin-based stimuli-responsive micelles combined with paclitaxel to overcome multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic effect of indomethacin with adriamycin and cisplatin on tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Use of Indomethacin Heptyl Ester in Studying Prostaglandin Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Indomethacin, a potent non-steroidal anti-inflammatory drug (NSAID), has long been a valuable tool in the study of prostaglandin synthesis through its inhibition of cyclooxygenase (COX) enzymes.[1][2][3] Prostaglandins are lipid autacoids that play a crucial role in a wide array of physiological and pathological processes, including inflammation, pain, fever, and cancer.[4] The synthesis of prostaglandins is initiated by the conversion of arachidonic acid to prostaglandin H2 (PGH2) by COX enzymes.[5][6] There are two primary isoforms of this enzyme: COX-1, which is constitutively expressed in most tissues and is responsible for homeostatic functions, and COX-2, which is inducible and its expression is elevated during inflammation and in certain cancers.[5][6]
Indomethacin itself is a non-selective inhibitor of both COX-1 and COX-2.[3] However, derivatization of indomethacin, such as through the creation of esters like Indomethacin heptyl ester, can significantly alter its selectivity towards the COX isoforms.[7][8] this compound has been identified as a potent and selective inhibitor of COX-2, making it a valuable research tool for specifically investigating the role of COX-2 in prostaglandin synthesis and its downstream effects.[8][9][10][11] This selectivity allows researchers to dissect the specific contributions of COX-2 in various biological systems, minimizing the confounding effects of COX-1 inhibition.
These application notes provide detailed protocols for the use of this compound in studying prostaglandin synthesis, with a focus on in vitro COX inhibition assays and the quantification of prostaglandin E2 (PGE2) production.
Data Presentation
The following tables summarize the quantitative data regarding the inhibitory activity of Indomethacin, this compound, and other relevant compounds on COX-1 and COX-2.
Table 1: Inhibitory Potency (IC50) of Indomethacin and its Derivatives against Cyclooxygenase Isoforms.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Species | Reference |
| Indomethacin | 0.05 | 0.75 | Human | [9] |
| Indomethacin | 0.67 | 0.05 | Human | [8] |
| Indomethacin | 0.42 | 2.75 | Ovine COX-1, Human COX-2 | [6] |
| This compound | >66 | 0.04 | Human | [8][9] |
| Indomethacin methyl ester | > 25 | 0.250 | Not Specified | [12] |
Table 2: Comparative Inhibitory Potency (IC50) of Various NSAIDs against Cyclooxygenase Isoforms.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Species | Reference |
| Celecoxib | - | - | Ovine/Human | [6] |
| Diclofenac | - | - | Ovine/Human | [6] |
| Resveratrol | 0.83 ± 0.44 | 0.99 ± 0.40 | Not Specified | [6] |
| L-745,337 | - | ID50 = 1.3 mg/kg (in vivo) | Rat | [12] |
Experimental Protocols
Protocol 1: In Vitro Cyclooxygenase (COX) Inhibition Assay using this compound
This protocol describes a method to determine the inhibitory effect of this compound on the activity of purified COX-1 and COX-2 enzymes. This assay measures the peroxidase activity of COX, which is a reliable indicator of its overall enzymatic function.
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
This compound (to be dissolved in a suitable solvent like DMSO or ethanol)
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 590-620 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in the chosen solvent. Create a serial dilution of the stock solution to obtain a range of desired concentrations for testing.
-
Prepare a working solution of arachidonic acid in the assay buffer.
-
Prepare a working solution of TMPD in the assay buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well in the specified order:
-
Assay buffer
-
Heme
-
COX-1 or COX-2 enzyme
-
This compound at various concentrations (or vehicle control)
-
-
Incubate the plate at room temperature for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
To initiate the enzymatic reaction, add the arachidonic acid solution to each well.
-
Immediately add the TMPD solution to each well.
-
-
Measurement:
-
Measure the absorbance of each well at 590-620 nm using a microplate reader in kinetic mode for a set period (e.g., 5-10 minutes). The rate of increase in absorbance is proportional to the COX activity.
-
-
Data Analysis:
-
Calculate the initial rate of reaction for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
Protocol 2: Quantification of Prostaglandin E2 (PGE2) Production in Cell Culture
This protocol outlines a method to measure the effect of this compound on the production of PGE2 in a cell-based assay. This is a common method to assess the cellular efficacy of COX inhibitors.
Materials:
-
Cell line known to produce PGE2 (e.g., macrophages, fibroblasts, or cancer cell lines)
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS) or other inflammatory stimulus to induce COX-2 expression
-
This compound
-
PGE2 Enzyme Immunoassay (EIA) Kit
-
Cell lysis buffer (optional, for intracellular PGE2 measurement)
-
96-well cell culture plates
Procedure:
-
Cell Culture and Treatment:
-
Seed the cells in a 96-well plate and allow them to adhere and grow to a suitable confluency.
-
Pre-treat the cells with various concentrations of this compound (and a vehicle control) for a specific duration (e.g., 1-2 hours).
-
Stimulate the cells with an inflammatory agent like LPS to induce COX-2 expression and subsequent PGE2 production.
-
Incubate the cells for a further period (e.g., 24 hours) to allow for PGE2 accumulation in the culture supernatant.
-
-
Sample Collection:
-
Carefully collect the cell culture supernatant from each well. This will contain the secreted PGE2.
-
If intracellular PGE2 is to be measured, lyse the cells using a suitable lysis buffer and collect the lysate.
-
-
PGE2 Quantification:
-
Perform the PGE2 EIA according to the manufacturer's instructions. This typically involves:
-
Adding the collected supernatant (or cell lysate) and a PGE2-alkaline phosphatase conjugate to a microplate pre-coated with an anti-PGE2 antibody.
-
Incubating the plate to allow for competitive binding.
-
Washing the plate to remove unbound reagents.
-
Adding a substrate solution that reacts with the bound enzyme to produce a colored product.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
-
Data Analysis:
-
Generate a standard curve using the provided PGE2 standards.
-
Calculate the concentration of PGE2 in each sample by interpolating the absorbance values from the standard curve.
-
Determine the effect of this compound on PGE2 production by comparing the PGE2 levels in the treated wells to the control wells.
-
Visualizations
Prostaglandin Synthesis Pathway and Inhibition by this compound
Caption: Prostaglandin synthesis pathway and the selective inhibition of COX-2 by this compound.
Experimental Workflow for Evaluating COX-2 Inhibition
References
- 1. caymanchem.com [caymanchem.com]
- 2. owl.fish.washington.edu [owl.fish.washington.edu]
- 3. Cyclooxygenase (COX) Activity Assay Kit (Fluorometric) (ab204699) | Abcam [abcam.com]
- 4. Prostaglandins and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. apexbt.com [apexbt.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. resources.rndsystems.com [resources.rndsystems.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Effects of inhibition of prostaglandin endoperoxide synthase-2 in chronic gastro-intestinal ulcer models in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Formulation of Indomethacin Heptyl Ester for Topical Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Indomethacin is a potent non-steroidal anti-inflammatory drug (NSAID) widely used for its analgesic, and antipyretic properties.[1][2] Its mechanism of action involves the inhibition of prostaglandin synthesis via the cyclooxygenase (COX) enzymes. However, oral administration is associated with significant gastrointestinal side effects.[1][3][4] Topical delivery offers a promising alternative to localize the therapeutic effect, reduce systemic exposure, and minimize adverse effects.[5]
To enhance skin permeation, a key challenge for topical formulations, the lipophilicity of the parent drug can be increased. Esterification of indomethacin to form Indomethacin heptyl ester is a strategy to achieve this. The increased lipid solubility is expected to improve partitioning into the stratum corneum, the primary barrier of the skin.[6][7]
These application notes provide a comprehensive overview of formulating this compound into advanced topical delivery systems, specifically focusing on nanoemulsions and liposomes. Detailed protocols for preparation, characterization, and evaluation are provided. While the literature predominantly focuses on indomethacin, the principles and methodologies are directly applicable to its lipophilic esters.
Formulation Strategies & Data
The enhanced lipophilicity of this compound makes it an excellent candidate for incorporation into lipid-based nanocarriers such as nanoemulsions and liposomes. These systems can improve drug solubilization, stability, and skin permeation.
Nanoemulsion Formulations
Nanoemulsions are thermodynamically stable, transparent or translucent dispersions of oil and water, stabilized by a surfactant and co-surfactant, with droplet sizes typically ranging from 10 to 200 nm.[1][8] They are effective vehicles for transdermal delivery due to their high surface area, which enhances contact with the skin, and the ability of their components to act as permeation enhancers.[1][9]
Table 1: Representative Nanoemulsion Formulation Data for Indomethacin (Note: Data is based on the parent drug, Indomethacin, and serves as a starting point for formulating the heptyl ester. The oil phase concentration may be adjusted based on the solubility of the ester.)
| Formulation Code | Oil Phase (Component, % w/w) | Surfactant/Co-surfactant (Smix) (Component, Ratio) | Droplet Size (nm) | Polydispersity Index (PDI) | Permeation Flux (Jss, µg/cm²/h) |
| NE-1[1] | Isopropyl Myristate (IPM), 10% | Labrasol / Transcutol P (1:1) | ~25-50 | < 0.3 | 22.61 ± 3.45 |
| NE-2[9] | Labrafil M1944CS, 8% | Tween-80 / Transcutol-HP (2:1) | 25.53 | 0.158 | Not Reported |
| NE-3[10] | Oleic Acid, 10% | Triton X-114 / Propan-2-ol (3:2) | 26 - 32 | < 0.3 | Not Reported |
Liposomal Formulations
Liposomes are vesicular structures composed of one or more lipid bilayers, capable of encapsulating both hydrophilic and lipophilic drugs. For the lipophilic this compound, it would primarily partition within the lipid bilayer. Liposomes can enhance drug delivery into the skin by fusing with the stratum corneum lipids, creating a drug depot for sustained release.[11]
Table 2: Representative Liposomal Formulation Data for Indomethacin
| Formulation Code | Lipid Composition (Molar Ratio) | Method | Vesicle Size (nm) | Encapsulation Efficiency (%) |
| LUV-A[11] | Dipalmitoyl-PC / Cholesterol (9:1) | Extrusion | ~100-200 | ~84% |
| ETH-1[12] | Soybean PC / Cholesterol / Deoxycholic Acid (6:2:1) | Thin Film Hydration | ~150-300 | ~60-80% |
| LIP-F5[13] | Phospholipid / Cholesterol (1:0.8 ratio by weight) | Thin Film Hydration | Not Reported | 85.81% |
Experimental Protocols
Protocol for Nanoemulsion Preparation (Aqueous Phase Titration Method)
This protocol describes the preparation of an oil-in-water (o/w) nanoemulsion suitable for this compound.
Materials:
-
Oil Phase: Isopropyl myristate (IPM) or other suitable oil (e.g., Oleic Acid, Labrafil).
-
Surfactant: Labrasol, Tween 80, or Cremophor EL.
-
Co-surfactant: Transcutol P or Propylene Glycol.
-
Active: this compound.
-
Aqueous Phase: Purified water.
Procedure:
-
Solubility Study: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most appropriate components.
-
Construct Pseudo-ternary Phase Diagram: a. Prepare various weight ratios of the selected surfactant and co-surfactant (Smix), for example, 1:1, 2:1, 3:1. b. For each Smix ratio, mix with the selected oil at different weight ratios (e.g., 1:9, 2:8, ... 9:1). c. Titrate each oil/Smix mixture with water dropwise under gentle magnetic stirring. d. Observe the mixture for transparency and flowability. The point at which the mixture becomes clear indicates the formation of a nanoemulsion. e. Plot the results on a ternary phase diagram to identify the nanoemulsion region.
-
Preparation of Drug-Loaded Nanoemulsion: a. Select an optimal formulation from the phase diagram (preferably one with low surfactant concentration and a wide nanoemulsion region). b. Dissolve the pre-weighed amount of this compound into the oil/Smix mixture. c. Add the required amount of water dropwise to the mixture with continuous stirring until a clear and homogenous nanoemulsion is formed.
Protocol for Liposome Preparation (Thin Film Hydration Method)
This method is widely used to prepare multilamellar vesicles (MLVs), which can be further processed to form unilamellar vesicles.
Materials:
-
Lipids: Soybean Phosphatidylcholine (PC) or Dipalmitoylphosphatidylcholine (DPPC).
-
Stabilizer: Cholesterol.
-
Active: this compound.
-
Solvent: Chloroform, Methanol, or a mixture (e.g., 2:1 v/v).
-
Hydration Buffer: Phosphate Buffered Saline (PBS) pH 7.4.
Procedure:
-
Lipid Film Formation: a. Dissolve the lipids (e.g., PC and cholesterol) and this compound in the organic solvent in a round-bottom flask. b. Attach the flask to a rotary evaporator. c. Evaporate the solvent under reduced pressure at a temperature above the lipid phase transition temperature (Tc). This will form a thin, dry lipid film on the inner wall of theflask. d. Keep the flask under vacuum for at least 2 hours to ensure complete removal of residual solvent.
-
Hydration: a. Add the pre-warmed hydration buffer (PBS pH 7.4) to the flask. b. Agitate the flask by hand or on the rotary evaporator (with rotation turned on but no vacuum) at a temperature above Tc for 1-2 hours. This allows the lipid film to hydrate and form MLVs.
-
Size Reduction (Optional but Recommended): a. To obtain smaller, more uniform vesicles (LUVs or SUVs), sonicate the MLV suspension using a probe sonicator or pass it through an extruder with polycarbonate membranes of a defined pore size (e.g., 100 nm or 200 nm).
Protocol for In Vitro Skin Permeation Study
This study evaluates the rate and extent of drug permeation through a skin model using a Franz diffusion cell.[1][14]
Materials:
-
Franz diffusion cells.
-
Excised skin (e.g., rat, pig, or human cadaver skin).[1][14][15]
-
Receptor Medium: PBS (pH 7.4) often with a solubilizing agent like 20% ethanol to maintain sink conditions.[1]
-
Formulation to be tested.
-
Magnetic stirrer and water bath.
Procedure:
-
Skin Preparation: a. Excise full-thickness abdominal skin from the animal model. b. Carefully remove subcutaneous fat and connective tissue. c. Cut the skin to the appropriate size to fit between the donor and receptor compartments of the Franz cell.
-
Franz Cell Assembly: a. Mount the prepared skin onto the Franz diffusion cell with the stratum corneum side facing the donor compartment and the dermal side in contact with the receptor medium.[14] b. Fill the receptor compartment with pre-warmed (37°C) receptor medium and ensure no air bubbles are trapped beneath the skin. c. Maintain the temperature at 37°C using a circulating water bath, which keeps the skin surface temperature at approximately 32°C. d. Allow the skin to equilibrate for 30-60 minutes.
-
Permeation Study: a. Apply a known quantity (e.g., 1 gram) of the this compound formulation to the skin surface in the donor compartment.[1] b. At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 0.5 mL) from the receptor compartment via the sampling port. c. Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium.
-
Sample Analysis: a. Analyze the concentration of this compound in the collected samples using a validated analytical method, such as HPLC-UV.[16] b. Calculate the cumulative amount of drug permeated per unit area (µg/cm²) and plot it against time. c. Determine key permeation parameters such as the steady-state flux (Jss), permeability coefficient (Kp), and enhancement ratio (Er).
Protocol for In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema Model)
This is a standard model to evaluate the anti-inflammatory effect of a topical formulation.[9][17][18]
Materials:
-
Wistar rats (150-200g).
-
1% w/v Carrageenan solution in saline.
-
Plethysmometer.
-
Test formulation (this compound topical formulation).
-
Control/Placebo formulation (without the active drug).
-
Reference standard (e.g., commercial Indomethacin or Diclofenac gel).
Procedure:
-
Animal Grouping: Divide the rats into groups (n=6 per group):
-
Group 1: Negative Control (receives only carrageenan injection).
-
Group 2: Placebo Control (receives placebo formulation + carrageenan).
-
Group 3: Test Group (receives test formulation + carrageenan).
-
Group 4: Reference Group (receives reference standard gel + carrageenan).
-
-
Baseline Measurement: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Formulation Application: Apply a fixed amount (e.g., 100 mg) of the assigned formulation to the plantar surface of the right hind paw of the rats in Groups 2, 3, and 4. Gently rub the formulation for uniform application.
-
Induction of Inflammation: One hour after applying the formulation, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar side of the right hind paw of all rats.
-
Edema Measurement: Measure the paw volume at regular intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 6 hours).
-
Data Analysis: a. Calculate the percentage of edema (swelling) at each time point relative to the initial paw volume. b. Calculate the percentage inhibition of edema for the treated groups compared to the negative control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 (where Vc is the mean paw volume increase in the control group and Vt is the mean paw volume increase in the treated group).
Visualizations: Workflows and Mechanisms
Signaling Pathway: NSAID Mechanism of Action
Caption: Mechanism of action of Indomethacin via inhibition of COX enzymes.
Experimental Workflow: Nanoemulsion Preparation
Caption: Workflow for preparing an this compound nanoemulsion.
Experimental Workflow: In Vitro Skin Permeation Study
Caption: Workflow for an in vitro skin permeation study using a Franz cell.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. Lipid Formulations and Bioconjugation Strategies for Indomethacin Therapeutic Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formulation, Characterization and Cytotoxic Effect of Indomethacin-loaded Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Formulation, Characterization, and Cytotoxic Effect of Indomethacin-Loaded Nanoparticles. | Read by QxMD [read.qxmd.com]
- 5. Transdermal delivery and accumulation of indomethacin in subcutaneous tissues in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transdermal controlled administration of indomethacin. I. Enhancement of skin permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Preparation and In Vivo Evaluation of Indomethacin Loaded True Nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of in-vivo topical anti-inflammatory activity of indometacin from liposomal vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Formulation And Evaluation Of Indomethacin Liposomes | International Journal of Allied Medical Sciences and Clinical Research [ijamscr.com]
- 14. munin.uit.no [munin.uit.no]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Preparation and in vivo evaluation of indomethacin loaded true nanoemulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Molecular Insights into the In Vivo Analgesic and Anti-Inflammatory Activity of Indomethacin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Aqueous Solubility of Indomethacin Heptyl Ester
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the solubility of Indomethacin heptyl ester in aqueous solutions.
Introduction
This compound, a selective COX-2 inhibitor, is a lipophilic compound with poor aqueous solubility. This characteristic presents a significant challenge for its formulation and in vitro testing. While extensive public data on the aqueous solubility of this compound is limited, the principles and techniques applied to its parent compound, Indomethacin (a BCS Class II drug), offer a valuable starting point for developing effective solubilization strategies.[1][2][3] This guide outlines several common methods to improve the solubility of poorly water-soluble drugs, with specific recommendations and protocols adaptable for this compound.
Frequently Asked Questions (FAQs)
Q1: Why is this compound expected to have low aqueous solubility?
This compound is a derivative of Indomethacin, which itself is poorly soluble in water.[3][4] The addition of a seven-carbon heptyl ester chain significantly increases the molecule's lipophilicity (fat-loving nature), making it even less soluble in aqueous (water-based) solutions.
Q2: What are the primary strategies for improving the solubility of lipophilic compounds like this compound?
Common techniques for enhancing the solubility of poorly soluble drugs can be categorized into physical and chemical modifications.[5][6] These include:
-
Co-solvency: Using a mixture of water and a water-miscible organic solvent.[7]
-
pH Adjustment: For ionizable drugs, changing the pH of the solution can increase solubility. However, Indomethacin's esterification may reduce the impact of pH adjustment compared to the parent drug.
-
Surfactants (Micellar Solubilization): Using surfactants to form micelles that encapsulate the hydrophobic drug.
-
Complexation: Employing agents like cyclodextrins to form inclusion complexes that have a hydrophilic exterior.[6]
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier matrix to improve wettability and dissolution rate.[8]
-
Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, which can improve the dissolution rate.[6][7]
Q3: Which co-solvents are a good starting point for this compound?
While specific data for the heptyl ester is unavailable, solvents in which the parent compound, Indomethacin, shows good solubility are excellent candidates. These include ethanol, polyethylene glycol (PEG), and propylene glycol.[5][9] For this compound, solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are also effective, though their use may be limited by experimental compatibility.[10]
Q4: How do cyclodextrins improve solubility?
Cyclodextrins are molecules with a hydrophobic inner cavity and a hydrophilic outer surface.[6] They can encapsulate the nonpolar this compound molecule ("guest") within their cavity, forming an "inclusion complex." This complex has a water-soluble exterior, which enhances the apparent aqueous solubility of the drug.[1]
Q5: What is a solid dispersion, and how does it work?
A solid dispersion is a system where a poorly soluble drug is dispersed in a hydrophilic carrier, such as a polymer.[8] This can be achieved by methods like solvent evaporation or melting. The drug may exist in an amorphous state within the carrier, which has higher energy and thus better solubility and dissolution rates than the crystalline form.[11]
Troubleshooting Guide
Q: My this compound is precipitating when I add it to my aqueous buffer. What should I do?
A: This is a common issue with highly lipophilic compounds. Here are a few troubleshooting steps:
-
Prepare a Concentrated Stock Solution: First, dissolve the this compound in a minimal amount of a suitable organic solvent like DMSO or ethanol to create a concentrated stock solution.[10]
-
Serial Dilution: Add the stock solution to your aqueous buffer dropwise while vortexing or stirring vigorously. This helps to disperse the compound and prevent immediate precipitation.
-
Use a Co-solvent in the Buffer: If precipitation still occurs, prepare your aqueous buffer with a percentage of a water-miscible co-solvent (e.g., 5-10% ethanol or PEG 400). This increases the overall solvent capacity of the buffer.[7]
-
Incorporate a Surfactant: Adding a small amount of a non-ionic surfactant (e.g., Tween® 80) to the buffer can help to keep the compound in solution through micellar solubilization.
Q: I'm using a co-solvent, but the solubility is still insufficient for my experiment. What are the next steps?
A: If a simple co-solvent system is not enough, you may need to explore more advanced formulation strategies:
-
Increase Co-solvent Concentration: Gradually increase the percentage of the co-solvent. However, be mindful of the potential for the co-solvent to affect your experimental system.
-
Try Cyclodextrin Complexation: This is a powerful technique for significantly increasing aqueous solubility.[1][6] You can pre-formulate the this compound with a cyclodextrin before adding it to your buffer.
-
Prepare a Solid Dispersion: For experiments where the solid form of the drug is used, preparing a solid dispersion can greatly enhance its dissolution rate and apparent solubility.[3]
Q: My solubility measurements are not consistent between experiments. What could be the cause?
A: Inconsistent solubility data often stems from a failure to reach equilibrium. Consider the following:
-
Equilibration Time: Ensure you are allowing sufficient time for the solution to become saturated. For poorly soluble compounds, this can take 24 to 48 hours.[12]
-
Temperature Control: Solubility is temperature-dependent. Conduct your experiments at a constant and controlled temperature (e.g., 25°C or 37°C).[12]
-
pH Stability: Verify that the pH of your buffer solution remains constant throughout the experiment, as pH shifts can affect solubility.
-
Method of Separation: When separating the undissolved solid from the solution (e.g., by centrifugation or filtration), be careful not to cause precipitation or lose the supernatant.
Data Presentation: Solubility Profiles
Table 1: Qualitative Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Dimethylformamide (DMF) | 19 mg/mL | [10] |
| Dimethyl Sulfoxide (DMSO) | 17 mg/mL | [10] |
| Ethanol | 18 mg/mL | [10] |
| Methyl Acetate | Solution | [10] |
Note: This data provides a starting point for creating concentrated stock solutions.
Table 2: Aqueous Solubility of Indomethacin (Parent Compound) in Different Media
| Medium | Solubility | Reference |
| pH 1.2 Buffer | Very Low (< 6.2% release) | [9] |
| pH 7.2 Phosphate Buffer | 734 µg/mL | [9] |
| Water | Practically Insoluble | [4][13] |
| PEG 200 | ~89.4 mg/mL (121.7-fold increase vs. pH 7.2) | [9] |
| Glycerin | ~101.5 mg/mL (138.3-fold increase vs. pH 7.2) | [9] |
Disclaimer: This data is for the parent compound, Indomethacin, and should be used as a reference for designing experiments with this compound.
Experimental Protocols
Protocol 1: Screening for Optimal Co-solvent System
Objective: To determine the most effective co-solvent and its optimal concentration for solubilizing this compound in an aqueous buffer.
Materials:
-
This compound
-
Aqueous buffer (e.g., PBS pH 7.4)
-
Co-solvents (e.g., Ethanol, PEG 400, Propylene Glycol)
-
Vials, magnetic stirrer, analytical balance, filtration system (0.45 µm), and a method for quantification (e.g., HPLC-UV).
Procedure:
-
Prepare a series of co-solvent/buffer solutions with varying co-solvent concentrations (e.g., 5%, 10%, 20%, 50% v/v).
-
Add an excess amount of this compound to a known volume of each co-solvent/buffer solution in separate vials. The solid should be clearly visible.
-
Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.[12]
-
After equilibration, allow the suspensions to settle.
-
Carefully withdraw a sample from the supernatant and immediately filter it through a 0.45 µm syringe filter to remove any undissolved solid.
-
Quantify the concentration of the dissolved this compound in the filtrate using a validated analytical method like HPLC.
-
Plot the solubility of this compound as a function of the co-solvent concentration to identify the optimal system.
Protocol 2: Preparation of an this compound-Cyclodextrin Inclusion Complex (Kneading Method)
Objective: To prepare an inclusion complex of this compound with a cyclodextrin to enhance its aqueous solubility.
Materials:
-
This compound
-
β-Cyclodextrin (or a derivative like HP-β-CD)
-
Water-ethanol solution (e.g., 50:50 v/v)
-
Mortar and pestle
-
Oven or vacuum desiccator
Procedure:
-
Determine the appropriate molar ratio of drug to cyclodextrin (common starting ratios are 1:1 or 1:2).
-
Place the cyclodextrin in a mortar and add a small amount of the water-ethanol solution to form a paste.
-
Add the this compound to the paste and knead thoroughly for 30-60 minutes.
-
During kneading, add small amounts of the solvent mixture as needed to maintain a suitable consistency.
-
Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until the solvent has completely evaporated, or use a vacuum desiccator.
-
The resulting dried mass is the inclusion complex, which can be crushed into a fine powder and used for dissolution studies.
Visualizations
Caption: A general workflow for selecting a suitable solubility enhancement technique.
References
- 1. DISSOLUTION STUDIES OF PHYSICAL MIXTURES OF INDOMETHACIN WITH ALPHAAND GAMMA-CYCLODEXTRINS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Improvement of solubility and dissolution rate of indomethacin by solid dispersions in Gelucire 50/13 and PEG4000 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indometacin | 53-86-1 [chemicalbook.com]
- 5. ijpbr.in [ijpbr.in]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wjbphs.com [wjbphs.com]
- 8. researchgate.net [researchgate.net]
- 9. Enhancement of Dissolution Rate of Indomethacin: Using Liquisolid Compacts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. Factors Affecting the Dissolution of Indomethacin Solid Dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Solubilization of indomethacin using hydrotropes for aqueous injection - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of Indomethacin heptyl ester in different solvent conditions
This technical support center provides guidance on the stability of Indomethacin heptyl ester in various solvent conditions. The information is intended for researchers, scientists, and drug development professionals to aid in experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in aqueous solutions?
Q2: What are the primary degradation products of this compound?
A2: The primary degradation pathway for this compound is expected to be hydrolysis of the ester bond, yielding indomethacin and heptanol. The indomethacin moiety can further degrade, particularly under alkaline conditions, through hydrolysis of the amide bond to produce p-chlorobenzoic acid and 5-methoxy-2-methylindole-3-acetic acid.[5]
Q3: Are there any specific solvents that should be avoided when working with this compound?
A3: Based on the general principles of ester stability, strong acids or bases should be avoided as they will catalyze hydrolysis. While specific data on the stability in various organic solvents is limited, it is advisable to use aprotic solvents if the aim is to minimize hydrolysis. For aqueous-based formulations, the use of buffers to maintain a slightly acidic pH is recommended.
Q4: How does temperature affect the stability of this compound?
A4: As with most chemical reactions, the degradation of this compound is expected to be accelerated at higher temperatures.[2][4] For long-term storage of solutions, it is recommended to keep them at low temperatures (e.g., 2-8 °C) and protected from light to minimize both hydrolytic and photolytic degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid loss of this compound potency in an aqueous formulation. | The pH of the solution may be too high (alkaline) or too low (strongly acidic), leading to rapid hydrolysis. | Measure and adjust the pH of the solution to a slightly acidic range (e.g., pH 4.5-5.5) using a suitable buffer system. Store the formulation at a reduced temperature. |
| Appearance of unknown peaks in HPLC chromatogram during stability testing. | These are likely degradation products. | Identify the degradation products by comparing their retention times with those of known standards (indomethacin, p-chlorobenzoic acid). Mass spectrometry can be used for further identification. |
| Inconsistent stability results between experimental batches. | Variability in solvent preparation, pH adjustment, or storage conditions. | Standardize all experimental procedures, including solvent preparation and pH measurement. Ensure consistent temperature and light protection for all stored samples. |
| Precipitation of the compound in aqueous buffers. | This compound has poor water solubility. | Consider the use of co-solvents (e.g., ethanol, propylene glycol) or solubilizing agents to improve solubility. Ensure the concentration used is below its saturation point in the chosen solvent system. |
Stability Data Summary
Direct quantitative stability data for this compound in a range of solvents is not extensively available in the peer-reviewed literature. However, the stability of the parent compound, indomethacin, and other ester prodrugs can provide some insights.
Table 1: Stability of Indomethacin in Aqueous Solutions at 25°C
| pH | Half-life (t½) | Degradation Rate Constant (k) |
| 4.9 | 2.0 years | - |
| 9.0 | 900 min | 7.7 x 10⁻⁴ min⁻¹[4] |
| 10.0 | 95 min | 7.3 x 10⁻³ min⁻¹[4] |
Note: The data for indomethacin suggests that the stability of this compound will also be highly pH-dependent. Ester prodrugs of indomethacin have been noted to be less stable than the parent drug in aqueous solutions.[1]
Experimental Protocols
Protocol 1: Determination of Hydrolytic Stability of this compound
This protocol outlines a general method for assessing the stability of this compound in different aqueous buffer solutions.
1. Materials:
- This compound
- HPLC-grade acetonitrile and water
- Buffer salts (e.g., phosphate, acetate)
- Acids and bases for pH adjustment (e.g., phosphoric acid, sodium hydroxide)
- Volumetric flasks and pipettes
- HPLC system with a UV detector and a suitable C18 column
2. Preparation of Buffer Solutions:
- Prepare a series of buffer solutions at different pH values (e.g., pH 3, 5, 7.4, 9).
3. Sample Preparation:
- Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or ethanol).
- For each pH condition, dilute the stock solution with the respective buffer to a final concentration suitable for HPLC analysis. The final concentration of the organic solvent should be kept low to minimize its effect on the reaction.
4. Stability Study:
- Incubate the prepared samples at a constant temperature (e.g., 25°C, 37°C, or an elevated temperature for accelerated studies).
- At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.
- Immediately quench the degradation by diluting the aliquot with the mobile phase and/or acidifying the sample if it is in a basic buffer.
5. HPLC Analysis:
- Analyze the samples using a validated stability-indicating HPLC method. An example of HPLC conditions for indomethacin and its degradation products is:
- Column: C18, 4.6 x 150 mm, 5 µm
- Mobile Phase: Acetonitrile and 0.5% orthophosphoric acid (50:50, v/v)[5]
- Flow Rate: 1.5 mL/min[5]
- Detection Wavelength: 240 nm[6]
- Quantify the peak area of this compound at each time point.
6. Data Analysis:
- Plot the natural logarithm of the concentration of this compound versus time.
- If the plot is linear, the degradation follows first-order kinetics. The slope of the line will be the negative of the degradation rate constant (k).
- Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
Visualizations
Caption: Experimental workflow for determining the hydrolytic stability of this compound.
Caption: Proposed degradation pathway of this compound.
References
- 1. Kinetics of hydrolysis of indomethacin and indomethacin ester prodrugs in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetics of indomethacin degradation I: Presence of alkali - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetics and mechanism of the basic hydrolysis of indomethacin and related compounds: a reevaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetic study on the degradation of indomethacin in alkaline aqueous solutions by derivative ultraviolet spectrophotometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. journal.formosapublisher.org [journal.formosapublisher.org]
Optimizing the concentration of Indomethacin heptyl ester for in vitro experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Indomethacin heptyl ester in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a selective inhibitor of cyclooxygenase-2 (COX-2).[1][2] Its parent compound, indomethacin, is a non-steroidal anti-inflammatory drug (NSAID) that inhibits both COX-1 and COX-2 enzymes.[2] The addition of the heptyl ester group increases its selectivity for COX-2.[2]
Q2: What is a good starting concentration for my in vitro experiments?
A good starting point for in vitro experiments is the half-maximal inhibitory concentration (IC50). For this compound, the IC50 for COX-2 inhibition is approximately 0.04 µM.[1][2] However, the optimal concentration will depend on the cell type and the specific assay being performed. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your experimental setup.
Q3: What is the solubility of this compound?
Q4: At what concentration does this compound become cytotoxic?
The cytotoxic concentration of this compound can vary significantly between different cell lines. For its parent compound, indomethacin, cytotoxic effects have been observed at concentrations ranging from 10 µM to 1 mM.[3][4] For the methyl ester derivative of indomethacin, an IC50 value of 36.9 µg/mL was reported in HL-60 cells.[5] It is crucial to determine the cytotoxic concentration of this compound in your specific cell line using a cell viability assay, such as the CCK-8 assay.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of the compound in cell culture media. | Low aqueous solubility of this compound. | - Prepare a high-concentration stock solution in 100% DMSO or ethanol. - When diluting into your final culture medium, add the stock solution dropwise while vortexing to ensure rapid and even dispersion. - Avoid preparing large volumes of diluted compound that will be stored for extended periods. Prepare fresh dilutions for each experiment. - Consider using a solubilizing agent, such as Pluronic F-68, at a low, non-toxic concentration in your final medium. |
| Inconsistent or no observable effect at the expected active concentration. | - Compound degradation: The ester linkage may be susceptible to hydrolysis. - Incorrect concentration: Errors in dilution calculations. - Cell line insensitivity: The cell line may not express COX-2 or the downstream signaling pathways may be inactive. | - Aliquot the stock solution and store it at -20°C or -80°C to minimize freeze-thaw cycles. - Double-check all dilution calculations. - Verify COX-2 expression in your cell line using Western blot or qPCR. - Ensure your experimental model is appropriate for studying COX-2 inhibition (e.g., by stimulating with an inflammatory agent like lipopolysaccharide (LPS) to induce COX-2 expression). |
| High background or variability in cytotoxicity assays. | - Uneven cell seeding: Inconsistent cell numbers across wells. - Solvent toxicity: The concentration of the organic solvent (e.g., DMSO) is too high. - Compound interference with the assay: The compound may directly react with the assay reagent. | - Ensure a single-cell suspension before seeding and mix the cell suspension between plating wells. - Maintain a final DMSO concentration below 0.1% in all wells, including the vehicle control. - Run a control with the compound in cell-free media to check for any direct reaction with the assay reagent. |
Quantitative Data Summary
Table 1: Inhibitory Concentrations (IC50) of Indomethacin and its Heptyl Ester
| Compound | Target | IC50 | Reference(s) |
| This compound | COX-2 | 0.04 µM | [1][2] |
| Indomethacin | COX-1 | 0.05 µM | [2] |
| Indomethacin | COX-2 | 0.75 µM | [2] |
Experimental Protocols
Protocol 1: Determining Cytotoxicity using Cell Counting Kit-8 (CCK-8)
This protocol outlines the steps to assess the cytotoxicity of this compound on a chosen cell line.
Materials:
-
This compound
-
Cell Counting Kit-8 (CCK-8)
-
96-well cell culture plates
-
Your chosen cell line
-
Complete cell culture medium
-
DMSO or ethanol (for stock solution)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO or ethanol.
-
Prepare serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. It is advisable to test a wide range of concentrations (e.g., 0.01 µM to 100 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO or ethanol as the highest compound concentration) and a no-treatment control.
-
After the 24-hour incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or the controls.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
CCK-8 Assay:
-
Data Analysis:
-
Calculate the cell viability as a percentage of the no-treatment control.
-
Plot the cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 for cytotoxicity.
-
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound primarily targets the COX-2 enzyme, which is a key component of the inflammatory response pathway.
Caption: Signaling pathway of this compound in inhibiting inflammation.
Experimental Workflow for Assessing Anti-inflammatory Effects
This workflow outlines the key steps to evaluate the anti-inflammatory properties of this compound in vitro.
Caption: Workflow for evaluating the anti-inflammatory effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. Comparative effects of indomethacin on cell proliferation and cell cycle progression in tumor cells grown in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of aspirin and indomethacin on endothelial cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory effects of indomethacin's methyl ester derivative and induction of apoptosis in HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 8. dojindo.co.jp [dojindo.co.jp]
- 9. toolsbiotech.com [toolsbiotech.com]
- 10. medchemexpress.com [medchemexpress.com]
Troubleshooting Indomethacin heptyl ester precipitation in cell culture media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Indomethacin heptyl ester, a selective COX-2 inhibitor. Due to its lipophilic nature, this compound can be prone to precipitation in aqueous cell culture media, which can significantly impact experimental outcomes. This guide offers practical solutions and best practices to ensure successful in vitro studies.
Troubleshooting Guide: this compound Precipitation
Q1: I observed a cloudy precipitate in my cell culture medium after adding this compound. What is the likely cause and how can I fix it?
A1: Precipitation of this compound is most commonly due to its low aqueous solubility. Several factors can contribute to this issue:
-
High Final Concentration: The concentration of this compound in your culture medium may exceed its solubility limit.
-
Improper Dissolution of Stock Solution: The compound may not have been fully dissolved in the initial organic solvent.
-
Incorrect Dilution Method: Rapidly diluting the concentrated stock solution in the aqueous medium can cause the compound to crash out of solution.
-
Low Serum Concentration: Fetal Bovine Serum (FBS) contains proteins like albumin that can bind to lipophilic compounds and help keep them in solution. Low serum or serum-free conditions increase the likelihood of precipitation.[1][2]
-
Temperature and pH: Changes in temperature and pH of the media can affect the solubility of the compound.[3]
Immediate Corrective Actions:
-
Visually inspect your stock solution. Ensure there are no visible crystals or precipitate. If there are, try gently warming and vortexing the solution.
-
Review your final concentration. Compare it to the known IC50 value (0.04 µM for COX-2) and consider if a lower, yet still effective, concentration can be used.
-
Optimize your dilution technique. Instead of adding the stock solution directly to the full volume of media, try pre-diluting the stock in a smaller volume of complete media (containing serum) with vigorous vortexing before adding it to the final culture vessel.
Q2: What is the recommended procedure for preparing a stock solution of this compound and adding it to my cell culture?
A2: A detailed, step-by-step protocol is provided in the "Experimental Protocols" section below. The key principles are to use an appropriate organic solvent to create a highly concentrated stock, and then to perform a serial dilution into your final culture medium, ensuring the final concentration of the organic solvent is non-toxic to your cells (typically <0.1% v/v).[1]
Q3: Can the type of cell culture medium I'm using contribute to the precipitation of this compound?
A3: Yes, the composition of the cell culture medium can influence the solubility of lipophilic compounds. Media with higher concentrations of salts or certain supplements may be more prone to causing precipitation.[3][4] If you consistently experience issues, consider the following:
-
Serum Content: As mentioned, higher serum concentrations can aid in solubility. If your experiment allows, try increasing the serum percentage.
-
Media Formulation: While less common, switching to a different basal medium (e.g., from DMEM to RPMI-1640) could be trialed, as their compositions differ.
-
Additives: Be mindful of other supplements you are adding to your media, as they could potentially interact with the this compound.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for making a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is a commonly used solvent for dissolving lipophilic compounds like this compound for in vitro studies. Ethanol and dimethylformamide (DMF) are also viable options.[5] The choice of solvent may depend on the specific requirements of your experiment and the tolerance of your cell line.
Q2: What is the maximum recommended final concentration of DMSO in my cell culture?
A2: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%, with 0.1% or lower being preferable.[6][7] It is crucial to include a vehicle control (media with the same final concentration of DMSO without the drug) in your experiments to account for any effects of the solvent itself.[6]
Q3: How should I store my this compound stock solution?
A3: For long-term stability, it is recommended to store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6] Always refer to the manufacturer's instructions for specific storage recommendations.
Q4: Is it better to add this compound to serum-free or serum-containing media first?
A4: It is generally advisable to add the stock solution to serum-containing media. The proteins in the serum can help to solubilize and stabilize the lipophilic compound, reducing the risk of precipitation.[1] If your experiment requires serum-free conditions, you may need to use a lower final concentration of the compound or employ solubilizing agents.
Data Presentation
Table 1: Solubility of Indomethacin in Various Solvents
| Solvent/Buffer | Concentration | Temperature (°C) |
| Ethanol | ~6.73 mg/mL | Not Specified |
| DMSO | ~17.8 mg/mL | Not Specified |
| Dimethylformamide (DMF) | ~20.2 mg/mL | Not Specified |
| PBS (pH 7.2) | ~0.05 mg/mL | Not Specified |
| 0.1 M Na2CO3 (warmed) | ~0.1 mg/mL | Not Specified |
Note: The data above is for the parent compound, Indomethacin. The heptyl ester derivative is significantly more lipophilic and is expected to have lower aqueous solubility.[3]
Table 2: Comparison of Indomethacin and this compound
| Property | Indomethacin | This compound |
| Primary Target | COX-1 and COX-2 | Primarily COX-2 |
| Lipophilicity | Lower | Higher |
| Aqueous Solubility | Low | Very Low |
| Considerations in Cell Culture | Risk of precipitation at higher concentrations. | High risk of precipitation; careful preparation is critical. |
Experimental Protocols
Protocol: Preparation of this compound Stock and Working Solutions for Cell Culture
Materials:
-
This compound powder
-
Sterile, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Sterile, pre-warmed complete cell culture medium (e.g., DMEM + 10% FBS)
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Stock Solution Preparation (e.g., 10 mM in DMSO): a. Aseptically weigh out the required amount of this compound powder in a sterile microcentrifuge tube. b. Calculate the volume of DMSO needed to achieve the desired stock concentration (e.g., 10 mM). c. Add the calculated volume of sterile DMSO to the tube containing the powder. d. Vortex the solution vigorously for at least 2 minutes to ensure complete dissolution. Visually inspect for any remaining particulate matter. If necessary, gently warm the solution to 37°C to aid dissolution.[7] e. Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes and store at -20°C or -80°C.
-
Working Solution Preparation (e.g., 10 µM in complete medium): a. Thaw a single aliquot of the 10 mM stock solution at room temperature. b. Prepare a sterile tube containing the required volume of pre-warmed (37°C) complete cell culture medium. c. Perform a serial dilution to minimize precipitation. For example, to make a 10 µM working solution from a 10 mM stock (a 1:1000 dilution): i. Pipette a small volume of the pre-warmed complete medium into a sterile tube. ii. While gently vortexing the medium, add the corresponding volume of the 10 mM stock solution dropwise. For instance, add 1 µL of the 10 mM stock to 999 µL of medium.[7] iii. Continue to vortex for 30-60 seconds to ensure thorough mixing. d. Visually inspect the working solution for any signs of precipitation before adding it to your cell cultures.
-
Dosing the Cells: a. Add the appropriate volume of the working solution to your cell culture plates to achieve the desired final concentration. b. Gently swirl the plates to ensure even distribution of the compound. c. Remember to include a vehicle control (medium with the same final concentration of DMSO) in your experimental setup.
Mandatory Visualizations
Caption: Experimental workflow for preparing and using this compound.
Caption: The Cyclooxygenase-2 (COX-2) signaling pathway.
References
- 1. Enhancement of Dissolution Rate of Indomethacin: Using Liquisolid Compacts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. DISSOLUTION STUDIES OF PHYSICAL MIXTURES OF INDOMETHACIN WITH ALPHAAND GAMMA-CYCLODEXTRINS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Image-Based Investigation: Biorelevant Solubility of α and γ Indomethacin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Indomethacin Heptyl Ester in Animal Studies
Welcome to the Technical Support Center for the use of Indomethacin Heptyl Ester in animal studies. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Indomethacin?
This compound is a prodrug of Indomethacin, a potent non-steroidal anti-inflammatory drug (NSAID). The addition of the heptyl ester group is designed to reduce the gastrointestinal toxicity associated with the parent drug, Indomethacin. While Indomethacin non-selectively inhibits both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, this compound is a selective COX-2 inhibitor.[1] This selectivity is a key factor in its improved gastrointestinal safety profile.
Q2: What are the primary advantages of using this compound over Indomethacin in animal studies?
The primary advantage is significantly reduced gastrointestinal toxicity. Studies in rats have shown that ester prodrugs of Indomethacin, such as the octyl ester (structurally similar to the heptyl ester), are hardly ulcerogenic and show minimal hepatic injury compared to the severe irritating effects of Indomethacin alone. This allows for the investigation of its anti-inflammatory effects at effective doses with a lower risk of confounding gastrointestinal complications in animal models.
Q3: What is the mechanism of action of this compound?
This compound exerts its anti-inflammatory effects by selectively inhibiting the COX-2 enzyme.[1] COX-2 is an inducible enzyme that plays a crucial role in the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting COX-2, this compound reduces the production of these pro-inflammatory prostaglandins.
Caption: Simplified signaling pathway of this compound's mechanism of action.
Troubleshooting Guides
Problem 1: Poor Solubility and Formulation Issues
Q: I am having difficulty dissolving this compound for my in vivo experiments. What is the recommended solvent and procedure?
A: this compound, like Indomethacin, is poorly soluble in aqueous solutions.
-
Recommended Solvents: For stock solutions, organic solvents such as dimethyl sulfoxide (DMSO) and ethanol are effective. The solubility of this compound is approximately 17 mg/mL in DMSO and 18 mg/mL in ethanol.
-
Formulation for Injections (i.p., s.c.):
-
Dissolve the required amount of this compound in a minimal amount of DMSO or ethanol.
-
For further dilution to the final injection volume, use a vehicle such as a mixture of saline and a solubilizing agent like Tween 80 or Cremophor EL. A common practice is to have the final concentration of the organic solvent (e.g., DMSO) be less than 10% of the total injection volume to minimize solvent-related toxicity.
-
-
Formulation for Oral Gavage:
-
A suspension can be prepared using a vehicle such as 0.5% or 1% carboxymethylcellulose (CMC) in water or saline.
-
Alternatively, dissolve the compound in a small amount of a suitable organic solvent (e.g., DMSO) and then suspend this solution in the gavage vehicle. Ensure thorough mixing to create a uniform suspension.
-
Experimental Workflow for Formulation:
Caption: General workflow for preparing this compound formulations.
Problem 2: Compound Instability in Solution
Q: My prepared solution of this compound seems to lose efficacy over time. How can I ensure its stability?
A: The stability of Indomethacin and its esters is pH-dependent.
-
pH Stability: Indomethacin and its esters are most stable in slightly acidic to neutral solutions (pH 4.7-7.4).[2] They degrade in alkaline conditions.
-
Storage:
-
Stock solutions in organic solvents should be stored at -20°C or -80°C.
-
Aqueous formulations for injection or gavage should be prepared fresh on the day of the experiment. It is not recommended to store aqueous solutions for more than one day.
-
-
Hydrolysis: Ester prodrugs can be susceptible to hydrolysis. The shelf-life of an Indomethacin ester in an aqueous solution at 25°C was found to be significantly shorter than that of Indomethacin.[2] Therefore, prompt use after preparation is crucial.
Problem 3: Unexpected Side Effects or Toxicity
Q: I am observing unexpected adverse effects in my animal models. What are the known side effects of this compound?
A: While this compound has a better safety profile than Indomethacin, it is not without potential side effects.
-
Gastrointestinal (GI) Effects: Although reduced, some GI irritation may still occur, especially at high doses or with chronic administration. Monitor animals for signs of GI distress such as weight loss, diarrhea, or hunched posture.
-
Renal Effects: NSAIDs, including Indomethacin, can cause renal toxicity, particularly in dehydrated animals.[3] Ensure animals are well-hydrated. Monitor for changes in urine output or kidney function markers if renal toxicity is a concern. Indomethacin has been shown to cause a reduction in microsomal enzymes in the kidney.[4]
-
Cardiovascular Effects: Indomethacin has been reported to affect cardiovascular parameters. In some models, it has been shown to reduce myocardial blood flow.[5] In zebrafish embryos, acute exposure to Indomethacin impaired cardiac development.[6] While specific data for the heptyl ester is limited, it is a possibility to consider.
-
Hepatic Effects: Indomethacin can cause a reduction in hepatic microsomal enzymes.[4] However, ester prodrugs have been shown to cause less hepatic injury compared to Indomethacin.
Logical Troubleshooting Flow for Unexpected Toxicity:
Caption: Troubleshooting steps for unexpected adverse events.
Quantitative Data Summary
Table 1: Comparative Gastrointestinal Toxicity of Indomethacin and its Ester Prodrugs in Rats
| Compound | Dose (mg/kg, p.o.) | Ulcer Index (Mean ± SEM) | Lesion Score (Mean ± SEM) | Reference Animal Model |
| Indomethacin | 30 | 40.52 ± 0.73 mm | - | Wistar Rats[7] |
| Indomethacin | 20 | High (qualitative) | - | Wistar Rats[8] |
| Indomethacin | 40 | - | ~5.6-fold higher in arthritic vs. normal rats | Adjuvant-Induced Arthritis Rats[9] |
| Indomethacin Ester (IML) | 12.5 | No ulcerogenic effect | - | Adjuvant-Induced Arthritis Rats |
| Indomethacin Ester (IML) | 25 | No ulcerogenic effect | - | Adjuvant-Induced Arthritis Rats |
Note: IML is an unspecified ester derivative of Indomethacin.
Table 2: Anti-inflammatory Efficacy of Indomethacin in Rat Models
| Animal Model | Indomethacin Dose (mg/kg) | Route | % Inhibition of Paw Edema | Time Point |
| Carrageenan-induced paw edema | 5 | i.p. | Significant inhibition | 1-5 hours[10] |
| Carrageenan-induced paw edema | 10 | - | 83.34% | -[11] |
| Carrageenan-induced paw edema | 0.66-2 | - | Dose-dependent inhibition | -[12] |
| Adjuvant-induced arthritis | 1 | - | 29% (chronic) | 21 days[13] |
| Adjuvant-induced arthritis (CFA) | - | - | 14 ± 3% | 14-21 days[14] |
Experimental Protocols
Protocol 1: Carrageenan-Induced Paw Edema in Rats
Objective: To assess the acute anti-inflammatory activity of this compound.
Materials:
-
Male Wistar rats (150-200 g)
-
This compound
-
Vehicle (e.g., 0.5% CMC in saline)
-
1% (w/v) carrageenan solution in sterile saline
-
P plethysmometer
Procedure:
-
Fast animals overnight with free access to water.
-
Administer this compound or vehicle orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before carrageenan injection.
-
Measure the initial paw volume of the right hind paw using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.
Protocol 2: Adjuvant-Induced Arthritis in Rats
Objective: To evaluate the chronic anti-inflammatory effect of this compound.
Materials:
-
Male Lewis or Wistar rats (180-220 g)
-
Complete Freund's Adjuvant (CFA)
-
This compound
-
Vehicle
-
Calipers for measuring paw thickness or arthritic scoring system
Procedure:
-
On day 0, induce arthritis by injecting 0.1 mL of CFA into the plantar surface of the right hind paw.
-
From day 14 to day 21 (or as per study design), administer this compound or vehicle daily.
-
Monitor body weight and paw volume/thickness regularly.
-
Assess the severity of arthritis using a scoring system (e.g., 0-4 scale for each paw based on erythema, swelling, and joint deformity).[15][16]
-
At the end of the study, animals can be euthanized for histological analysis of the joints and measurement of inflammatory markers in serum or tissue.
References
- 1. apexbt.com [apexbt.com]
- 2. Kinetics of hydrolysis of indomethacin and indomethacin ester prodrugs in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.utsa.edu [research.utsa.edu]
- 4. Multisystem toxicity of indomethacin: effects on kidney, liver and intestine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of indomethacin on the cardiovascular and metabolic responses to E. coli endotoxin in the cat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acute indomethacin exposure impairs cardiac development by affecting cardiac muscle contraction and inducing myocardial apoptosis in zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.viamedica.pl [journals.viamedica.pl]
- 8. jcdr.net [jcdr.net]
- 9. Excessive Interleukin 18 Relate the Aggravation of Indomethacin-Induced Intestinal Ulcerogenic Lesions in Adjuvant-Induced Arthritis Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpsr.com [ijpsr.com]
- 12. Inhibition of carrageenan-induced edema by indomethacin or sodium salicylate does not prevent the increase of nerve growth factor in the rat hind paw - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The effect of indomethacin on systemic and renal hemodynamics in neonatal piglets during experimental endotoxemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of indomethacin-loaded nanocapsules in experimental models of inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Adjuvant-Induced Arthritis Model [chondrex.com]
- 16. KoreaMed Synapse [synapse.koreamed.org]
How to prevent degradation of Indomethacin heptyl ester in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Indomethacin heptyl ester in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation in solution?
A1: The primary cause of degradation is hydrolysis. This compound is susceptible to hydrolysis at both the ester linkage and the amide bond of the parent indomethacin molecule.[1] This process is significantly influenced by the pH of the solution and the presence of water.
Q2: What are the main degradation products of this compound?
A2: The main degradation products resulting from the hydrolysis of the indomethacin moiety are 4-chlorobenzoic acid and 5-methoxy-2-methylindoleacetic acid.[2][3][4] Hydrolysis of the ester bond will yield indomethacin and heptanol.
Q3: What is the optimal pH for maintaining the stability of this compound in aqueous solutions?
A3: Studies on indomethacin and its esters indicate that maximal stability is achieved in acidic conditions. For a similar indomethacin ester, the optimal pH for stability was found to be 4.7.[1] In contrast, degradation is rapid in alkaline solutions.[5]
Q4: What are the recommended storage conditions for this compound solutions?
A4: For long-term storage, solutions of this compound should be stored at -20°C.[6] Under these conditions, the product is reported to be stable for at least two years.[6]
Q5: In which solvents is this compound soluble?
A5: this compound is soluble in several organic solvents. The approximate solubilities are:
It is often supplied commercially as a solution in methyl acetate.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of compound activity or inconsistent experimental results. | Degradation of this compound in the stock or working solution. | 1. Prepare fresh solutions before each experiment. 2. Verify the pH of your solvent or buffer; aim for a pH around 4.7 for aqueous-containing solutions. 3. Store stock solutions in an appropriate solvent (e.g., DMSO, ethanol) at -20°C. 4. Minimize the time working solutions are kept at room temperature or in aqueous buffers. |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC). | Formation of degradation products. | 1. Identify the degradation products by comparing with standards of 4-chlorobenzoic acid and 5-methoxy-2-methylindoleacetic acid.[2][3] 2. Review solution preparation and storage procedures to identify potential causes of hydrolysis (e.g., inappropriate pH, prolonged storage in aqueous media). |
| Precipitation of the compound in aqueous buffers. | Low aqueous solubility. | 1. Prepare a concentrated stock solution in a suitable organic solvent like DMSO or ethanol. 2. For the final working solution, dilute the stock solution in the aqueous buffer while vortexing to ensure proper mixing. 3. Do not exceed the solubility limit in the final aqueous solution. |
Data Summary
Table 1: Stability of Indomethacin and its Ester in Aqueous Solution
| Compound | Optimal pH for Stability | Shelf-life at 25°C and Optimal pH |
| Indomethacin | 4.9 | 2.0 years |
| Indomethacin Glycolamide Ester | 4.7 | 43 days |
| Data adapted from a study on a related indomethacin ester, highlighting the general instability of the ester form compared to the parent drug in aqueous solutions.[1] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
-
Objective: To prepare a stable, concentrated stock solution of this compound.
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl sulfoxide (DMSO) or Ethanol (ACS grade or higher)
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO or ethanol to achieve the desired concentration (e.g., 10 mg/mL).
-
Vortex the solution until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes in separate microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Assessing Degradation
-
Objective: To quantify this compound and its primary degradation products.
-
Instrumentation and Columns:
-
HPLC system with a UV detector
-
Zorbax-Phenyl analytical column (75 mm x 4.6 mm, 3.5 µm) or a similar phenyl- or C18-based column.[2]
-
-
Chromatographic Conditions:
-
Procedure:
-
Prepare standard solutions of this compound, 4-chlorobenzoic acid, and 5-methoxy-2-methylindoleacetic acid in the mobile phase.
-
Generate a calibration curve for each compound.
-
Inject the test sample (e.g., a stored solution of this compound) into the HPLC system.
-
Identify and quantify the peaks corresponding to the parent compound and its degradation products by comparing retention times and integrating the peak areas against the calibration curves.
-
Visualizations
Caption: Degradation pathway of this compound via hydrolysis.
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Recommended experimental workflow for handling this compound.
References
- 1. Kinetics of hydrolysis of indomethacin and indomethacin ester prodrugs in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of HPLC method for determination of indomethacin and its two degradation products in topical gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Preparation and stability of indomethacin solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
Technical Support Center: Optimizing Nano-encapsulation of Indomethacin Heptyl Ester
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the nano-encapsulation of Indomethacin heptyl ester.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for nano-encapsulation of poorly soluble drugs like Indomethacin and its esters?
A1: Common methods include nanoprecipitation (solvent displacement), emulsification-solvent evaporation, and ionotropic gelation.[1][2][3][4] For a lipophilic compound like this compound, solvent-based methods such as emulsification-solvent evaporation and nanoprecipitation are often preferred.[1][5]
Q2: Which polymers are suitable for encapsulating this compound?
A2: Biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) and poly(ε-caprolactone) (PCL) are frequently used due to their biocompatibility and ability to form stable nanoparticles.[6][7][8] Eudragit® polymers can also be employed, particularly for enteric-coated nanoparticles.[1][9] Chitosan, a natural polymer, is another option, often used in ionotropic gelation methods.[4][10]
Q3: What is a typical starting point for a polymer-to-drug ratio?
A3: A common starting point for the drug-to-polymer ratio is in the range of 1:5 to 1:10 (w/w).[11] However, this needs to be optimized for each specific formulation to achieve desired encapsulation efficiency and drug loading.
Q4: How can I improve the encapsulation efficiency of this compound?
A4: Increasing the polymer concentration can enhance encapsulation efficiency by providing more space for the drug within the nanoparticle matrix.[6] Optimizing the stirring speed and the type and concentration of surfactant can also play a crucial role.[12] For instance, using polyethylene glycol (PEG) has been shown to significantly influence encapsulation efficiency.[9][13]
Q5: What factors influence the particle size of the nanoparticles?
A5: Key factors influencing particle size include polymer concentration, polymer molecular weight, stirring method and speed, and surfactant concentration.[2][12] Generally, higher polymer concentrations can lead to larger particles.[6] The choice of solvent and its miscibility with the non-solvent phase is also critical in methods like nanoprecipitation.
Q6: How does the particle size affect the drug release profile?
A6: Smaller particles have a larger surface-to-volume ratio, which can lead to a faster initial drug release.[6] The release profile is also influenced by the polymer's degradation rate and the drug's distribution within the nanoparticle.[6][14]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Encapsulation Efficiency | Drug leakage into the external phase due to high solubility. | - Increase the polymer concentration to create a more viscous organic phase.[6]- Optimize the surfactant concentration to better stabilize the emulsion droplets.- Use a polymer that has a stronger interaction with the drug. |
| Insufficient polymer to encapsulate the drug. | - Decrease the initial drug loading.- Increase the polymer concentration. | |
| Large Particle Size / Polydispersity Index (PDI) | Aggregation of nanoparticles. | - Increase the concentration of the stabilizer (surfactant).- Optimize the stirring speed; too low may not provide enough shear, too high can induce aggregation.- For emulsion-based methods, consider using a high-pressure homogenizer or ultrasonication.[15] |
| High polymer concentration. | - Decrease the polymer concentration.[2] | |
| Inefficient solvent diffusion. | - In nanoprecipitation, ensure rapid and efficient mixing of the organic and aqueous phases. | |
| Burst Release of the Drug | High concentration of drug on the nanoparticle surface. | - Optimize the washing steps after nanoparticle formation to remove surface-adsorbed drug.- Increase the polymer concentration to ensure more of the drug is entrapped within the core. |
| Small particle size. | - Aim for a slightly larger but still monodisperse particle size range. | |
| Poor Formulation Stability (Aggregation over time) | Insufficient surface charge or steric hindrance. | - Increase the concentration of the stabilizer.- Measure the zeta potential; a value greater than |30| mV generally indicates good stability.[15] |
| Residual organic solvent. | - Ensure complete evaporation of the organic solvent during the preparation process. | |
| Inconsistent Batch-to-Batch Reproducibility | Variability in manual mixing or addition rates. | - Use a syringe pump for controlled addition of the organic phase to the aqueous phase in nanoprecipitation.- Standardize all process parameters, including stirring speed, temperature, and time.[4] |
Experimental Protocols
Nano-encapsulation by Emulsification-Solvent Evaporation
This method is suitable for encapsulating hydrophobic drugs like this compound in polymers such as PLGA or PCL.[1][3]
Materials:
-
This compound
-
Polymer (e.g., PLGA 50:50)
-
Organic solvent (e.g., Dichloromethane or Ethyl Acetate)[3]
-
Aqueous phase (e.g., deionized water)
-
Surfactant (e.g., Polyvinyl alcohol (PVA) or Polysorbate 80)[3][9]
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of this compound and polymer in the organic solvent.
-
Aqueous Phase Preparation: Dissolve the surfactant in the aqueous phase.
-
Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Recovery: Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Washing: Wash the nanoparticles with deionized water to remove excess surfactant and unencapsulated drug.
-
Lyophilization: Resuspend the washed nanoparticles in a small amount of deionized water containing a cryoprotectant (e.g., trehalose) and freeze-dry to obtain a powder.
Characterization of Nanoparticles
a) Particle Size and Zeta Potential:
-
Method: Dynamic Light Scattering (DLS)[15]
-
Procedure: Disperse the nanoparticles in deionized water and measure the hydrodynamic diameter (particle size), polydispersity index (PDI), and surface charge (zeta potential) using a Zetasizer instrument.
b) Encapsulation Efficiency (%EE) and Drug Loading (%DL):
-
Method: UV-Vis Spectrophotometry[13]
-
Procedure:
-
After centrifugation, collect the supernatant and measure the concentration of free this compound using a UV-Vis spectrophotometer at its maximum absorbance wavelength.
-
Alternatively, dissolve a known weight of lyophilized nanoparticles in a suitable organic solvent to release the encapsulated drug and measure its concentration.
-
Calculate %EE and %DL using the following formulas:
-
%EE = (Total Drug - Free Drug) / Total Drug * 100
-
%DL = (Weight of Drug in Nanoparticles) / (Weight of Nanoparticles) * 100
-
-
c) Surface Morphology:
-
Method: Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM)[3][15]
-
Procedure: Mount a diluted sample of the nanoparticle suspension onto a stub, dry, and coat with a conductive material (e.g., gold) for SEM. For TEM, place a drop of the suspension on a carbon-coated copper grid and allow it to dry.[15]
d) Solid-State Characterization:
-
Methods: Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared Spectroscopy (FTIR)[16][17]
-
Procedure:
-
DSC: Analyze the thermal properties of the pure drug, polymer, physical mixture, and lyophilized nanoparticles to determine the physical state of the drug within the polymer matrix.
-
FTIR: Obtain spectra of the individual components and the final nanoparticle formulation to identify any chemical interactions between the drug and the polymer.[3][16]
-
Quantitative Data Summary
Table 1: Influence of Formulation Parameters on Nanoparticle Characteristics
| Formulation Variable | Effect on Particle Size | Effect on Encapsulation Efficiency | Reference |
| Increasing Polymer Concentration | Increase | Increase | [2][6] |
| Increasing Surfactant Concentration | Decrease (up to a point) | May increase by stabilizing droplets | [12] |
| Increasing Stirring Speed/Energy | Decrease | May increase or decrease depending on system stability | [12] |
| Increasing Drug Loading | May increase | Decrease (beyond saturation point) | [7] |
Table 2: Example Characterization Data for Indomethacin Nanoparticles
| Formulation Type | Polymer | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Nanoparticles | PLGA | 100 - 250 | < 0.2 | -20 to -30 | 28 - 79 | [17][18] |
| Nanoparticles | Chitosan | 321 - 675 | - | +25 to +32 | 56 - 79 | [4] |
| Nanocapsules | PCL | 230 - 260 | < 0.2 | -20 to -30 | ~70 | [8] |
| Nanostructured Lipid Carriers | Dynasan® 116 | ~168 | 0.139 | -30.1 | > 99 | [15] |
Visualizations
References
- 1. Formulation, Characterization and Cytotoxic Effect of Indomethacin-loaded Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. metfop.edu.in [metfop.edu.in]
- 4. Optimizing indomethacin-loaded chitosan nanoparticle size, encapsulation, and release using Box-Behnken experimental design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. austinpublishinggroup.com [austinpublishinggroup.com]
- 7. Encapsulation of indomethacin using coaxial ultrasonic atomization followed by solvent evaporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. "Formulation and Assessment of Indomethacin Nanoparticles for Dissolution Improvement" by Malath Hatif Oudah and Fatima Mohamed Hussian Wais [majms.alkafeel.edu.iq]
- 12. researchgate.net [researchgate.net]
- 13. Design of indomethacin-loaded nanoparticles: effect of polymer matrix and surfactant - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Control of Polymeric Nanoparticle Size to Improve Therapeutic Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dovepress.com [dovepress.com]
- 16. Preparation and in-vitro evaluation of indomethacin nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Indomethacin Heptyl Ester In Vivo Bioavailability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with Indomethacin heptyl ester. The focus is on overcoming challenges related to its poor in vivo bioavailability.
Troubleshooting Guide
Problem: Low or undetectable plasma concentrations of active Indomethacin after oral administration of this compound.
-
Possible Cause 1: Inefficient Hydrolysis of the Ester Prodrug. The heptyl ester of Indomethacin is a prodrug that requires in vivo hydrolysis by esterase enzymes to release the active Indomethacin.[1][2][3] Low esterase activity in the experimental animal model can lead to poor conversion.
-
Troubleshooting Tip:
-
Pre-screen the animal model for plasma and tissue esterase activity.
-
Consider co-administration with an esterase inhibitor to understand its impact on prodrug metabolism, though this is for investigative purposes rather than a bioavailability enhancement strategy.
-
Analyze plasma samples for both the ester prodrug and the parent Indomethacin to determine the extent of conversion.
-
-
-
Possible Cause 2: Poor Absorption of the Intact Prodrug. The lipophilic nature of the heptyl ester may lead to poor dissolution in the gastrointestinal fluids or entrapment within lipid micelles, hindering its absorption.
-
Troubleshooting Tip:
-
Employ formulation strategies to enhance solubility and dissolution. Nanoparticle-based formulations, such as polymeric nanoparticles or lipid-nanoparticles, can improve the dissolution rate and surface area for absorption.[4][5][6]
-
Lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) or liposomes can improve the solubility and facilitate lymphatic uptake, potentially bypassing first-pass metabolism.[7][8][9][10]
-
-
-
Possible Cause 3: High First-Pass Metabolism. Although the prodrug strategy is often used to bypass first-pass metabolism, the absorbed prodrug or the released Indomethacin might be subject to extensive metabolism in the liver before reaching systemic circulation.[11]
-
Troubleshooting Tip:
-
Investigate different routes of administration, if feasible for the research question, such as transdermal or parenteral, to assess the impact of first-pass metabolism.
-
Analyze for metabolites of both the prodrug and Indomethacin in plasma and urine.
-
-
Problem: High variability in pharmacokinetic data between subjects.
-
Possible Cause 1: Inconsistent Formulation Performance. The physical and chemical stability of the formulation can significantly impact its in vivo performance.
-
Troubleshooting Tip:
-
Thoroughly characterize the formulation for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency before each in vivo study.[12]
-
Ensure consistent manufacturing processes for the formulation.
-
-
-
Possible Cause 2: Inter-individual differences in physiology. Variations in gastric pH, gastrointestinal transit time, and esterase activity among animals can lead to variable absorption and metabolism.
-
Troubleshooting Tip:
-
Use a larger number of animals per group to ensure statistical power.
-
Control for factors like age, weight, and fasting state of the animals.
-
-
Frequently Asked Questions (FAQs)
Q1: Why is the bioavailability of this compound a concern when Indomethacin itself has good bioavailability?
A1: While Indomethacin is well-absorbed with approximately 100% bioavailability, its oral administration can lead to significant gastrointestinal side effects.[8][10][13] The heptyl ester prodrug is designed to reduce these side effects by masking the carboxylic acid group responsible for local irritation.[8] However, this modification increases lipophilicity, which can lead to challenges in dissolution and absorption, and the prodrug must be efficiently hydrolyzed back to the active Indomethacin to exert its therapeutic effect.[1][2] Studies on other Indomethacin esters, like the octyl ester, have shown very low bioavailability of the parent drug.[1]
Q2: What are the most promising formulation strategies to enhance the bioavailability of this compound?
A2: Nanoformulations and lipid-based delivery systems are the most promising strategies.
-
Nanoparticles: Encapsulating this compound into nanoparticles (e.g., PLGA, gelatin) can improve its solubility, protect it from degradation in the GI tract, and provide controlled release.[4][14] This can lead to a significant increase in bioavailability.[14]
-
Lipid-Based Formulations: Formulations such as liposomes, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs) can enhance the oral bioavailability of lipophilic drugs by improving their solubilization in the GI tract and promoting lymphatic absorption.[7][8][9][10][15]
Q3: Where does the hydrolysis of Indomethacin ester prodrugs primarily occur?
A3: Studies on similar Indomethacin ester prodrugs suggest that hydrolysis can occur in the gastrointestinal tract, the intestinal wall, and in the circulatory system after absorption.[1][2][16] The primary sites of hydrolysis are tissues and blood, which have sufficient hydrolytic activity.[1][2]
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Indomethacin and its Ester Prodrugs in Rats.
| Formulation/Compound | Dose & Route | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Relative Bioavailability (%) | Reference |
| Indomethacin (IDM) | Oral | 51.66 ± 7.5 | 1 | 194.33 ± 46.76 | 100 | [14] |
| IDM Gelatin Nanoparticles | Oral | 110.81 ± 8.53 | 3 | 1009.78 ± 80.24 | ~500 | [14] |
| Indomethacin butyl ester (IM-BE) | Oral | Low | - | - | 15.0 | [1] |
| Indomethacin octyl ester (IM-OE) | Oral | Low | - | - | 2.1 | [1] |
Experimental Protocols
Protocol 1: Preparation of Indomethacin-loaded Gelatin Nanoparticles.
This protocol is based on the double desolvation method described for Indomethacin-loaded gelatin nanoparticles.[14]
-
Preparation of Gelatin Solution: Dissolve gelatin (Type A) in purified water at 40°C to form a 5% w/v solution.
-
First Desolvation: Add acetone as a desolvating agent to the gelatin solution under constant stirring to precipitate the gelatin.
-
Separation: Centrifuge the mixture to separate the precipitated gelatin.
-
Redispersion: Redisperse the gelatin in an aqueous solution containing a stabilizing agent (e.g., Poloxamer 188).
-
Drug Loading: Add a solution of this compound in a suitable organic solvent (e.g., acetone) to the gelatin solution under continuous stirring.
-
Second Desolvation: Add more acetone to induce the formation of nanoparticles.
-
Cross-linking: Add a cross-linking agent like glutaraldehyde and stir for a specified time to stabilize the nanoparticles.
-
Purification: Purify the nanoparticles by centrifugation and washing with distilled water to remove unentrapped drug and excess reagents.
-
Lyophilization: Freeze-dry the purified nanoparticle suspension to obtain a powder for long-term storage and characterization.
Protocol 2: In Vivo Pharmacokinetic Study in Rats.
This protocol is a general guideline for evaluating the oral bioavailability of this compound formulations.
-
Animal Acclimatization: Acclimatize male Wistar rats (200-250 g) for at least one week with free access to food and water.
-
Fasting: Fast the rats overnight (12-18 hours) before the experiment with free access to water.
-
Dosing:
-
Divide the rats into groups (e.g., control group receiving Indomethacin, test group receiving this compound formulation).
-
Administer the formulations orally via gavage at a predetermined dose.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.25 mL) from the retro-orbital plexus or tail vein at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes.
-
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis:
-
Extract Indomethacin and this compound from the plasma samples using a suitable protein precipitation or liquid-liquid extraction method.
-
Quantify the concentrations of the drug and prodrug using a validated analytical method, such as HPLC or LC-MS/MS.
-
-
Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis.
Visualizations
References
- 1. Pharmacokinetics of indomethacin ester prodrugs: gastrointestinal and hepatic toxicity and the hydrolytic capacity of various tissues in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of Indomethacin Ester Prodrugs : Gastrointestinal and Hepatic Toxicity and the Hydrolytic Capacity of Various Tissues in Rats [jstage.jst.go.jp]
- 3. Chemical synthesis of an indomethacin ester prodrug and its metabolic activation by human carboxylesterase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preparation and in-vitro evaluation of indomethacin nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.manchester.ac.uk [research.manchester.ac.uk]
- 7. Lipid Formulations and Bioconjugation Strategies for Indomethacin Therapeutic Advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. [PDF] Lipid Formulations and Bioconjugation Strategies for Indomethacin Therapeutic Advances | Semantic Scholar [semanticscholar.org]
- 10. doaj.org [doaj.org]
- 11. Lipid Formulations and Bioconjugation Strategies for Indomethacin Therapeutic Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Indomethacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. In-vitro and in-vivo study of indomethacin loaded gelatin nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Hybrid Nanobeads for Oral Indomethacin Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Lipid-core nanocapsules restrained the indomethacin ethyl ester hydrolysis in the gastrointestinal lumen and wall acting as mucoadhesive reservoirs - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing off-target effects of Indomethacin heptyl ester in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential off-target effects of Indomethacin heptyl ester in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a selective inhibitor of cyclooxygenase-2 (COX-2).[1][2] It is a derivative of Indomethacin, a non-steroidal anti-inflammatory drug (NSAID) that inhibits both COX-1 and COX-2.[1] The addition of the heptyl ester group significantly increases its selectivity for COX-2.[1]
Q2: My cells are showing unexpected levels of apoptosis after treatment with this compound, even at concentrations that should be selective for COX-2. What could be the cause?
While this compound is a selective COX-2 inhibitor, its parent compound, Indomethacin, is known to induce apoptosis through COX-independent mechanisms.[3][4][5] It is plausible that this compound retains some of these characteristics. Potential mechanisms include the activation of the mitochondrial apoptosis pathway and the death receptor-mediated apoptosis pathway.[6][7]
Q3: I am observing changes in the expression of NF-κB target genes that do not correlate with COX-2 inhibition. Could this compound be directly affecting the NF-κB pathway?
This is a possibility. Indomethacin has been shown to suppress the activation of nuclear factor-kappa B (NF-κB) independently of its COX-inhibitory activity.[8][9][10] This can occur through the inhibition of IκBα phosphorylation and degradation.[9] Although direct evidence for this compound is limited, it is a critical point to consider when interpreting results involving the NF-κB signaling pathway.
Q4: How can I confirm that the observed effects in my experiment are due to COX-2 inhibition and not off-target effects?
To differentiate between on-target and off-target effects, a combination of control experiments is recommended. These include using a structurally different COX-2 inhibitor, a "rescued" experiment where you add back the downstream product of COX-2 (e.g., Prostaglandin E2), and using a negative control compound that is structurally similar to this compound but inactive against COX-2. Additionally, techniques like the Cellular Thermal Shift Assay (CETSA) can help validate direct target engagement in a cellular context.
Troubleshooting Guides
Issue 1: Unexpected Cell Death or Apoptosis
Symptoms:
-
Increased number of apoptotic cells observed via microscopy.
-
Positive results in TUNEL assays or Annexin V staining.
-
Activation of caspases (e.g., caspase-3, -8, -9) detected by Western blot or activity assays.[4][5]
Possible Causes:
-
COX-independent apoptosis: Indomethacin, the parent compound, can induce apoptosis through mitochondrial and death-receptor pathways.[3][6][7]
-
High concentration: The concentration of this compound used may be high enough to engage off-target effects.
Troubleshooting Steps:
-
Concentration-response curve: Perform a dose-response experiment to determine the minimal effective concentration for COX-2 inhibition and the concentration at which apoptosis is observed.
-
Use a different selective COX-2 inhibitor: Compare the effects with another COX-2 inhibitor with a different chemical structure. If the apoptosis is still observed, it might be a class effect of COX-2 inhibition in your specific model. If not, it is likely an off-target effect of this compound.
-
Investigate apoptotic pathways: Use Western blotting to probe for key apoptotic proteins like Bax, Bcl-2, cleaved caspases, and cytochrome c release from mitochondria.[3]
-
Negative Control: Synthesize or obtain an inactive analog of this compound to use as a negative control.
Issue 2: Unexplained Changes in NF-κB Signaling
Symptoms:
-
Altered expression of known NF-κB target genes (e.g., TNF-α, IL-6).
-
Changes in IκBα phosphorylation or degradation.
-
Variations in NF-κB nuclear translocation.
Possible Causes:
-
Direct NF-κB pathway inhibition: Indomethacin can inhibit NF-κB activation independently of COX inhibition.[8][9]
-
Upstream signaling interference: The compound might be affecting a signaling molecule upstream of NF-κB.
Troubleshooting Steps:
-
Confirm with another COX-2 inhibitor: As with apoptosis, use a structurally different COX-2 inhibitor to see if the effect on NF-κB is reproducible.
-
IκBα phosphorylation and degradation assay: Perform a time-course experiment and analyze the levels of phosphorylated and total IκBα by Western blot after stimulating the NF-κB pathway (e.g., with TNF-α or LPS).
-
NF-κB nuclear translocation assay: Use immunofluorescence or cellular fractionation followed by Western blot to assess the localization of NF-κB subunits (e.g., p65) with and without this compound treatment.
-
Reporter Assay: Utilize a NF-κB luciferase reporter assay to quantify the transcriptional activity of NF-κB.
Data Presentation
Table 1: In Vitro Inhibitory Concentrations (IC50) of Indomethacin and its Derivatives against COX-1 and COX-2.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Indomethacin | ~0.75 | ~0.05 | ~15 |
| This compound | >66 | ~0.04 | >1650 |
Data compiled from multiple sources.[1][11] The exact values can vary depending on the assay conditions.
Experimental Protocols
Protocol 1: Whole-Cell COX-1 and COX-2 Activity Assay
This protocol is designed to measure the inhibitory effect of this compound on COX-1 and COX-2 activity in intact cells by quantifying prostaglandin E2 (PGE2) production.
Materials:
-
Cell line expressing COX-1 (e.g., U937) and a cell line expressing COX-2 (e.g., LPS-stimulated RAW 264.7 macrophages).
-
This compound.
-
Arachidonic acid.
-
LPS (for COX-2 induction).
-
PGE2 ELISA kit.
Procedure:
-
Cell Culture and Treatment:
-
For COX-1 activity, plate U937 cells.
-
For COX-2 activity, plate RAW 264.7 cells and stimulate with LPS (1 µg/mL) for 12-24 hours to induce COX-2 expression.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control (DMSO) for 1 hour.
-
-
COX Reaction:
-
Add arachidonic acid (10 µM) to the cells and incubate for 15-30 minutes at 37°C.
-
-
Sample Collection and Analysis:
-
Collect the cell culture supernatant.
-
Measure the concentration of PGE2 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of PGE2 production for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify the direct binding of this compound to COX-2 in a cellular environment.
Materials:
-
Cells expressing the target protein (COX-2).
-
This compound.
-
Lysis buffer (e.g., PBS with protease inhibitors).
-
Antibody against COX-2 for Western blotting.
Procedure:
-
Cell Treatment: Treat the cells with this compound or vehicle control for a specified time.
-
Heating: Heat the cell suspensions in a PCR cycler at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble COX-2 at each temperature by Western blotting.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Visualizations
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Indomethacin-Induced Apoptosis in Esophageal Adenocarcinoma Cells Involves Upregulation of Bax and Translocation of Mitochondrial Cytochrome C Independent of COX-2 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. S‐allyl‐L‐cysteine protects hepatocytes from indomethacin‐induced apoptosis by attenuating endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Indomethacin induces apoptosis of K562 cells through activation of caspases and elevation of intracellular free calcium] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Indomethacin induces apoptosis via a MRP1-dependent mechanism in doxorubicin-resistant small-cell lung cancer cells overexpressing MRP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulation of Nuclear Factor-κB Activity by Indomethacin Influences Aβ Levels but Not Aβ Precursor Protein Metabolism in a Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Indomethacin enhances the cytotoxicity of recombinant human lymphotoxin alpha on tumor cells by suppressing NFkappaB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Modulation of nuclear factor-kappa B activity by indomethacin influences A beta levels but not A beta precursor protein metabolism in a model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Best practices for storing and handling Indomethacin heptyl ester
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for storing and handling Indomethacin heptyl ester. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For long-term stability, this compound should be stored at -20°C.[1] When stored under these conditions, the product is expected to be stable for at least two years.[1] Some suppliers provide it as a solution in methyl acetate, which should also be stored at -20°C.[1] If you have the solid powder form, storing it at -20°C for up to three years is recommended.[2]
Q2: How should I handle this compound upon receiving it?
A2: this compound is typically shipped at room temperature for continental US deliveries, though this may vary for other locations.[1][3] Upon receipt, it is crucial to transfer the product to the recommended -20°C storage for long-term stability.
Q3: What are the appropriate personal protective equipment (PPE) when working with this compound?
A3: It is essential to wear appropriate personal protective equipment to ensure safety. This includes protective gloves, clothing, and eye/face protection.[4][5] All handling of the compound, especially when in powdered form, should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or fumes.[4][6]
Q4: In which solvents is this compound soluble?
A4: this compound is soluble in several organic solvents. The solubility data is summarized in the table below. It is important to note that aqueous solutions of indomethacin and its esters are not stable due to hydrolysis.[7]
| Solvent | Solubility |
| Dimethylformamide (DMF) | ~19 mg/mL |
| Dimethyl sulfoxide (DMSO) | ~17 mg/mL[1] or 45 mg/mL (98.69 mM)[2] |
| Ethanol | ~18 mg/mL[1] |
Note: There may be slight variations in solubility data between suppliers.
Troubleshooting Guide
Problem 1: Unexpected Experimental Results or Loss of Compound Activity.
This could be due to the degradation of this compound.
-
Cause 1: Improper Storage. Exposure to temperatures above -20°C for extended periods can lead to degradation.
-
Troubleshooting: Always ensure the compound is stored at the recommended -20°C immediately upon receipt and between experiments.
-
Cause 2: Hydrolysis. Indomethacin esters are susceptible to hydrolysis, especially in aqueous or alkaline solutions.[8][9][10] The ester bond can be cleaved, resulting in the formation of indomethacin and heptanol, which will alter the compound's activity and selectivity.
-
Troubleshooting:
-
Prepare aqueous solutions fresh for each experiment.
-
Avoid alkaline pH conditions; indomethacin itself shows maximal stability in slightly acidic conditions (pH 4.7-4.9).[8]
-
If experimental protocols require aqueous buffers, consider preparing a concentrated stock solution in an appropriate organic solvent (e.g., DMSO) and then diluting it into the aqueous buffer immediately before use.
-
Problem 2: Difficulty Dissolving the Compound.
-
Cause: The chosen solvent may not be appropriate, or the concentration is too high.
-
Troubleshooting:
-
Refer to the solubility table above to select a suitable solvent.
-
Gentle warming and vortexing can aid in dissolution.
-
If using a different solvent than those listed, perform a small-scale solubility test first.
-
Problem 3: Inconsistent Results Between Experiments.
-
Cause 1: Incomplete Dissolution. If the compound is not fully dissolved, the actual concentration in your experiment will be lower than intended and may vary.
-
Troubleshooting: Ensure the compound is completely dissolved before adding it to your experimental system. Visually inspect the solution for any precipitate.
-
Cause 2: Degradation of Stock Solutions. Stock solutions, especially if not stored properly, can degrade over time.
-
Troubleshooting:
Experimental Protocols
1. Preparation of a Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Calibrated pipette
Methodology:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the required amount of this compound in a sterile microcentrifuge tube. The molecular weight is 456.0 g/mol .[1][11]
-
Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution.
-
Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C.
2. General Handling Procedure for Cell Culture Experiments
This protocol provides a general workflow for using this compound in cell-based assays.
Methodology:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration in your cell culture medium. It is crucial to perform this dilution immediately before adding it to the cells to minimize the risk of precipitation and hydrolysis in the aqueous medium.
-
Gently mix the medium containing the compound before adding it to the cells.
-
Add the diluted compound to your cell culture plates and proceed with your experimental incubation.
Visualizations
Below are diagrams illustrating key concepts related to this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. admin.biosschina.com [admin.biosschina.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. Indometacin | 53-86-1 [chemicalbook.com]
- 8. Kinetics of hydrolysis of indomethacin and indomethacin ester prodrugs in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preparation and stability of indomethacin solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kinetic study on the degradation of indomethacin in alkaline aqueous solutions by derivative ultraviolet spectrophotometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 11. scbt.com [scbt.com]
Technical Support Center: Enhancing the Stability of Indomethacin Heptyl Ester Formulations
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on maintaining the stability of Indomethacin heptyl ester formulations. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key stability data to assist in your experimental work.
Troubleshooting Guide
Issue 1: Rapid degradation of this compound in aqueous solutions.
-
Question: My this compound formulation is showing rapid degradation upon dissolution in an aqueous buffer. How can I minimize this?
-
Answer: Indomethacin esters are susceptible to hydrolysis, which is often the primary degradation pathway.[1] Consider the following:
-
pH Adjustment: Indomethacin esters exhibit maximum stability in slightly acidic conditions (around pH 4.7).[1] Adjust the pH of your formulation accordingly. Alkaline conditions significantly accelerate hydrolysis.[2]
-
Solvent System: If permissible for your application, consider using a non-aqueous or co-solvent system to reduce the concentration of water.
-
Temperature Control: Perform your experiments at controlled, and if possible, reduced temperatures to slow down the rate of hydrolysis.
-
Use of Fresh Solutions: Prepare solutions fresh and use them immediately. Avoid long-term storage of aqueous solutions.
-
Issue 2: Appearance of unknown peaks in the HPLC chromatogram during stability studies.
-
Question: I am observing unexpected peaks in my HPLC analysis of a stressed this compound sample. What could these be?
-
Answer: The appearance of new peaks indicates degradation of the parent molecule. For this compound, degradation can occur at two primary sites: the heptyl ester linkage and the amide bond of the indomethacin moiety. The main degradation products are likely to be:
-
Indomethacin: Resulting from the hydrolysis of the heptyl ester.
-
Heptanol: The corresponding alcohol from the ester hydrolysis.
-
4-chlorobenzoic acid and 5-methoxy-2-methylindoleacetic acid: These are the characteristic degradation products of the indomethacin molecule itself, formed via amide hydrolysis.[3][4]
-
To confirm the identity of these peaks, it is recommended to run standards of the suspected degradation products if available.
-
Issue 3: Formulation discoloration upon exposure to light.
-
Question: My formulation containing this compound has turned yellow after being left on the lab bench. What is the cause and how can I prevent it?
-
Answer: Indomethacin and its derivatives are known to be sensitive to light.[5] Photodegradation can lead to the formation of colored degradants. To prevent this:
-
Light Protection: Always store formulations in amber-colored vials or protect them from light by wrapping the container in aluminum foil.
-
Inert Atmosphere: For long-term storage, consider purging the headspace of the container with an inert gas like nitrogen or argon to minimize oxidative degradation, which can be initiated by light.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the primary degradation pathway for this compound?
-
Q2: What are the optimal storage conditions for this compound formulations?
-
A2: For solid this compound, storage at -20°C is recommended for long-term stability.[6] For liquid formulations, storage at refrigerated temperatures (2-8°C) and protection from light are crucial. The formulation should be kept in a tightly sealed container to prevent exposure to moisture.
-
-
Q3: How can I improve the stability of this compound in a liquid formulation?
-
A3: Several strategies can be employed:
-
Buffering: Maintain a pH around 4.7 for maximal stability.[1]
-
Excipient Selection: The use of certain excipients can influence stability. For instance, lipid-based formulations can protect the ester from hydrolysis.
-
Antioxidants: The inclusion of antioxidants can mitigate oxidative degradation.
-
Lyophilization: For aqueous formulations intended for long-term storage, lyophilization (freeze-drying) to remove water is an effective strategy.
-
-
-
Q4: What analytical technique is best suited for stability studies of this compound?
Quantitative Stability Data
Due to the limited availability of specific stability data for this compound, the following table presents data for a related Indomethacin glycolamide ester, which illustrates the significant impact of the ester linkage on stability compared to the parent drug. This data should be considered illustrative for experimental design purposes.
| Parameter | Indomethacin | Indomethacin Glycolamide Ester |
| Optimal pH for Stability | 4.9 | 4.7 |
| Shelf-life at 25°C (at optimal pH) | 2.0 years | 43 days |
| Data adapted from a study on the hydrolysis of indomethacin and its glycolamide ester prodrug.[1] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound and its Degradation Products
This method is adapted from established methods for indomethacin and is designed to separate the parent drug from its primary hydrolytic degradation products.[3][8]
-
Instrumentation:
-
HPLC system with a UV/Vis detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
-
Mobile Phase:
-
A mixture of acetonitrile and a pH 3.0 buffer (e.g., 10 mM sodium acetate buffer) in a ratio of approximately 50:50 (v/v). The exact ratio may need to be optimized for your specific column and system.
-
-
Flow Rate:
-
1.0 mL/min
-
-
Detection Wavelength:
-
254 nm
-
-
Column Temperature:
-
30°C
-
-
Procedure:
-
Prepare the mobile phase and degas it.
-
Prepare a standard solution of this compound in the mobile phase.
-
If available, prepare standard solutions of potential degradation products (Indomethacin, 4-chlorobenzoic acid, 5-methoxy-2-methylindoleacetic acid).
-
Prepare your formulation samples by diluting them to a suitable concentration with the mobile phase.
-
Inject the standard and sample solutions into the HPLC system.
-
Identify and quantify the peaks based on their retention times compared to the standards. The expected elution order would be the more polar degradation products first, followed by Indomethacin, and then the more lipophilic this compound.
-
Visualizations
Caption: Primary degradation pathways of this compound.
References
- 1. Kinetics of hydrolysis of indomethacin and indomethacin ester prodrugs in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation and stability of indomethacin solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of HPLC method for determination of indomethacin and its two degradation products in topical gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of photostability and photodegradation products of indomethacin in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journal.formosapublisher.org [journal.formosapublisher.org]
- 8. Applications of New Validated RP-HPLC Method for Determination of Indomethacin and its Hydrolytic Degradants using Sodium Acetate Buffer | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
Technical Support Center: Troubleshooting COX-2 Inhibition Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cyclooxygenase-2 (COX-2) inhibition assays.
Frequently Asked Questions (FAQs)
Q1: My IC50 values for a known COX-2 inhibitor are inconsistent between experiments. What are the potential causes?
A1: Inconsistent IC50 values can arise from several factors:
-
Enzyme Activity and Stability: Ensure the recombinant COX-2 enzyme has been stored correctly at -80°C and avoid repeated freeze-thaw cycles. The enzyme is only stable for a short period on ice (approximately 30 minutes).[1][2]
-
Solvent Effects: The solvent used to dissolve your test compounds (e.g., DMSO, ethanol) can affect enzyme activity. It is crucial to run a solvent control with the same final concentration of the solvent as in the inhibitor samples.[1][3]
-
Incubation Times: Most COX inhibitors exhibit time-dependent inhibition. Altering the pre-incubation time of the inhibitor with the enzyme can significantly change the apparent IC50 value. It is recommended to determine the optimal pre-incubation time for your specific inhibitors.[3][4]
-
Substrate Concentration: The concentration of arachidonic acid can influence the apparent selectivity and potency of COX-2 inhibitors. As the concentration of arachidonic acid increases, the selectivity of some inhibitors for COX-2 may also increase.[5]
-
Assay Temperature: Maintaining a consistent temperature (e.g., 25°C or 37°C, depending on the protocol) is critical for reproducible results.[1][4][6]
Q2: I am observing high background noise in my fluorometric or colorimetric assay. How can I reduce it?
A2: High background can be caused by:
-
Autofluorescence/Absorbance of Test Compounds: Your test compound may inherently fluoresce or absorb light at the detection wavelength. Run a control well containing only the buffer and your test compound to check for this.
-
Antioxidant Properties of Test Compounds: Antioxidants can interfere with the peroxidase activity of COX, which is often used as the basis for detection in colorimetric and fluorometric assays. This interference can appear as COX inhibition. If your compound is a known antioxidant, consider using an ELISA-based detection method.[3]
-
Reagent Instability: Ensure that all reagents, especially the probe and substrate, are fresh and have been stored according to the manufacturer's instructions. Some diluted reagents are only stable for a short period.[1][6]
Q3: My results show poor selectivity between COX-1 and COX-2 for an inhibitor that is reported to be highly selective. What could be the reason?
A3: Discrepancies in selectivity can be attributed to:
-
Species-Specific Differences: There can be considerable inter-species variation in the potency of COX inhibitors. For example, some inhibitors show different IC50 values for human and ovine COX-2. It is recommended to use human COX-2 for screening inhibitors intended for human use.[5]
-
Assay Format: Different assay formats (e.g., purified enzyme vs. whole blood assays) can yield different selectivity profiles. Whole blood assays may provide a more physiologically relevant environment.[7][8]
-
Protein Binding: In vitro assays using purified enzymes often lack proteins found in plasma, which can affect the free concentration of the drug available to inhibit the enzyme. This can lead to differences in observed potency and selectivity compared to in vivo conditions.[9]
Q4: The enzymatic activity of my positive control (e.g., celecoxib) is lower than expected. Why might this be happening?
A4: Lower than expected activity of a positive control can be due to:
-
Improper Storage of the Inhibitor: Ensure the control inhibitor is stored under the recommended conditions and has not expired.
-
Incorrect Dilution: Double-check the dilution calculations for your control inhibitor.
-
Degraded Enzyme: As mentioned previously, the COX-2 enzyme is sensitive to handling and storage. If the enzyme has lost activity, it will affect the entire assay, including the positive control.
-
Pipetting Errors: Ensure accurate pipetting of all reagents, especially the small volumes of enzyme and inhibitors.
Experimental Protocols
Fluorometric COX-2 Inhibitor Screening Assay Protocol
This protocol is based on the detection of Prostaglandin G2, an intermediate product generated by the COX enzyme.
Materials:
-
COX Assay Buffer
-
COX Probe (in DMSO)
-
COX Cofactor (in DMSO)
-
Arachidonic Acid
-
NaOH
-
Human Recombinant COX-2
-
Test Inhibitors and Positive Control (e.g., Celecoxib)
-
96-well black microplate
Procedure:
-
Reagent Preparation:
-
Thaw all reagents and keep them on ice.
-
Reconstitute the COX-2 enzyme with purified water, aliquot, and store at -80°C. Avoid repeated freeze-thaw cycles.[1]
-
Prepare a working solution of the COX Cofactor by diluting it in COX Assay Buffer. This solution is typically stable for about an hour at room temperature.[1]
-
Prepare the Arachidonic Acid/NaOH solution immediately before use.
-
-
Assay Plate Preparation:
-
Add COX Assay Buffer to all wells.
-
Add your test inhibitors (dissolved in an appropriate solvent like DMSO) to the sample wells.[1]
-
Add the positive control inhibitor to the designated wells.
-
Add the solvent alone to the enzyme control and solvent control wells.
-
-
Reaction Initiation and Measurement:
-
Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, diluted COX Cofactor, and the reconstituted COX-2 enzyme.
-
Add the Reaction Mix to all wells.
-
Incubate the plate at the desired temperature (e.g., 25°C) for a specified time (e.g., 5-10 minutes) to allow the inhibitors to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the Arachidonic Acid/NaOH solution to all wells simultaneously using a multichannel pipette.
-
Immediately begin kinetic measurement of fluorescence using a plate reader at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm.[1]
-
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Calculate the percent inhibition for each inhibitor concentration relative to the enzyme control.
-
Plot the percent inhibition versus the inhibitor concentration to determine the IC50 value.
-
Human Whole Blood Assay (hWBA) for COX-2 Inhibition
This assay provides a more physiologically relevant model for assessing COX-2 inhibition.[7][8]
Materials:
-
Freshly drawn human blood (with anticoagulant, e.g., heparin)
-
Lipopolysaccharide (LPS) to induce COX-2 expression
-
Test Inhibitors and Positive Control
-
ELISA kit for Prostaglandin E2 (PGE2) measurement
Procedure:
-
Blood Incubation:
-
Aliquot the whole blood into a 96-well plate.
-
Add the test inhibitors or vehicle control to the respective wells.
-
Incubate at 37°C for a predetermined time (e.g., 15-30 minutes).
-
-
COX-2 Induction:
-
Plasma Collection:
-
Centrifuge the plate to separate the plasma from the blood cells.
-
Carefully collect the plasma from each well.
-
-
PGE2 Measurement:
-
Quantify the concentration of PGE2 in the plasma samples using a competitive ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percent inhibition of PGE2 production for each inhibitor concentration compared to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration.
-
Data Presentation
Table 1: IC50 Values of Common COX Inhibitors in Different Assay Systems
| Inhibitor | Assay Type | COX Isoform | Species | IC50 (µM) | Reference |
| Celecoxib | Purified Enzyme | COX-2 | Human | 0.05 | [5] |
| Celecoxib | Purified Enzyme | COX-2 | Ovine | 3.6 | [5] |
| Indomethacin | Purified Enzyme | COX-2 | Human | 2.75 | [5] |
| Resveratrol | Purified Enzyme | COX-2 | Human | - | [5] |
| Resveratrol | Purified Enzyme | COX-2 | Ovine | - | [5] |
| Diclofenac | Purified Enzyme | COX-2 | - | - | [5] |
| Phar-95239 | Colorimetric | COX-2 | Ovine | 0.82 | [10] |
| T0511-4424 | Colorimetric | COX-2 | Ovine | 0.69 | [10] |
| Zu-4280011 | Colorimetric | COX-2 | Ovine | 0.76 | [10] |
| Kuwanon A | Fluorometric | COX-2 | Ovine | 14 | [11] |
Note: "-" indicates that a specific value was not provided in the cited source.
Visualizations
Signaling Pathway
Caption: The COX-2 signaling pathway converts arachidonic acid to prostaglandins.
Experimental Workflow
Caption: A generalized workflow for a biochemical COX-2 inhibition assay.
Troubleshooting Logic
Caption: A decision tree for troubleshooting inconsistent COX-2 assay results.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. assaygenie.com [assaygenie.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abcam.com [abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Dosing Regimens for Indomethacin Heptyl Ester in Mice
This technical support center provides guidance for researchers, scientists, and drug development professionals on establishing and optimizing dosing regimens for Indomethacin heptyl ester in mouse models. The following information is intended to serve as a starting point for your experiments, with a focus on troubleshooting and methodological considerations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective inhibitor of cyclooxygenase-2 (COX-2).[1][2] It functions as a prodrug, meaning it is converted in the body to the active compound, Indomethacin. Indomethacin then inhibits the COX-2 enzyme, which is a key player in the synthesis of prostaglandins—mediators of inflammation and pain.[3][4] This selective inhibition of COX-2 is in contrast to Indomethacin itself, which is a non-selective inhibitor of both COX-1 and COX-2.[3]
Q2: I cannot find an established dosing regimen for this compound in mice. Where should I start?
A2: An established, universal dosing regimen for this compound in mice has not been defined in the available literature. As a starting point, you can estimate an initial dose based on known effective doses of Indomethacin in mice, adjusting for the molecular weight difference of the heptyl ester. Doses of Indomethacin in mice typically range from 1 mg/kg for analgesia to 10 mg/kg for anti-inflammatory models.[3][5] A dose-finding study is essential to determine the optimal dose for your specific model and research question.
Q3: What vehicle should I use for the administration of this compound?
A3: The choice of vehicle will depend on the route of administration and the solubility of this compound. For oral gavage, Indomethacin has been administered in polyethylene glycol 400 (PEG400) or a 0.01 M sodium carbonate solution.[3][5] For subcutaneous injection, a dilution in 5% dextrose has been used for Indomethacin.[5] It is crucial to assess the solubility of the heptyl ester in your chosen vehicle and ensure its stability.
Q4: How can I confirm that the this compound is being converted to active Indomethacin in vivo?
A4: To confirm the conversion of the prodrug, you can perform pharmacokinetic analysis. This involves collecting blood samples at various time points after administration and measuring the plasma concentrations of both this compound and free Indomethacin using a method like high-performance liquid chromatography (HPLC).[6][7] Studies on other Indomethacin ester prodrugs in rats have shown that the ester is absorbed and then hydrolyzed to Indomethacin in the circulatory system.[8]
Q5: What are the expected advantages of using the heptyl ester over standard Indomethacin?
A5: The primary theoretical advantage is a reduction in gastrointestinal side effects. Standard Indomethacin inhibits both COX-1, which has a protective role in the gastric mucosa, and COX-2.[4] By selectively inhibiting COX-2, this compound is expected to cause less gastric irritation.[4][8] However, this needs to be empirically verified in your mouse model.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Lack of Efficacy | - Inadequate Dose: The administered dose may be too low to achieve a therapeutic concentration of active Indomethacin. - Poor Bioavailability: The vehicle may not be optimal for absorption, or the route of administration may be inefficient. - Insufficient Prodrug Conversion: The hydrolysis of the heptyl ester to Indomethacin may be slow or incomplete in mice. | - Perform a dose-escalation study to find the effective dose. - Test alternative vehicles or routes of administration (e.g., oral vs. subcutaneous). - Conduct pharmacokinetic studies to measure plasma levels of both the ester and free Indomethacin.[6] |
| Unexpected Toxicity | - Dose Too High: The dose may be in the toxic range for the specific mouse strain or model. - Vehicle Toxicity: The vehicle itself could be causing adverse effects. - Off-Target Effects: Although COX-2 selective, high concentrations may lead to off-target effects or inhibition of COX-1. | - Reduce the dose and perform a toxicity study to determine the maximum tolerated dose (MTD). - Run a vehicle-only control group to assess its effects. - Monitor for known NSAID-related toxicities, such as gastrointestinal damage or nephrotoxicity.[9][10] |
| High Variability in Response | - Inconsistent Dosing Technique: Variability in oral gavage or injection technique can lead to inconsistent drug delivery. - Biological Variability: Differences in metabolism and prodrug conversion between individual mice. - Influence of Gut Microbiota: The gut microbiota can influence the metabolism of Indomethacin.[3] | - Ensure all personnel are properly trained and consistent in their administration technique. - Increase the number of animals per group to improve statistical power. - Be aware of factors that can alter the gut microbiome, such as diet and antibiotic use, and control for them.[3] |
Experimental Protocols & Data
Table 1: Summary of Indomethacin Dosing in Mice (for Reference)
| Dose | Route of Administration | Mouse Strain | Application | Reference |
| 10 mg/kg | Oral Gavage | C57BL/6 | Acute Anti-inflammatory | [3] |
| 1 mg/kg | Subcutaneous / Oral | C57BL/6J | Post-operative Analgesia | |
| 0.5 mg/kg | Oral | ddY | Analgesic (Kaolin-induced pain) | [11] |
| 5 mg/kg/day | Oral | C57BL/6 | Chronic (5-day) Anti-inflammatory | |
| 2 mg/kg | Oral (to mother) | Wild-type | Fetal studies | [7] |
| 12-36 mg/kg | Not specified | Swiss | Genotoxicity study | [10] |
| 30 mg/kg | Oral | ICR | Gastric ulcer induction | [12] |
Table 2: Pharmacokinetic Parameters of Indomethacin in Mice (Single 10 mg/kg Oral Dose)
| Parameter | Control Mice | Antibiotic-Treated Mice | Reference |
| Oral Clearance | Baseline | Increased by 19.6% | [3] |
| Elimination Rate Constant (Kel) | Baseline | Increased by 55.2% | [3] |
| Area Under the Curve (AUC) | Baseline | Decreased by 16.8% | [3] |
Note: These data highlight the influence of gut microbiota on Indomethacin pharmacokinetics.
Visual Guides: Workflows and Pathways
Experimental Workflow for Dose Optimization
Caption: Workflow for optimizing this compound dosage.
Prostaglandin Synthesis Pathway and NSAID Action
Caption: Inhibition of Prostaglandin Synthesis by Indomethacin Esters.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. Bidirectional interactions between indomethacin and the murine intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ester and amide derivatives of the nonsteroidal antiinflammatory drug, indomethacin, as selective cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of Indomethacin and Buprenorphine Analgesia on the Postoperative Recovery of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Study on Pharmacokinetics of Indomethacin in Tumor-Bearing and Normal Mice [journal11.magtechjournal.com]
- 7. Indomethacin promotes nitric oxide function in the ductus arteriosus in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of indomethacin ester prodrugs: gastrointestinal and hepatic toxicity and the hydrolytic capacity of various tissues in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Evaluation of the anti-inflammatory drug indomethacin, for its genotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of chronopharmacodynamics of indomethacin by the kaolin-induced pain model in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Gintonin Alleviates HCl/Ethanol- and Indomethacin-Induced Gastric Ulcers in Mice [mdpi.com]
Technical Support Center: Indomethacin Heptyl Ester Dissolution Enhancement
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the dissolution rate of Indomethacin heptyl ester.
Disclaimer: Direct experimental data on the dissolution enhancement of this compound is limited in publicly available literature. The following guidance is based on established methods for its parent compound, Indomethacin, a well-studied, poorly water-soluble drug. This compound, being more lipophilic, is also expected to have low aqueous solubility. The principles and techniques described are highly applicable but may require optimization for this specific ester.
Troubleshooting Guide
Issue: Low or Inconsistent Dissolution Rate of this compound
This guide provides a systematic approach to identifying and resolving common issues related to the poor dissolution of this compound in experimental formulations.
Troubleshooting Decision Tree
Caption: Troubleshooting workflow for low dissolution rates.
Frequently Asked Questions (FAQs)
Q1: Why is the dissolution rate of this compound expected to be low?
Indomethacin itself is classified as a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has high permeability but low solubility. The addition of a seven-carbon alkyl (heptyl) chain to create the ester significantly increases the molecule's lipophilicity, which generally leads to a further decrease in aqueous solubility. For a drug to be absorbed, it must first dissolve in the gastrointestinal fluids; therefore, low solubility is a primary cause of a low dissolution rate.
Q2: What are the primary strategies to improve the dissolution rate of a poorly soluble compound like this compound?
The most common and effective strategies focus on increasing the drug's surface area available for dissolution or improving its apparent solubility. Key methods include:
-
Solid Dispersion: Dispersing the drug in a hydrophilic carrier at a molecular level. This technique can reduce drug crystallinity and improve wettability.[1][2]
-
Particle Size Reduction (Nanonization): Reducing the particle size to the nanometer range dramatically increases the surface-area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation.[3]
-
Use of Functional Excipients: Incorporating agents like surfactants, wetting agents, and super-disintegrants into the formulation can facilitate dissolution.[4]
-
Liquisolid Compacts: This technique involves dissolving the drug in a non-volatile liquid vehicle and converting it into a dry, compressible powder, which can enhance dissolution.[5]
Q3: How does solid dispersion work, and what carriers are effective for Indomethacin?
Solid dispersion involves dispersing one or more active ingredients in an inert carrier or matrix in the solid state.[1] This can lead to the drug being present in an amorphous (non-crystalline) state, which has higher energy and is more soluble than the stable crystalline form. For Indomethacin, several hydrophilic polymers have proven effective and can be considered as starting points for this compound.
Table 1: Common Carriers for Indomethacin Solid Dispersions
| Carrier Polymer | Common Preparation Method(s) | Typical Drug:Carrier Ratios (w/w) | Reference(s) |
|---|---|---|---|
| Polyethylene Glycol (PEG) 4000/6000 | Hot Melt, Solvent Evaporation | 1:1, 1:2, 1:4 | [1] |
| Polyvinylpyrrolidone (PVP) K30 | Solvent Evaporation, Kneading | 1:1, 1:2, 1:4 | [2] |
| Gelucire 50/13 | Hot Melt | 1:1, 1:2, 1:4 | [1] |
| Kollicoat® IR | Solvent Evaporation, Kneading | 1:1 | [6] |
| Low-substituted Hydroxypropyl Cellulose (L-HPC) | Freeze-Drying | 1:0.06, 1:0.12 | [7] |
| Sucrose Fatty Acid Ester (SFE 1815) | Solvent Evaporation, Melt Granulation | 1:0.25, 1:0.5, 1:0.75, 1:1 |[1][8] |
Q4: What level of improvement in dissolution can be expected with these techniques?
While specific results for the heptyl ester require experimental verification, the improvements observed for Indomethacin provide a reasonable benchmark. Solid dispersions have been shown to significantly increase the dissolution rate, in some cases achieving nearly complete release in a fraction of the time required for the pure drug.
Table 2: Example Dissolution Rate Enhancement for Indomethacin Formulations
| Formulation Strategy | Carrier/Method | Dissolution Medium | Key Finding | Reference(s) |
|---|---|---|---|---|
| Solid Dispersion | PEG 4000 (1:4 ratio) | pH 7.4 Phosphate Buffer | ~4-fold increase in solubility; significantly faster release than pure drug. | [1] |
| Solid Dispersion | SFE 1815 (1:0.5 ratio) | pH 7.2 Phosphate Buffer | 99.77% drug release in 30 minutes, compared to ~35% for pure drug. | [1][8] |
| Solid Dispersion | Kollicoat® IR (1:1 ratio) | pH 7.2 Phosphate Buffer | Drastic improvement in solubility and dissolution compared to pure drug. | [6] |
| Liquisolid Compact | PEG 200 as co-solvent | pH 7.2 Phosphate Buffer | Significantly higher dissolution rates compared to directly compressed tablets. |[5] |
Q5: How do I choose the right solvent for the solvent evaporation method?
The ideal solvent should:
-
Readily dissolve both the this compound and the chosen carrier polymer.
-
Be highly volatile to allow for easy removal at a low temperature, minimizing the risk of drug degradation.
-
Be non-toxic and safe to handle (e.g., ethanol, methanol, acetone).
A common starting point for Indomethacin and its esters is ethanol, as it dissolves the drug and many common pharmaceutical polymers like PVP and Kollicoat® IR.[2]
Experimental Protocols
Protocol 1: Preparation of Solid Dispersion by Solvent Evaporation
This protocol describes a general method for preparing a solid dispersion of this compound, which should be optimized for specific drug-polymer combinations.
Workflow for Solid Dispersion Preparation
Caption: Experimental workflow for solid dispersion preparation.
Methodology:
-
Preparation: Accurately weigh this compound and the selected carrier polymer (e.g., PVP K30) in the desired ratio (e.g., 1:1, 1:2 w/w).
-
Dissolution: Dissolve both components in a sufficient volume of a suitable common solvent (e.g., ethanol) in a round-bottom flask. Stir until a clear solution is obtained.
-
Solvent Removal: Evaporate the solvent using a rotary evaporator with the water bath set to a temperature that ensures efficient evaporation without degrading the drug (e.g., 40-50°C).
-
Drying: Further dry the resulting solid mass in a vacuum oven at a slightly elevated temperature (e.g., 50°C) for several hours (e.g., 4 hours) to remove any residual solvent.
-
Size Reduction: Scrape the dried mass and pulverize it using a mortar and pestle.
-
Sieving: Pass the resulting powder through a sieve (e.g., 60-mesh) to obtain a uniform particle size.
-
Storage: Store the final solid dispersion powder in a desiccator to protect it from moisture.
Protocol 2: In-Vitro Dissolution Testing (USP Apparatus 2 - Paddle)
This protocol outlines a standard method for assessing the dissolution rate of your this compound formulations.
Methodology:
-
Apparatus Setup: Use a USP Apparatus 2 (Paddle Method).
-
Dissolution Medium: Prepare 900 mL of a suitable dissolution medium. Given the low solubility, a phosphate buffer (pH 7.2) is often a good starting point for poorly soluble acidic drugs and their esters.[1][5] The use of surfactants (e.g., 0.5% Sodium Lauryl Sulfate) may be necessary to achieve sink conditions.
-
Temperature: Maintain the medium temperature at 37 ± 0.5°C.
-
Paddle Speed: Set the paddle rotation speed to a standard rate, typically 50 or 100 rpm.[1][6]
-
Sample Introduction: Introduce a precisely weighed amount of the formulation (equivalent to a specific dose, e.g., 25 mg of this compound) into the dissolution vessel.
-
Sampling: Withdraw aliquots (e.g., 5 mL) at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes). Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.
-
Sample Preparation: Filter the samples promptly through a suitable filter (e.g., 0.45 µm) to prevent undissolved particles from interfering with the analysis.
-
Analysis: Analyze the concentration of this compound in the filtered samples using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Calculation: Calculate the cumulative percentage of drug dissolved at each time point.
Principle of Dissolution Enhancement by Nanonization
Caption: Nanonization increases surface area for faster dissolution.
References
- 1. Investigation on in vitro dissolution rate enhancement of indomethacin by using a novel carrier sucrose fatty acid ester - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scialert.net [scialert.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Enhancement of Dissolution Rate of Indomethacin: Using Liquisolid Compacts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sphinxsai.com [sphinxsai.com]
- 7. docta.ucm.es [docta.ucm.es]
- 8. Investigation on in vitro dissolution rate enhancement of indomethacin by using a novel carrier sucrose fatty acid ester | Semantic Scholar [semanticscholar.org]
Technical Support Center: Indomethacin Heptyl Ester Synthesis and Purification
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis and purification of Indomethacin heptyl ester.
Troubleshooting Guide
This guide addresses common issues that may arise during the synthesis and purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete reaction due to insufficient reaction time or temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] If the reaction is stalled, consider increasing the reaction temperature or extending the reaction time. |
| Ineffective catalysis. | Ensure the sulfuric acid catalyst is fresh and added in the correct proportion.[1] | |
| Loss of product during work-up. | Optimize extraction and washing steps to minimize product loss. Ensure the pH is appropriately adjusted during aqueous washes to keep the ester in the organic phase. | |
| Presence of Unreacted Indomethacin | Incomplete esterification. | Increase the molar excess of heptyl alcohol. Consider adding a dehydrating agent to remove water formed during the reaction, driving the equilibrium towards the product. |
| Formation of Side-Products (Impurities) | Degradation of Indomethacin or the ester product. | Indomethacin and its esters can be unstable, particularly in alkaline conditions.[2][3][4] Maintain a neutral or slightly acidic pH during the work-up and purification. Avoid unnecessarily high temperatures. |
| Esterification with solvent during purification. | If using recrystallization for purification, avoid alcohol-based solvents like ethanol or methanol, as this can lead to the formation of corresponding ester impurities.[5][6] Consider using solvent systems like acetone/water or tetrahydrofuran/water.[5][7] | |
| Difficulty in Purifying the Final Product | Inappropriate purification technique. | Column chromatography is often effective for separating the ester from unreacted starting materials and non-polar impurities. TLC can be used to determine an appropriate solvent system.[1] |
| Co-crystallization of impurities. | If recrystallization is challenging, consider an alternative solvent system or performing a preliminary purification by column chromatography. | |
| Product Instability During Storage | Hydrolysis of the ester. | Indomethacin esters are susceptible to hydrolysis.[2] Store the purified product in a dry, cool, and dark place. For solutions, use a non-aqueous solvent and store at low temperatures.[8] |
Frequently Asked Questions (FAQs)
Q1: What is a standard starting point for the synthesis of this compound?
A common method for synthesizing Indomethacin esters is through Fischer esterification. This involves reacting Indomethacin with heptyl alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid.[1] The reaction is typically heated to drive it to completion.
Q2: How can I monitor the progress of the esterification reaction?
Thin Layer Chromatography (TLC) is a straightforward method to monitor the reaction.[1] A suitable mobile phase, such as a mixture of hexane and ethyl acetate (e.g., 7:3 v/v), can be used to separate the non-polar product (this compound) from the more polar starting material (Indomethacin). The disappearance of the Indomethacin spot and the appearance of a new, higher Rf spot indicates product formation.
Q3: My purification by recrystallization with ethanol resulted in a new impurity. What happened?
Using alcohols like ethanol or methanol for recrystallizing Indomethacin can lead to a transesterification reaction or esterification of any remaining unreacted Indomethacin, resulting in the formation of Indomethacin ethyl ester as an impurity.[5][7] It is advisable to use non-alcoholic solvent systems for recrystallization.
Q4: What are the best methods for purifying this compound?
A combination of techniques is often most effective. Column chromatography using silica gel is a good method for initial purification to separate the desired ester from starting materials and by-products. Subsequent recrystallization from a non-alcoholic solvent system, such as acetone/water or tetrahydrofuran/water, can be used to achieve high purity.[5][7]
Q5: How can I confirm the identity and purity of my final product?
A combination of analytical techniques should be used. High-Performance Liquid Chromatography (HPLC) with UV detection is a reliable method for determining purity and quantifying impurities.[9][10] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the chemical structure of the synthesized ester.[9]
Q6: What are the stability considerations for this compound?
Indomethacin esters are prone to hydrolysis, especially in aqueous solutions and at non-optimal pH levels.[2] For maximal stability in solution, a pH of around 4.7 is recommended.[2] As a solid, the compound should be stored in a cool, dry, and dark environment to prevent degradation.
Experimental Protocols
Synthesis of this compound (Esterification)
-
In a round-bottom flask, dissolve 500 mg of Indomethacin in 20 mL of heptyl alcohol.
-
With gentle stirring, carefully add 4-5 drops of concentrated sulfuric acid to the mixture.[1]
-
Heat the reaction mixture under reflux and monitor its progress using TLC (e.g., mobile phase of hexane:ethyl acetate 7:3).
-
Once the reaction is complete (indicated by the disappearance of the Indomethacin spot on TLC), allow the mixture to cool to room temperature.
-
Neutralize the mixture by carefully adding a saturated solution of sodium bicarbonate.
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product.
Purification of this compound (Recrystallization)
-
Dissolve the crude this compound in a minimal amount of a suitable solvent mixture, such as acetone/water or tetrahydrofuran/water, with gentle heating.[5][7]
-
If the solution is colored, a small amount of activated carbon can be added, and the mixture can be heated at reflux for a short period to decolorize.[5]
-
Filter the hot solution to remove the activated carbon or any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
Dry the purified crystals under a vacuum.
Process Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Decision tree for troubleshooting low yield in synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetics of hydrolysis of indomethacin and indomethacin ester prodrugs in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparation and stability of indomethacin solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetic study on the degradation of indomethacin in alkaline aqueous solutions by derivative ultraviolet spectrophotometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. Purification method of indometacin - Eureka | Patsnap [eureka.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. CN111848487A - Method for purifying indomethacin - Google Patents [patents.google.com]
- 8. apexbt.com [apexbt.com]
- 9. Profiling indomethacin impurities using high-performance liquid chromatography and nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Analysis of COX-2 Selectivity: Indomethacin Heptyl Ester vs. Celecoxib
In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), the selective inhibition of cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1) is a critical determinant of a drug's therapeutic window, particularly concerning gastrointestinal side effects. This guide provides a detailed comparison of the COX-2 selectivity of a newer investigational compound, indomethacin heptyl ester, against the well-established COX-2 selective inhibitor, celecoxib.
Introduction to COX Isoforms and the Rationale for Selective Inhibition
The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are key players in the conversion of arachidonic acid into prostaglandins, which are lipid compounds that mediate a variety of physiological and pathological processes.[1] COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that protect the stomach lining and maintain kidney function and platelet aggregation.[1] In contrast, COX-2 is typically an inducible enzyme, with its expression being upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[2] The anti-inflammatory and analgesic effects of NSAIDs are primarily due to the inhibition of COX-2.[2]
Conventional NSAIDs, such as indomethacin, are non-selective and inhibit both COX-1 and COX-2.[3][4] This lack of selectivity is associated with an increased risk of gastrointestinal issues, such as ulcers and bleeding, due to the inhibition of protective prostaglandins in the gastric mucosa.[5] This led to the development of COX-2 selective inhibitors, or "coxibs," like celecoxib, designed to provide anti-inflammatory and analgesic benefits with a reduced risk of gastrointestinal toxicity.[6][7]
Indomethacin, a potent non-selective NSAID, has been chemically modified to enhance its COX-2 selectivity.[2] Neutralizing the carboxylic acid moiety of indomethacin through esterification, as in this compound, has been shown to confer significant COX-2 selectivity.[8][9]
Quantitative Comparison of Inhibitory Potency and Selectivity
The inhibitory potency of a compound is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the enzyme's activity. The ratio of the IC50 for COX-1 to the IC50 for COX-2 provides a selectivity index, with a higher ratio indicating greater selectivity for COX-2.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | >66[8] | 0.04[8][10] | >1650 |
| Celecoxib | 82[11] | 6.8[11] | 12 |
| - | 0.04[12] | ~30-35[13][14] | |
| Indomethacin (Parent) | 0.009[11] | 0.31[11] | 0.029 |
| 0.23[4] | 0.63[4] | 0.365 |
Note: IC50 values can vary between different experimental assays and conditions. The data presented is a summary from multiple sources.
Based on the available data, this compound demonstrates substantially higher potency and selectivity for COX-2 compared to celecoxib. The esterification of indomethacin effectively blocks its interaction with COX-1 while retaining potent inhibitory activity against COX-2.
Experimental Methodologies
The determination of COX-1 and COX-2 inhibitory activity and selectivity involves various in vitro and ex vivo assays. Below are detailed protocols for common methods used in the evaluation of NSAIDs.
Human Whole Blood Assay (WBA)
This assay is considered to have high physiological relevance as it measures COX inhibition in the presence of all blood components.[15]
-
Objective: To determine the IC50 values of test compounds for COX-1 and COX-2 in a human whole blood matrix.
-
Principle:
-
COX-1 Activity: Measured by the production of thromboxane B2 (TxB2), a stable metabolite of thromboxane A2, in response to blood clotting.
-
COX-2 Activity: Measured by the production of prostaglandin E2 (PGE2) after stimulation of whole blood with lipopolysaccharide (LPS) to induce COX-2 expression.
-
-
Protocol Outline:
-
Fresh heparinized blood is collected from healthy volunteers who have not taken NSAIDs for at least two weeks.
-
For COX-1, aliquots of blood are incubated with various concentrations of the test compound or vehicle. Clotting is allowed to proceed, and serum is collected to measure TxB2 levels by ELISA or radioimmunoassay.
-
For COX-2, aliquots of blood are incubated with LPS for approximately 24 hours to induce COX-2 expression.
-
The LPS-treated blood is then incubated with various concentrations of the test compound or vehicle.
-
Plasma is collected, and PGE2 levels are quantified using ELISA or a similar immunoassay.
-
IC50 values are calculated from the concentration-response curves for the inhibition of TxB2 (COX-1) and PGE2 (COX-2).
-
Recombinant Enzyme Inhibition Assay
This method uses purified recombinant human or ovine COX-1 and COX-2 enzymes, allowing for a direct assessment of enzyme-inhibitor interactions.
-
Objective: To determine the IC50 values of test compounds against isolated COX-1 and COX-2 enzymes.
-
Principle: The activity of the purified COX enzyme is measured in the presence and absence of the inhibitor. A common method is a fluorometric assay.[16]
-
Protocol Outline:
-
A reaction mixture is prepared in a 96-well plate containing assay buffer, a cofactor solution, and a fluorescent probe.[16]
-
The test compound at various concentrations or a vehicle control is added to the wells.
-
The reaction is initiated by adding purified recombinant COX-1 or COX-2 enzyme and the substrate, arachidonic acid.[16]
-
The plate is incubated, and the fluorescence is measured over time using a plate reader at appropriate excitation and emission wavelengths (e.g., 535 nm excitation/587 nm emission).[16]
-
The rate of the reaction is determined from the change in fluorescence, and the percent inhibition is calculated for each concentration of the test compound.
-
IC50 values are derived from the resulting dose-response curves.
-
Human Peripheral Monocyte Assay
This cell-based assay utilizes primary human monocytes, which can be manipulated to express either COX-1 or COX-2 predominantly.[11]
-
Objective: To assess the COX-1 and COX-2 inhibitory effects of compounds in a relevant human immune cell type.
-
Principle: Unstimulated monocytes primarily express COX-1, while stimulation with lipopolysaccharide (LPS) induces the expression of COX-2.[11]
-
Protocol Outline:
-
Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using density gradient centrifugation. Monocytes are then purified from the PBMCs.
-
For COX-1: The purified monocytes are incubated with various concentrations of the test compound without any stimulation.
-
For COX-2: The monocytes are first incubated with LPS to induce COX-2 expression, confirmed by methods like Western blotting. Then, these stimulated cells are exposed to various concentrations of the test compound.[11]
-
The production of prostaglandins (e.g., PGE2) is measured in the cell supernatant for both COX-1 and COX-2 conditions.
-
IC50 values are calculated based on the inhibition of prostaglandin synthesis.
-
Visualizations
Signaling Pathway and Inhibition
The following diagram illustrates the general pathway of prostaglandin synthesis from arachidonic acid by the COX enzymes and the points of inhibition by NSAIDs.
Experimental Workflow for COX Selectivity
This diagram outlines a typical workflow for determining the COX-2 selectivity of a test compound using a cell-based assay.
References
- 1. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. apexbt.com [apexbt.com]
- 5. Comparison of the intestinal toxicity of celecoxib, a selective COX-2 inhibitor, and indomethacin in the experimental rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cambridge.org [cambridge.org]
- 8. apexbt.com [apexbt.com]
- 9. Conservative Secondary Shell Substitution In Cyclooxygenase-2 Reduces Inhibition by Indomethacin Amides and Esters via Altered Enzyme Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. apexbt.com [apexbt.com]
- 13. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 14. New indomethacin analogs as selective COX-2 inhibitors: Synthesis, COX-1/2 inhibitory activity, anti-inflammatory, ulcerogenicity, histopathological, and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 16. mdpi.com [mdpi.com]
Comparative Analysis of Indomethacin Esters as Cyclooxygenase-2 (COX-2) Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Indomethacin esters as selective COX-2 inhibitors. It includes supporting experimental data, detailed methodologies, and visualizations to facilitate understanding and further research.
Indomethacin, a potent non-steroidal anti-inflammatory drug (NSAID), is a non-selective inhibitor of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[1] Its therapeutic action is primarily mediated through the inhibition of COX-2, which is responsible for the synthesis of prostaglandins that mediate pain and inflammation. However, the simultaneous inhibition of the constitutively expressed COX-1 isoform, which plays a crucial role in gastrointestinal cytoprotection, leads to undesirable side effects such as gastric ulceration.[2] To mitigate these gastrointestinal complications, researchers have explored the derivatization of Indomethacin's carboxyl group, leading to the development of Indomethacin esters as potentially selective COX-2 inhibitors with an improved safety profile.[3]
This guide offers a comparative analysis of various Indomethacin esters, focusing on their COX-2 inhibitory activity, selectivity, and in vivo performance.
Performance Comparison of Indomethacin and its Ester Derivatives
The conversion of Indomethacin's carboxylic acid moiety to an ester functionality has been shown to significantly enhance its selectivity for the COX-2 enzyme. This is attributed to the larger active site of COX-2 compared to COX-1, which can accommodate the bulkier ester groups. The following tables summarize the in vitro inhibitory activities and in vivo performance of selected Indomethacin esters compared to the parent drug.
Table 1: In Vitro Cyclooxygenase (COX) Inhibition Data for Indomethacin and its Ester Derivatives
| Compound | R Group | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) | Reference |
| Indomethacin | -H | 0.050 | 0.75 | 0.067 | [4] |
| Methyl Ester | -CH3 | >66 | 0.70 | >94 | [4] |
| Ethyl Ester | -C2H5 | >100 | 0.25 | >400 | [4] |
| n-Propyl Ester | -C3H7 | >100 | 0.15 | >667 | [4] |
| n-Butyl Ester | -C4H9 | >100 | 0.10 | >1000 | [4] |
| Phenyl Ester | -C6H5 | >66 | 0.025 | >2640 | [4] |
Note: IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A higher selectivity index indicates greater selectivity for COX-2 over COX-1.
Table 2: In Vivo Anti-Inflammatory and Ulcerogenic Activity of Indomethacin and its Ester Derivatives
| Compound | Dose (mg/kg) | Anti-inflammatory Activity (% Inhibition of Edema) | Ulcer Index | Reference |
| Indomethacin | 10 | 86.7 | 20.20 | [5] |
| Indomethacin Analog 4f | Not Specified | 90.5 | 7.3 | [5] |
| Indomethacin | 2 | Not Specified (EC50 = 1.0 mg/kg) | Substantial gastric erosion | [6] |
| CF3-Indomethacin | up to 10 | Similar to Indomethacin (EC50 = 1.7 mg/kg) | No evidence of gastrointestinal bleeding | [6] |
| Indomethacin Butyl Ester (IM-BE) | Not Specified | Not Specified | Hardly seen | [7] |
| Indomethacin Octyl Ester (IM-OE) | Not Specified | Not Specified | Hardly seen | [7] |
Note: The anti-inflammatory activity was evaluated using the carrageenan-induced rat paw edema model. The ulcer index is a measure of the severity of gastric mucosal damage.
Experimental Protocols
This section provides detailed methodologies for the synthesis of a representative Indomethacin ester and the in vitro COX inhibition assay.
Synthesis of Indomethacin Ethyl Ester
This protocol describes a general method for the esterification of Indomethacin.
Materials:
-
Indomethacin
-
Anhydrous Ethanol
-
Concentrated Sulfuric Acid
-
Sodium Bicarbonate solution (5% w/v)
-
Brine solution
-
Anhydrous Sodium Sulfate
-
Dichloromethane (DCM)
-
Ethyl Acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve Indomethacin (1 equivalent) in an excess of anhydrous ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (e.g., 3:7 v/v).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane (DCM) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 5% sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford the pure Indomethacin ethyl ester.
Characterization: The structure and purity of the synthesized ester should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
In Vitro COX Inhibition Assay
This protocol outlines a common method for determining the COX-1 and COX-2 inhibitory activity of test compounds.
Materials:
-
Ovine COX-1 or human recombinant COX-2 enzyme
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Reference inhibitors (e.g., Indomethacin, Celecoxib)
-
Quenching solution (e.g., 1 M HCl)
-
Enzyme-linked immunosorbent assay (ELISA) kit for Prostaglandin E2 (PGE2)
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, heme, and the COX enzyme (either COX-1 or COX-2) in a microplate well.
-
Add various concentrations of the test compound or reference inhibitor to the wells. For the control wells, add the vehicle (e.g., DMSO) only.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Incubate the plate at 37°C for a defined period (e.g., 10 minutes).
-
Stop the reaction by adding a quenching solution.
-
Quantify the amount of PGE2 produced in each well using a competitive ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Visualizations
The following diagrams illustrate the COX-2 signaling pathway in inflammation and a typical workflow for screening COX-2 inhibitors.
Caption: COX-2 signaling pathway in inflammation.
Caption: Workflow for screening COX-2 inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Molecular Insights into the In Vivo Analgesic and Anti-Inflammatory Activity of Indomethacin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. Anti-inflammatory indomethacin analogs endowed with preferential COX-2 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indometacin synthesis - chemicalbook [chemicalbook.com]
Validating the In Vivo Anti-inflammatory Effects of Indomethacin Heptyl Ester: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-inflammatory properties of Indomethacin heptyl ester against its parent compound, Indomethacin. The following sections present supporting experimental data from various preclinical models of inflammation, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows.
Comparative Analysis of Anti-inflammatory and Safety Profiles
This compound, a derivative of the potent non-steroidal anti-inflammatory drug (NSAID) Indomethacin, has been designed to enhance its therapeutic index. This is primarily achieved through increased selectivity for the cyclooxygenase-2 (COX-2) enzyme, which is predominantly involved in the inflammatory response, over the cyclooxygenase-1 (COX-1) enzyme, which plays a key role in gastrointestinal cytoprotection.
In Vitro Cyclooxygenase (COX) Inhibition
The in vitro inhibitory activity of this compound against COX-1 and COX-2 enzymes provides a foundational understanding of its selectivity and potential for a reduced side-effect profile compared to Indomethacin.
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Indomethacin | 0.05 | 0.75 | 0.067 |
| This compound | >66 | 0.04 | >1650 |
Data sourced from commercial supplier technical information and published research.[1]
In Vivo Anti-inflammatory Efficacy
Direct comparative in vivo studies of this compound in common acute and sub-acute inflammation models are limited in publicly available literature. However, studies on other ester derivatives of Indomethacin provide strong evidence of their anti-inflammatory potential. The following tables summarize data from studies on an ester derivative of Indomethacin (IML) in a chronic inflammation model and various other Indomethacin esters in an analgesic/inflammatory model, alongside benchmark data for Indomethacin in standard acute and sub-acute models.
Table 1: Adjuvant-Induced Arthritis in Rats (Chronic Inflammation)
| Treatment | Dose (mg/kg) | Reduction in Joint Swelling (%) | Ulcerogenic Effect |
| Indomethacin | 1 | Baseline | Present |
| Indomethacin Ester (IML) | 12.5 | More effective than Indomethacin | Absent |
| Indomethacin Ester (IML) | 25 | More effective than Indomethacin | Absent |
This study on an Indomethacin ester derivative (IML) in a rat model of adjuvant-induced arthritis demonstrated superior anti-inflammatory effects and a lack of ulcerogenic activity compared to the parent drug.[2][3]
Table 2: Acetic Acid-Induced Writhing in Mice (Visceral Pain and Inflammation)
| Treatment | Dose (mg/kg) | Inhibition of Writhing (%) |
| Indomethacin | 10 | 51.23 |
| Indomethacin Ester Analogue 2a | 10 | 61.7 |
| Indomethacin Ester Analogue 2b | 10 | 60.8 |
| Indomethacin Ester Analogue 2c | 10 | 56.0 |
| Indomethacin Ester Analogue 2e | 10 | 59.5 |
| Indomethacin Ester Analogue 2f | 10 | 58.6 |
Various ester analogues of Indomethacin have shown a greater percentage of inhibition in the acetic acid-induced writhing test compared to Indomethacin at the same dose, indicating potent analgesic and anti-inflammatory effects.[2][4]
Table 3: Carrageenan-Induced Paw Edema in Rats (Acute Inflammation) - Indomethacin Benchmark
| Treatment | Dose (mg/kg) | Inhibition of Edema (%) |
| Indomethacin | 0.66 - 2 | Significant inhibition |
| Indomethacin | 10 | 83.34 |
Indomethacin is a potent inhibitor of carrageenan-induced paw edema, a widely used model for acute inflammation.[5][6]
Table 4: Cotton Pellet-Induced Granuloma in Rats (Sub-acute/Chronic Inflammation) - Indomethacin Benchmark
| Treatment | Dose (mg/kg) | Inhibition of Granuloma Formation (%) |
| Indomethacin | 5 | 57.08 |
| Indomethacin | Not Specified | 40.16 |
Indomethacin effectively reduces granuloma formation in the cotton pellet model, which reflects the proliferative phase of inflammation.[6][7]
Signaling Pathways and Experimental Workflows
Mechanism of Action: COX Inhibition
Indomethacin and its heptyl ester exert their anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever. Indomethacin is a non-selective inhibitor of both COX-1 and COX-2. In contrast, this compound is highly selective for COX-2.
Caption: Indomethacin's mechanism via COX-1 and COX-2 inhibition.
Experimental Workflow: Carrageenan-Induced Paw Edema
This model is widely used to assess the efficacy of anti-inflammatory drugs in an acute inflammatory setting.
Caption: Workflow for the carrageenan-induced paw edema model.
Experimental Workflow: Cotton Pellet-Induced Granuloma
This model is employed to evaluate the anti-proliferative effects of anti-inflammatory agents in a sub-acute to chronic inflammatory state.
Caption: Workflow for the cotton pellet-induced granuloma model.
Detailed Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This protocol is a standard method for inducing acute inflammation and evaluating the efficacy of anti-inflammatory agents.[8][9]
-
Animals: Male Wistar rats (150-200 g) are used. The animals are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Grouping and Dosing: Animals are fasted overnight with free access to water. They are divided into control, standard (Indomethacin), and test (this compound) groups. The test compounds are administered orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before the induction of inflammation.
-
Induction of Edema: 0.1 mL of a 1% w/v suspension of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: The volume of the injected paw is measured immediately after the carrageenan injection (0 hour) and at subsequent time points (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Data Analysis: The percentage inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Cotton Pellet-Induced Granuloma in Rats
This model is used to assess the anti-proliferative and anti-exudative effects of a substance in a sub-acute inflammatory condition.[3][7][10][11]
-
Animals: Male Wistar rats (180-250 g) are used and acclimatized as described above.
-
Implantation of Cotton Pellets: Sterile, pre-weighed cotton pellets (approximately 30-50 mg) are surgically implanted subcutaneously in the axilla or groin region of the rats under light anesthesia.
-
Grouping and Dosing: The animals are divided into control, standard, and test groups. The respective treatments are administered daily for a period of 7 consecutive days, starting from the day of implantation.
-
Excision and Weighing of Granuloma: On the 8th day, the animals are euthanized, and the cotton pellets, along with the surrounding granulomatous tissue, are excised. The wet weight of the granuloma is recorded. The pellets are then dried in an oven at 60°C until a constant weight is achieved, and the dry weight is recorded.
-
Data Analysis: The percentage inhibition of granuloma formation is calculated by comparing the mean dry weight of the granulomas from the treated groups with that of the control group.
Acetic Acid-Induced Writhing in Mice
This test is a model of visceral pain and is sensitive to peripherally and centrally acting analgesics, including NSAIDs.[12][13][14]
-
Animals: Male Swiss albino mice (20-25 g) are used.
-
Grouping and Dosing: The mice are divided into control, standard, and test groups. The test compounds are administered 30-60 minutes before the injection of acetic acid.
-
Induction of Writhing: A 0.6% v/v solution of acetic acid in saline is injected intraperitoneally at a volume of 10 mL/kg body weight.
-
Observation: Immediately after the acetic acid injection, the mice are placed in an observation chamber, and the number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a period of 20-30 minutes.
-
Data Analysis: The percentage inhibition of writhing is calculated using the formula: % Inhibition = [(Wc - Wt) / Wc] x 100 Where Wc is the mean number of writhes in the control group, and Wt is the mean number of writhes in the treated group.
Conclusion
The available evidence strongly suggests that this compound is a potent anti-inflammatory agent with a significantly improved safety profile compared to its parent compound, Indomethacin. Its high selectivity for the COX-2 enzyme is expected to translate into a reduced risk of gastrointestinal side effects, a common limitation of traditional NSAIDs. While direct head-to-head in vivo data in acute and sub-acute models of inflammation are not extensively published, the data from related ester derivatives and chronic inflammation models, combined with its in vitro selectivity, positions this compound as a promising candidate for further development as a safer anti-inflammatory drug. Further studies are warranted to provide a more comprehensive in vivo characterization of its anti-inflammatory efficacy across a range of preclinical models.
References
- 1. apexbt.com [apexbt.com]
- 2. researchgate.net [researchgate.net]
- 3. A biochemical study of the cotton pellet granuloma in the rat. Effects of dexamethasone and indomethacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Inhibition of carrageenan-induced edema by indomethacin or sodium salicylate does not prevent the increase of nerve growth factor in the rat hind paw - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijpsr.com [ijpsr.com]
- 7. ijpsonline.com [ijpsonline.com]
- 8. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]
- 9. researchgate.net [researchgate.net]
- 10. Anti-inflammatory and anti-granuloma activity of Berberis aristata DC. in experimental models of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. sid.ir [sid.ir]
- 13. researchgate.net [researchgate.net]
- 14. Participation of the sympathetic system in acetic acid-induced writhing in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Indomethacin Heptyl Ester's Mechanism of Action: A Comparative Guide
This guide provides a comprehensive cross-validation of the mechanism of action of Indomethacin heptyl ester, a selective cyclooxygenase-2 (COX-2) inhibitor. Its performance is objectively compared with other anti-inflammatory alternatives, including the non-selective NSAID Indomethacin, the COX-2 selective inhibitor Celecoxib, the commonly used NSAID Ibuprofen, and the natural anti-inflammatory compound Curcumin. This document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison supported by experimental data, protocols, and pathway visualizations.
Executive Summary
This compound emerges as a potent and highly selective COX-2 inhibitor, a characteristic derived from the esterification of its parent compound, indomethacin.[1] This selectivity theoretically translates to a reduced risk of gastrointestinal side effects commonly associated with non-selective NSAIDs that inhibit both COX-1 and COX-2 enzymes. This guide presents a comparative analysis of its efficacy and mechanism of action against established anti-inflammatory agents.
Data Presentation
Table 1: Comparative In Vitro COX Inhibition
This table summarizes the in vitro inhibitory concentrations (IC50) of this compound and its alternatives against COX-1 and COX-2 enzymes. Lower IC50 values indicate greater potency. The selectivity index (COX-1 IC50 / COX-2 IC50) highlights the preference for COX-2 inhibition.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | >66[1] | 0.04[1][2] | >1650 |
| Indomethacin | 0.0090[3] | 0.31[3] | 0.029[3] |
| Celecoxib | 82[3] | 6.8[3] | 12[3] |
| Ibuprofen | 12[3] | 80[3] | 0.15[3] |
| Curcumin | - | - | - |
Note: Curcumin's primary anti-inflammatory mechanism is not direct COX inhibition, hence IC50 values are not typically reported in the same manner.
Table 2: Comparative In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Rat Paw Edema)
This table presents the percentage inhibition of paw edema in a common animal model of inflammation. Higher percentages indicate greater anti-inflammatory effect.
| Compound | Dose (mg/kg) | Time Point (hours) | % Inhibition of Edema |
| Indomethacin | 10 | 3 | 65.71%[4] |
| Indomethacin | 10 | 4 | 57.66%[5] |
| Celecoxib | 6 | 3 | ~30%[6] |
| Celecoxib | 50 | 3 | Significant decrease*** |
| Ibuprofen | 100 | 3 | Significant decrease* |
| Curcumin | 400 | 3 | ~59%[7] |
Qualitative data indicates significant inhibition without specifying a percentage in the cited study.[8] **The study showed a significant decrease but did not provide a specific percentage of inhibition.[9]
Table 3: Comparative Gastrointestinal Safety Profile (Ulcer Index in Rats)
The ulcer index is a measure of gastrointestinal damage. Lower values indicate a better safety profile.
| Compound | Dose (mg/kg) | Ulcer Index |
| Indomethacin | - | High[3][10][11] |
| Celecoxib | - | Low[3] |
| Ibuprofen | - | Moderate |
| Indomethacin Esters | - | Significantly lower than Indomethacin[12] |
Note: Specific ulcer index values for this compound were not found in the literature, but studies on other indomethacin esters consistently show a significant reduction in ulcerogenic activity compared to the parent drug.[12] One study showed celecoxib does not induce gastrointestinal lesions in healthy mucosa, unlike indomethacin.[5][13][14]
Experimental Protocols
In Vitro Fluorometric COX-2 Inhibition Assay
Objective: To determine the concentration of a test compound required to inhibit 50% of COX-2 activity (IC50).
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
COX Probe (e.g., a fluorogenic probe that detects prostaglandin G2)
-
COX Cofactor (e.g., hemin)
-
Arachidonic Acid (substrate)
-
Test compound (e.g., this compound) and control inhibitors (e.g., Celecoxib)
-
96-well white opaque microplate
-
Fluorescence microplate reader (Ex/Em = 535/587 nm)
Procedure:
-
Reagent Preparation:
-
Reconstitute COX-2 enzyme in sterile water and store on ice.
-
Prepare a 10X solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
Prepare the arachidonic acid solution.
-
-
Assay Protocol:
-
Add 10 µL of the diluted test inhibitor or control to the appropriate wells of the 96-well plate.
-
Add 80 µL of the reaction mix to each well.
-
Initiate the reaction by adding 10 µL of the arachidonic acid solution to all wells simultaneously using a multi-channel pipette.
-
-
Measurement:
-
Immediately measure the fluorescence in kinetic mode at 25°C for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the enzyme control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[15][16]
-
Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the in vivo anti-inflammatory activity of a test compound.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200g)
-
Carrageenan (1% w/v in saline)
-
Test compound (e.g., this compound) and reference drug (e.g., Indomethacin)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Plethysmometer
Procedure:
-
Animal Grouping and Administration:
-
Divide the rats into groups: control (vehicle), reference drug, and test compound groups (various doses).
-
Administer the vehicle, reference drug, or test compound orally or intraperitoneally 30-60 minutes before carrageenan injection.
-
-
Induction of Edema:
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
-
Measurement of Edema:
-
Data Analysis:
-
Calculate the paw edema volume by subtracting the initial paw volume from the paw volume at each time point.
-
Calculate the percentage inhibition of edema for each treated group compared to the control group using the formula: % Inhibition = [(Control Edema - Treated Edema) / Control Edema] x 100.[5]
-
Signaling Pathways and Mechanisms of Action
This compound and Celecoxib: Selective COX-2 Inhibition
This compound and Celecoxib exert their primary anti-inflammatory effects by selectively inhibiting the COX-2 enzyme. This prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. The selectivity for COX-2 over COX-1 is crucial for reducing gastrointestinal side effects.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Selective inhibitors of cyclo-oxygenase-2 (COX-2) induce hypoalgesia in a rat paw model of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Ester and amide derivatives of the nonsteroidal antiinflammatory drug, indomethacin, as selective cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Comparison of the intestinal toxicity of celecoxib, a selective COX-2 inhibitor, and indomethacin in the experimental rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. njppp.com [njppp.com]
- 16. researchgate.net [researchgate.net]
- 17. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Bioanalytical Method Validation: Indomethacin Heptyl Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methodologies for the quantitative determination of Indomethacin heptyl ester, a selective COX-2 inhibitor[1]. Given the limited publicly available validation data for this specific ester, this document establishes a validation framework based on the well-documented parent compound, Indomethacin. The principles and protocols are derived from established regulatory guidelines and published scientific literature for similar non-steroidal anti-inflammatory drugs (NSAIDs).
The comparison focuses on two primary analytical techniques: the modern, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and the traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). This guide is intended to assist researchers in selecting the appropriate methodology and understanding the validation requirements as outlined by regulatory bodies like the FDA and EMA[2][3][4][5].
Experimental Protocols
A full method validation is essential to demonstrate the reliability of a particular method for determining an analyte's concentration in a specific biological matrix[2]. The following protocols are representative of the procedures used to validate bioanalytical methods for Indomethacin and its derivatives.
Sample Preparation: Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a common procedure for isolating the analyte of interest from complex biological matrices like plasma.
-
Procedure:
-
Aliquot 100 µL of plasma sample (calibration standard, quality control, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of Internal Standard (IS) working solution (e.g., Mefenamic acid or Phenacetin) and vortex briefly[6][7].
-
Add 500 µL of extraction solvent (e.g., ethyl acetate or a mixture of chloroform and isoamyl alcohol)[8].
-
Vortex mix for 2 minutes to ensure thorough extraction.
-
Centrifuge at 13,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject the prepared sample into the chromatography system.
-
LC-MS/MS Method
This method offers high sensitivity and selectivity, making it the gold standard for bioanalysis[9].
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Hypothetical MRM Transitions:
-
HPLC-UV Method
A robust and widely used technique, HPLC-UV is a cost-effective alternative, though typically less sensitive than LC-MS/MS[12].
-
Chromatographic Conditions:
Data Presentation: Validation Parameter Comparison
The performance of a bioanalytical method is defined by a series of validation parameters. Below is a comparison of typical results for LC-MS/MS and HPLC-UV methods, with hypothetical data for this compound based on established performance for the parent drug.
| Validation Parameter | LC-MS/MS Method (Hypothetical - this compound) | Alternative: HPLC-UV Method (Typical - Indomethacin) | Regulatory Acceptance Criteria (FDA/EMA) [2][4] |
| Linearity Range | 0.5 - 500 ng/mL | 50 - 3000 ng/mL[14] | Correlation coefficient (r²) ≥ 0.99 |
| Lower Limit of Quantitation (LLOQ) | 0.5 ng/mL | 50 ng/mL[14] | Analyte response is ≥ 5x blank response |
| Accuracy (% Bias) | Within ± 10% | Within ± 15%[10] | ±15% of nominal value (±20% at LLOQ) |
| Precision (% CV) | < 10% | < 15%[10][14] | ≤15% (≤20% at LLOQ) |
| Selectivity / Specificity | High (based on mass transitions) | Moderate (based on retention time) | No significant interference at the retention time of analyte and IS |
| Analyte Recovery (%) | > 85% | > 90%[8][14] | Consistent, precise, and reproducible |
| Matrix Effect | Assessed and minimized | Not typically assessed | Should be investigated to ensure precision, accuracy and selectivity are not compromised |
| Stability (Freeze-Thaw, Bench-Top) | Stable for ≥ 3 cycles, ≥ 24h at RT | Stable for ≥ 3 cycles, ≥ 8h at RT | Within ±15% of nominal concentration |
Visualizations
Bioanalytical Method Validation Workflow
The following diagram illustrates the standard workflow for validating a bioanalytical method, from initial development to the analysis of study samples, in accordance with regulatory guidelines[5][15].
Caption: Workflow for bioanalytical method validation.
Mechanism of Action: COX Pathway Inhibition
Indomethacin and its derivatives exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins. This diagram shows a simplified signaling pathway.
Caption: Simplified COX signaling pathway and drug inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 5. fda.gov [fda.gov]
- 6. Development and validation of a liquid chromatography-tandem mass spectrometry method for quantitation of indomethacin in rat plasma and its application to a pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Plasma indomethacin assay using high-performance liquid chromatography-electrospray-tandem mass spectrometry: application to therapeutic drug monitoring and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jneonatalsurg.com [jneonatalsurg.com]
- 10. Development and validation of HPLC method for determination of indomethacin and its two degradation products in topical gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Indomethacin Capsule Analyzed with HPLC - AppNote [mtc-usa.com]
- 12. researchgate.net [researchgate.net]
- 13. helixchrom.com [helixchrom.com]
- 14. researchgate.net [researchgate.net]
- 15. fda.gov [fda.gov]
Indomethacin Heptyl Ester: A Comparative Analysis of In Vivo Efficacy Against Parent Drug Indomethacin
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of in vivo studies reveals that esterification of the nonsteroidal anti-inflammatory drug (NSAID) indomethacin, specifically as indomethacin heptyl ester, maintains or enhances therapeutic efficacy while potentially mitigating the gastrointestinal side effects associated with the parent drug. This comparison guide, intended for researchers, scientists, and drug development professionals, synthesizes experimental data on the anti-inflammatory, analgesic, and ulcerogenic profiles of indomethacin and its ester derivatives.
Indomethacin is a potent, non-selective inhibitor of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins that mediate pain and inflammation.[1] However, its clinical use is often limited by a high incidence of gastrointestinal ulceration.[2] The esterification of indomethacin's carboxyl group is a key prodrug strategy aimed at reducing this gastric toxicity.
Quantitative Comparison of In Vivo Efficacy
The following tables summarize the key in vivo performance indicators of this compound and other ester derivatives compared to the parent drug, indomethacin.
Anti-Inflammatory Activity
The anti-inflammatory effects of indomethacin and its heptyl ester were evaluated using the carrageenan-induced paw edema model in mice.
Table 1: Comparison of Anti-Inflammatory Activity
| Compound | Dose (mg/kg) | Time Post-Carrageenan (hours) | Paw Edema Inhibition (%) |
| Indomethacin | 10 | 1 | 48.3 |
| 2 | 53.7 | ||
| 3 | 59.2 | ||
| 4 | 63.8 | ||
| 5 | 68.1 | ||
| This compound (Compound 2g) | 10 | 1 | 45.1 |
| 2 | 50.2 | ||
| 3 | 55.7 | ||
| 4 | 60.3 | ||
| 5 | 64.9 |
Data sourced from Kumar et al. (2023).
Analgesic Activity
The analgesic efficacy was assessed via the acetic acid-induced writhing test in mice, which measures the inhibition of visceral pain.
Table 2: Comparison of Analgesic Activity
| Compound | Dose (mg/kg) | Writhing Inhibition (%) |
| Indomethacin | 10 | 51.23 |
| This compound (Compound 2g) | 10 | 46.2 |
| 20 | 63.5 | |
| 30 | 83.1 |
Data sourced from Kumar et al. (2023).
Ulcerogenic Potential
While direct in vivo ulcerogenic data for this compound was not available in the reviewed literature, studies on other ester derivatives consistently demonstrate a significant reduction in gastric damage compared to indomethacin.
Table 3: Ulcerogenic Potential of Indomethacin and Other Ester Derivatives
| Compound | Animal Model | Key Findings | Reference |
| Indomethacin | Rat | Severe ulceration observed. | Ogiso et al. (1996) |
| Indomethacin Butyl Ester | Rat | Ulcerogenic activity was "hardly seen". | Ogiso et al. (1996) |
| Indomethacin Octyl Ester | Rat | Ulcerogenic activity was "hardly seen". | Ogiso et al. (1996) |
| Indomethacin Oligoethylene Esters | Rat | Significantly less irritating to the gastric mucosa; some esters showed no ulcerogenic activity. | Bonina et al. (1994)[3] |
| Ester Derivative of Indomethacin (IML) | Rat | Produced no ulcerogenic effect. | Vengerovskii et al. (2021)[4] |
Signaling Pathway and Experimental Workflow
The therapeutic effects of indomethacin and its prodrugs are primarily mediated through the inhibition of the cyclooxygenase (COX) pathway, which reduces the production of inflammatory prostaglandins.
Caption: Indomethacin's Mechanism of Action.
The in vivo efficacy of these compounds is typically evaluated through a standardized experimental workflow.
Caption: In Vivo Efficacy Testing Workflow.
Discussion of Findings
The experimental data indicates that this compound demonstrates comparable anti-inflammatory and analgesic effects to its parent drug, indomethacin, particularly at higher doses for analgesia. While at a 10 mg/kg dose, the heptyl ester showed slightly lower inhibition of both paw edema and writhing compared to indomethacin, it exhibited a clear dose-dependent increase in analgesic activity.
Crucially, the consistent findings across multiple studies on other ester derivatives suggest a significantly improved gastrointestinal safety profile. Esterification of the carboxylic acid group, which is implicated in direct gastric irritation, appears to be a successful strategy to reduce ulcerogenicity.[5] These ester prodrugs are designed to be hydrolyzed in the circulatory system rather than the gastrointestinal tract, releasing the active indomethacin while bypassing initial gastric mucosal contact.[6]
Experimental Protocols
Carrageenan-Induced Paw Edema (Anti-inflammatory Assay)
-
Animals: Male albino mice were used.
-
Procedure: Animals were divided into groups (control, indomethacin, and this compound). The test compounds (10 mg/kg) were administered intraperitoneally. After one hour, 0.1 mL of a 1% carrageenan solution was injected into the sub-plantar region of the right hind paw.
-
Measurement: Paw volume was measured using a plethysmometer at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Analysis: The percentage inhibition of edema was calculated for each group relative to the control group.
Acetic Acid-Induced Writhing (Analgesic Assay)
-
Animals: Male albino mice were used.
-
Procedure: The test compounds (at doses of 10, 20, and 30 mg/kg) were administered intraperitoneally. After 30 minutes, each mouse was injected intraperitoneally with 0.1 mL of a 0.6% acetic acid solution.[4][7]
-
Measurement: The number of writhes (abdominal constrictions and stretching of hind limbs) was counted for a 20-minute period, starting 5 minutes after the acetic acid injection.
-
Analysis: The percentage inhibition of writhing was calculated for each group compared to the vehicle control group.
Ulcerogenic Activity Assessment
-
Animals: Wistar or Sprague-Dawley rats are typically used.[6][8]
-
Procedure: Animals are fasted for 24 hours with free access to water. The test compound (e.g., indomethacin at 30 mg/kg) or its ester derivative is administered orally.[8]
-
Measurement: After a set period (e.g., 4-6 hours), the animals are euthanized, and the stomachs are removed. The stomachs are opened along the greater curvature and examined for ulcers or lesions under a dissecting microscope.
-
Analysis: The severity of gastric damage is often quantified using an ulcer index, which may be based on the number and severity of lesions. The percentage of inhibition of ulceration is then calculated relative to the indomethacin-treated group.[8]
Conclusion
This compound presents a promising therapeutic profile, exhibiting in vivo anti-inflammatory and analgesic efficacy comparable to the parent drug, indomethacin. While direct evidence on its ulcerogenic potential is pending, extensive data from other ester analogues strongly support the hypothesis that esterification significantly enhances gastrointestinal safety. These findings underscore the potential of this compound as a viable alternative to indomethacin, warranting further investigation, particularly regarding its gastrointestinal safety profile in preclinical models.
References
- 1. jcdr.net [jcdr.net]
- 2. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and pharmacological evaluation of oligoethylene ester derivatives as indomethacin oral prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rjptsimlab.com [rjptsimlab.com]
- 5. Ester and amide derivatives of the nonsteroidal antiinflammatory drug, indomethacin, as selective cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of indomethacin ester prodrugs: gastrointestinal and hepatic toxicity and the hydrolytic capacity of various tissues in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sid.ir [sid.ir]
- 8. Indomethacin-induced gastric ulceration in rats: Protective roles of Spondias mombin and Ficus exasperata - PMC [pmc.ncbi.nlm.nih.gov]
The Lower Ulcerogenic Potential of Indomethacin Esters: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Indomethacin, a potent nonsteroidal anti-inflammatory drug (NSAID), is widely used for its analgesic and anti-inflammatory properties. However, its clinical utility is often limited by its significant ulcerogenic potential, a side effect primarily attributed to its non-selective inhibition of cyclooxygenase (COX) enzymes. This guide provides a comparative analysis of the ulcerogenic potential of Indomethacin and its ester derivatives, supported by experimental data, to highlight the gastroprotective advantages of these modified compounds.
Reduced Gastric Toxicity of Indomethacin Esters: The Rationale
The primary mechanism behind Indomethacin-induced gastric ulcers is the inhibition of COX-1, an enzyme responsible for the synthesis of prostaglandins that are crucial for maintaining the integrity of the gastric mucosa.[1] These prostaglandins regulate mucus and bicarbonate secretion, as well as mucosal blood flow. By inhibiting COX-1, Indomethacin disrupts these protective mechanisms, leaving the gastric lining vulnerable to damage from gastric acid.
Indomethacin esters have been developed as prodrugs to mitigate this gastrointestinal toxicity. The esterification of Indomethacin's carboxylic acid group leads to compounds with increased selectivity for COX-2, the isoform of the COX enzyme that is primarily involved in inflammation.[2] This increased selectivity allows the ester derivatives to exert their anti-inflammatory effects while sparing the gastroprotective functions of COX-1 in the stomach. Furthermore, as prodrugs, these esters are designed to be hydrolyzed back to the active Indomethacin molecule after absorption, minimizing direct contact of the acidic parent drug with the gastric mucosa.[3]
Comparative Ulcerogenic Potential: Quantitative Data
The ulcerogenic potential of a substance is often quantified using the ulcer index, a parameter that takes into account the number and severity of gastric lesions in animal models. The following table summarizes the ulcer index data from various studies comparing Indomethacin with its ester derivatives in rat models.
| Compound | Dose (mg/kg) | Ulcer Index (Mean ± SEM) | Reference |
| Indomethacin | 20 | 18.50 | [4] |
| Indomethacin | 40 | 11.02 ± 1.31 | [5] |
| Indomethacin | 10 | 1.72 ± 0.16 | [4] |
| Indomethacin Ester (Compound 5) | 20 | 10.62 | [4] |
| Indomethacin Ester (Compound S3) | 20 | 2.83 | [6] |
| Indomethacin Butyl Ester (IM-BE) | - | Significantly less than Indomethacin | [3] |
| Indomethacin Octyl Ester (IM-OE) | - | Significantly less than Indomethacin | [3] |
Experimental Protocols
The evaluation of the ulcerogenic potential of Indomethacin and its esters typically involves the use of animal models, most commonly rats. The following is a detailed methodology for a standard Indomethacin-induced gastric ulcer model.
Indomethacin-Induced Gastric Ulcer Model in Rats
1. Animals:
-
Male Wistar or Sprague-Dawley rats weighing 150-200g are commonly used.
-
Animals are housed in cages with wire mesh bottoms to prevent coprophagy.
-
They are fasted for 24 hours before the experiment but are allowed free access to water.
2. Drug Administration:
-
Indomethacin or its ester derivatives are suspended in a vehicle such as a 1% carboxymethyl cellulose (CMC) solution.
-
The test compounds are administered orally (p.o.) via gavage at the desired doses.
-
A control group receives only the vehicle.
3. Induction of Ulcers:
-
Gastric ulcers are induced by the administration of the test compounds. The ulcerogenic effects are typically assessed 4-6 hours after administration.
4. Assessment of Gastric Lesions:
-
Following the induction period, the animals are euthanized by a humane method (e.g., CO2 asphyxiation).
-
The stomachs are immediately removed, opened along the greater curvature, and gently rinsed with saline to remove gastric contents.
-
The stomachs are then pinned flat on a board for macroscopic examination.
5. Calculation of Ulcer Index:
-
The gastric mucosa is examined for lesions under a dissecting microscope.
-
The severity of the ulcers is scored based on a predefined scale. A common scoring system is as follows:
-
0 = No ulcer
-
1 = Red coloration
-
2 = Spot ulcers
-
3 = Hemorrhagic streaks
-
4 = Ulcers > 3mm but < 5mm
-
5 = Ulcers > 5mm
-
-
The ulcer index is then calculated for each animal by summing the scores for each lesion. The mean ulcer index for each group is then determined.
Visualizing the Mechanisms
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Comparative signaling pathways of Indomethacin and its esters.
Caption: Experimental workflow for assessing ulcerogenic potential.
Conclusion
The esterification of Indomethacin represents a promising strategy for mitigating its ulcerogenic side effects. By increasing COX-2 selectivity and employing a prodrug approach, Indomethacin esters demonstrate a significantly lower potential for causing gastric damage compared to the parent drug. The data presented in this guide, along with the detailed experimental protocols, provide a valuable resource for researchers and drug development professionals working to develop safer and more effective anti-inflammatory therapies.
References
- 1. Comparison of the intestinal toxicity of celecoxib, a selective COX-2 inhibitor, and indomethacin in the experimental rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of indomethacin ester prodrugs: gastrointestinal and hepatic toxicity and the hydrolytic capacity of various tissues in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. turkjgastroenterol.org [turkjgastroenterol.org]
- 5. Cyclooxygenase 2—implications on maintenance of gastric mucosal integrity and ulcer healing: controversial issues and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gastrointestinal mucosal injury following repeated daily oral administration of conventional formulations of indometacin and other non-steroidal anti-inflammatory drugs to pigs: a model for human gastrointestinal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Indomethacin Heptyl Ester: A Comparative Guide to its Binding with the COX-2 Active Site
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Indomethacin heptyl ester's binding to the cyclooxygenase-2 (COX-2) active site with other notable COX-2 inhibitors. The information is supported by experimental data and detailed methodologies to assist in research and drug development endeavors.
Executive Summary
This compound is a potent and selective inhibitor of COX-2, an enzyme implicated in inflammation and pain. By esterifying the carboxyl group of the non-selective NSAID indomethacin, a significant increase in selectivity for COX-2 over COX-1 is achieved. This guide delves into the quantitative binding data, the experimental methods used to determine these interactions, and the key structural features of the COX-2 active site that facilitate this selective binding.
Comparative Analysis of COX-2 Inhibitors
The inhibitory potency of various compounds against COX-1 and COX-2 is typically measured by their half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a higher potency. The selectivity for COX-2 is often expressed as a selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2). A higher SI value signifies greater selectivity for COX-2.
| Compound | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Binding Affinity (Kd/Ki) |
| This compound | 0.04[1][2] | >66[2] | >1650 | Not available in searched results |
| Indomethacin | 0.75[2] | 0.05[2] | 0.067 | IC50 (COX-2): 0.18 µM[3] |
| Celecoxib | 0.003-0.006[4] | 10-16[4] | ~1667-5333 | Kd: 2.3 nM[5] |
| Rofecoxib | 0.34[6] | >100 | >294 | Kd: 51 nM[7] |
| Valdecoxib | 0.005[7] | 150[7] | 30000 | Kd: 3.2 nM[5], 2.6 nM[7] |
Experimental Protocols
Recombinant Human COX-2 Expression and Purification
A critical first step for in vitro assays and structural studies is the production of pure, active COX-2 enzyme.
Objective: To express and purify recombinant human COX-2.
Methodology:
-
Gene Cloning and Expression Vector: The gene for human COX-2 is cloned into a baculovirus transfer vector. This vector is then used to generate a recombinant baculovirus.
-
Cell Culture and Infection: Insect cells (e.g., Spodoptera frugiperda Sf9 cells) are cultured in large-scale suspension cultures. The cells are then infected with the recombinant baculovirus containing the COX-2 gene.
-
Cell Lysis and Extraction: After a period of incubation to allow for protein expression, the insect cells are harvested. The cells are lysed, and the membrane-bound COX-2 is extracted using a detergent-containing buffer.
-
Chromatographic Purification:
-
Ion-Exchange Chromatography: The cell extract is first subjected to ion-exchange chromatography to separate proteins based on their charge.
-
Size-Exclusion Chromatography: The fractions containing COX-2 are then further purified using size-exclusion chromatography, which separates proteins based on their size and shape.
-
-
Purity and Activity Assessment: The purity of the final COX-2 protein is assessed by SDS-PAGE. The enzymatic activity is confirmed using a COX activity assay. This process can yield highly pure and active COX-2 suitable for crystallographic studies[8][9][10].
COX-2 Enzyme Inhibition Assay (IC50 Determination)
This assay is used to determine the concentration of an inhibitor required to reduce the enzymatic activity of COX-2 by 50%.
Objective: To measure the IC50 value of a test compound against COX-2.
Methodology:
-
Reagents and Buffers:
-
Purified recombinant human COX-2 enzyme.
-
Reaction buffer (e.g., Tris-HCl buffer, pH 8.0).
-
Heme cofactor.
-
Arachidonic acid (substrate).
-
Test inhibitor (e.g., this compound) at various concentrations.
-
A detection reagent that measures the peroxidase activity of COX (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD).
-
-
Assay Procedure:
-
The purified COX-2 enzyme is pre-incubated with the heme cofactor in the reaction buffer.
-
The test inhibitor, at a range of concentrations, is added to the enzyme-heme mixture and incubated for a specific period to allow for binding.
-
The enzymatic reaction is initiated by the addition of arachidonic acid.
-
The peroxidase activity of COX-2, which is coupled to the cyclooxygenase reaction, is monitored by measuring the oxidation of the detection reagent (e.g., color change of TMPD) using a spectrophotometer.
-
The rate of reaction is measured for each inhibitor concentration.
-
-
Data Analysis:
-
The percentage of inhibition is calculated for each concentration of the test compound relative to a control with no inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
X-ray Co-crystallography of COX-2 with a Bound Inhibitor
This technique provides a high-resolution, three-dimensional structure of the inhibitor bound to the active site of the enzyme.
Objective: To determine the crystal structure of a COX-2-inhibitor complex.
Methodology:
-
Protein Preparation: Highly purified and concentrated recombinant human COX-2 is prepared as described in Protocol 1.
-
Complex Formation: The purified COX-2 is incubated with a molar excess of the inhibitor (e.g., this compound) to ensure saturation of the binding sites.
-
Crystallization:
-
The COX-2-inhibitor complex is subjected to crystallization screening using various techniques, most commonly vapor diffusion (hanging drop or sitting drop).
-
In this method, a small drop of the protein-inhibitor complex is mixed with a crystallization solution (containing precipitants like polyethylene glycol or salts) and allowed to equilibrate with a larger reservoir of the same solution.
-
Over time, as water evaporates from the drop, the concentration of the protein and precipitant increases, leading to the formation of crystals.
-
-
X-ray Diffraction Data Collection:
-
A suitable crystal is selected and mounted in a cryo-stream of liquid nitrogen to prevent radiation damage.
-
The crystal is then exposed to a high-intensity X-ray beam, typically at a synchrotron source.
-
The X-rays are diffracted by the atoms in the crystal, producing a diffraction pattern that is recorded on a detector.
-
-
Structure Determination and Refinement:
-
The diffraction pattern is processed to determine the electron density map of the unit cell.
-
A model of the protein-inhibitor complex is built into the electron density map.
-
The model is then refined to improve its fit with the experimental data, resulting in a high-resolution atomic structure of the complex.
-
Visualizations
Prostaglandin Biosynthesis Pathway
Caption: Overview of the prostaglandin biosynthesis pathway.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of a COX-2 inhibitor.
Logical Relationship of COX-2 Selectivity
Caption: Rationale for the increased COX-2 selectivity of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic basis for selective inhibition of cyclo-oxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of celecoxib and valdecoxib binding to cyclooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. Valdecoxib: assessment of cyclooxygenase-2 potency and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Purification of Recombinant Human COX-1 and COX-2 | Springer Nature Experiments [experiments.springernature.com]
- 9. Purification of recombinant human COX-1 and COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Pharmacokinetics of Indomethacin Esters
For Researchers, Scientists, and Drug Development Professionals
Indomethacin, a potent non-steroidal anti-inflammatory drug (NSAID), is widely used for its analgesic and anti-inflammatory properties. However, its clinical use is often associated with gastrointestinal side effects. To mitigate these adverse effects and improve its physicochemical properties, various ester prodrugs of Indomethacin have been synthesized and evaluated. This guide provides a comparative analysis of the pharmacokinetics of different Indomethacin esters, supported by experimental data, to aid in the research and development of improved therapeutic agents.
Quantitative Pharmacokinetic Data
The pharmacokinetic parameters of Indomethacin and its ester prodrugs are crucial for determining their absorption, distribution, metabolism, and excretion (ADME) profiles. The following table summarizes the key pharmacokinetic parameters from various preclinical studies.
| Compound | Animal Model | Dose & Route | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Bioavailability (%) | Reference |
| Indomethacin | Rat | 5 mg/kg; Oral | 30.25 | 3 | - | - | [1] |
| Indomethacin Butyl Ester (IM-BE) | Rat | Oral | Low | - | - | 15.0 | [2][3] |
| Indomethacin Octyl Ester (IM-OE) | Rat | Oral | Low | - | - | 2.1 | [2][3] |
| Triethylene Glycol Indomethacin Ester (TIE) | Rat | 20 mg/kg; Oral | 16.30 | 4 | - | - | [1] |
| Morpholinoalkyl Ester Prodrug (2c) | Rat | Equimolar to Indomethacin; Oral | - | - | - | ~130-136 | [4] |
| Acemetacin (Indomethacin precursor) | Rat | 35 mg/kg; Oral | See note | See note | *See note | - | [5][6] |
*Note: For Acemetacin, the pharmacokinetic parameters are typically reported for its active metabolite, Indomethacin. Acemetacin is designed to be biotransformed into Indomethacin after absorption.[5][6]
Experimental Protocols
The data presented in this guide are derived from preclinical studies with specific methodologies. Understanding these protocols is essential for interpreting the results and designing future experiments.
1. Animal Models and Administration:
-
The majority of the cited studies utilized male Wistar or Sprague-Dawley rats as the animal model.[2][4][7][8]
-
Oral administration was the most common route for evaluating the ester prodrugs, typically as a suspension or solution.[1][2][4][7] Intravenous administration was also used in some studies to determine absolute bioavailability.[8]
2. Drug Formulation and Dosing:
-
Indomethacin and its esters were often administered in a vehicle such as a suspension in a solution of carboxymethyl cellulose or in lipid-core nanocapsules.[2][7]
-
Doses were calculated based on the molar equivalent of Indomethacin to ensure a valid comparison between the prodrugs and the parent drug.[4]
3. Sample Collection and Analysis:
-
Blood samples were collected at various time points post-administration from the jugular vein or other appropriate sites.[1]
-
Plasma was separated by centrifugation and stored frozen until analysis.
-
The concentrations of Indomethacin and its ester prodrugs in the plasma were quantified using High-Performance Liquid Chromatography (HPLC).[4][5]
4. Hydrolysis Studies:
-
In vitro hydrolysis of the ester prodrugs was assessed in various biological media, such as rat plasma, simulated gastric fluid (SGF), and intestinal homogenates, to determine the rate and extent of conversion to the active parent drug, Indomethacin.[2][4] The hydrolysis kinetics were often found to follow first-order kinetics.[2]
Visualizing the Experimental Workflow
The following diagram illustrates a typical experimental workflow for the comparative pharmacokinetic analysis of Indomethacin esters.
Caption: Experimental workflow for pharmacokinetic studies of Indomethacin esters.
Discussion and Conclusion
The development of Indomethacin ester prodrugs is a promising strategy to reduce its gastrointestinal toxicity. The studies on butyl and octyl esters of Indomethacin revealed that these prodrugs are absorbed and then hydrolyzed in the circulatory system, which may contribute to their reduced ulcerogenic activity compared to the parent drug.[2][3] The triethylene glycol indomethacin ester (TIE) showed a lower peak plasma concentration and a slightly delayed time to reach peak concentration compared to Indomethacin, suggesting a different absorption profile.[1] Morpholinoalkyl esters of Indomethacin demonstrated significantly increased oral bioavailability compared to Indomethacin itself.[4]
The hydrolysis of these esters is a critical step in the release of the active drug. In vitro studies have shown that the rate of hydrolysis can vary significantly between different esters and in different biological tissues.[2][4] For instance, Indomethacin butyl ester is rapidly hydrolyzed in plasma, while the hydrolysis of Indomethacin octyl ester is much slower.[2] The site of hydrolysis, whether in the gastrointestinal tract or in systemic circulation, plays a key role in both the efficacy and the side-effect profile of the prodrug.[7]
References
- 1. Pharmacokinetic and pharmacodynamic profile of triethylene glycol indomethacin ester as a new oral prodrug [iris.unict.it]
- 2. Pharmacokinetics of indomethacin ester prodrugs: gastrointestinal and hepatic toxicity and the hydrolytic capacity of various tissues in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of Indomethacin Ester Prodrugs : Gastrointestinal and Hepatic Toxicity and the Hydrolytic Capacity of Various Tissues in Rats [jstage.jst.go.jp]
- 4. Synthesis and evaluation of morpholinoalkyl ester prodrugs of indomethacin and naproxen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. elsevier.es [elsevier.es]
- 6. Pharmacokinetics of acemetacin and its active metabolite indomethacin in rats during acute hepatic damage and liver regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lipid-core nanocapsules restrained the indomethacin ethyl ester hydrolysis in the gastrointestinal lumen and wall acting as mucoadhesive reservoirs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of indomethacin octyl ester (prodrug) and indomethacin produced from the prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the selectivity of Indomethacin heptyl ester for COX-2 over COX-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Indomethacin heptyl ester's selectivity for cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1), benchmarked against its parent compound, Indomethacin, and other common nonsteroidal anti-inflammatory drugs (NSAIDs). The following sections present quantitative data, experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows to support researchers in their evaluation of this compound.
Quantitative Comparison of COX Inhibition
The selectivity of a Nonsteroidal Anti-Inflammatory Drug (NSAID) for COX-2 over COX-1 is a critical determinant of its therapeutic window, influencing its efficacy and gastrointestinal side-effect profile. This selectivity is often quantified by comparing the 50% inhibitory concentrations (IC50) for each isoenzyme. A higher COX-1/COX-2 IC50 ratio indicates greater selectivity for COX-2.
The data presented below, collated from various in vitro studies, demonstrates the significantly enhanced COX-2 selectivity of this compound compared to Indomethacin and other widely used NSAIDs.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1 IC50 / COX-2 IC50) |
| This compound | >66 [1] | 0.04 [1] | >1650 |
| Indomethacin | 0.05[1] | 0.75[1] | 0.067 |
| Celecoxib | 2.8[2] | 0.091[2] | 30.8 |
| Diclofenac | 0.076[3] | 0.026[3] | 2.9 |
| Ibuprofen | 12[3] | 80[3] | 0.15 |
| Naproxen | 8.7[4] | 5.2[4] | 1.7 |
COX Signaling Pathway
The diagram below illustrates the general signaling pathway for both COX-1 and COX-2 enzymes. These enzymes catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor for various prostaglandins and thromboxanes involved in physiological and inflammatory processes.
Experimental Protocols
The determination of IC50 values for COX-1 and COX-2 inhibition is crucial for assessing the selectivity of compounds like this compound. The following is a generalized protocol based on common in vitro enzyme assays.
Objective: To determine the concentration of a test compound required to inhibit 50% of COX-1 and COX-2 enzymatic activity.
Materials:
-
Purified human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds (e.g., this compound, Indomethacin) dissolved in a suitable solvent (e.g., DMSO)
-
Reaction buffer (e.g., Tris-HCl buffer, pH 8.0)
-
Cofactors (e.g., hematin, epinephrine)
-
Detection system to measure prostaglandin production (e.g., ELISA, LC-MS/MS)
Procedure:
-
Enzyme Preparation: The COX-1 and COX-2 enzymes are diluted to a working concentration in the reaction buffer.
-
Incubation with Inhibitor: The enzymes are pre-incubated with various concentrations of the test compound or vehicle control (DMSO) for a specified time (e.g., 10-15 minutes) at 37°C. This allows the inhibitor to bind to the enzyme.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of arachidonic acid.
-
Reaction Termination: After a defined incubation period (e.g., 2-10 minutes), the reaction is stopped, often by the addition of an acid (e.g., HCl).
-
Quantification of Prostaglandin: The amount of prostaglandin (commonly PGE2) produced is quantified using a suitable detection method.
-
Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Workflow
The following diagram outlines the typical workflow for assessing the COX-2 selectivity of a test compound.
Conclusion
The experimental data clearly indicates that this compound is a highly potent and selective COX-2 inhibitor, with a selectivity ratio significantly greater than its parent compound, Indomethacin, and other common NSAIDs. This enhanced selectivity is attributed to the esterification of the carboxylate group of Indomethacin. The methodologies described provide a framework for the independent validation of these findings. For researchers in drug discovery and development, this compound represents a promising lead compound for the design of anti-inflammatory agents with a potentially improved safety profile.
References
- 1. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
Indomethacin Esters Demonstrate Enhanced Anti-Proliferative Effects Compared to Parent Drug
A comprehensive analysis of various Indomethacin esters reveals their superior efficacy in inhibiting cancer cell proliferation across a multitude of cancer cell lines when compared to the parent drug, Indomethacin. These derivatives exhibit potent cytotoxic effects, often at significantly lower concentrations, and engage multiple cellular pathways to induce cell cycle arrest and apoptosis.
Researchers in drug development are increasingly turning their attention to the modification of existing drugs to enhance their therapeutic properties. A salient example of this is the esterification of the non-steroidal anti-inflammatory drug (NSAID) Indomethacin. Numerous studies have synthesized and evaluated a range of Indomethacin esters, demonstrating their enhanced potential as anti-proliferative agents. This guide provides a comparative overview of the anti-proliferative effects of several notable Indomethacin esters, supported by experimental data and detailed methodologies.
Comparative Anti-Proliferative Activity
The anti-proliferative effects of Indomethacin and its ester derivatives have been quantified using the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The data presented below summarizes the IC50 values for various Indomethacin esters against a panel of human cancer cell lines.
| Compound/Ester Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Indomethacin | HCT-116 (Colon) | >1000 | [1] |
| HT-29 (Colon) | >1000 | [1] | |
| Caco-2 (Colon) | >1000 | [1] | |
| MV4-11 (Leukemia) | 204.5 | [2] | |
| A549 (Lung) | 120.6 | [2] | |
| PC-3 (Prostate) | 160.2 | [2] | |
| MDA-MB-468 (Breast) | 270.5 | [2] | |
| MCF-7 (Breast) | 187.2 | [2] | |
| Indomethacin Amide Analog 2 | HCT-116 (Colon) | 0.0017 (1.7 nM) | [3] |
| HT-29 (Colon) | 0.0002 (0.2 nM) | [3] | |
| Caco-2 (Colon) | 0.000028 (0.028 nM) | [3] | |
| Indomethacin Oxazin Analog 3 | HCT-116 (Colon) | 0.0009 (0.9 nM) | [3] |
| Indomethacin Amide Analog 8 | HCT-116 (Colon) | 0.0006 (0.6 nM) | [3] |
| Indomethacin-LPC Conjugate | MV4-11 (Leukemia) | 3.1 | [2] |
| A549 (Lung) | 27.2 | [2] | |
| PC-3 (Prostate) | 14.4 | [2] | |
| MDA-MB-468 (Breast) | 2.7 | [2] | |
| MCF-7 (Breast) | 7.9 | [2] | |
| Indomethacin-OA-PC Conjugate | MV4-11 (Leukemia) | 52.4 | [2] |
| A549 (Lung) | 42.2 | [2] | |
| PC-3 (Prostate) | 33.5 | [2] | |
| MDA-MB-468 (Breast) | 67.5 | [2] | |
| MCF-7 (Breast) | 58.2 | [2] | |
| OA-Indomethacin-PC Conjugate | MV4-11 (Leukemia) | 56.3 | [2] |
| A549 (Lung) | 53.8 | [2] | |
| PC-3 (Prostate) | 58 | [2] | |
| MDA-MB-468 (Breast) | 56.4 | [2] | |
| MCF-7 (Breast) | 59.8 | [2] |
Note: IC50 values for Amide Analogs 2, 3, and 8 were converted from µg/mL to µM assuming a molecular weight similar to Indomethacin (~357.8 g/mol ) for comparative purposes. LPC: Lysophosphatidylcholine; OA: Oleic Acid; PC: Phosphatidylcholine.
The data clearly indicates that the ester and amide derivatives of Indomethacin possess significantly more potent anti-proliferative activity than the parent compound, with some analogs exhibiting efficacy at nanomolar concentrations.
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the evaluation of the anti-proliferative effects of Indomethacin esters.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. The plate is then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: After 24 hours, the culture medium is replaced with fresh medium containing various concentrations of the Indomethacin esters or the parent compound. A vehicle control (e.g., DMSO) is also included. The cells are incubated for another 48 to 72 hours.
-
MTT Addition: Following the treatment period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is carefully removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals. The plate is then agitated on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control, and the IC50 values are calculated from the dose-response curves.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
Cell cycle analysis is performed to determine the proportion of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Cell Treatment and Harvesting: Cells are seeded in 6-well plates and treated with the test compounds at their respective IC50 concentrations for 24 to 48 hours. Both floating and adherent cells are collected, washed with ice-cold PBS, and counted.
-
Fixation: The cells (approximately 1 x 10^6) are resuspended in 500 µL of PBS, and 4.5 mL of ice-cold 70% ethanol is added dropwise while vortexing to prevent cell clumping. The cells are then fixed overnight at -20°C.
-
Staining: The fixed cells are centrifuged, and the ethanol is decanted. The cell pellet is washed with PBS and then resuspended in 500 µL of a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS. The cells are incubated in the dark at room temperature for 30 minutes.
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The percentages of cells in the different phases of the cell cycle are determined from the resulting DNA histogram using appropriate software.
Mechanisms of Action: Signaling Pathways and Cellular Effects
The enhanced anti-proliferative activity of Indomethacin esters is attributed to their ability to modulate key signaling pathways and cellular processes that control cell growth and survival.
Indomethacin and its derivatives have been shown to induce cell cycle arrest, primarily at the G1/S and G0/G1 phases.[3][4] This is often achieved by modulating the levels of key cell cycle regulatory proteins. For instance, Indomethacin has been observed to down-regulate the expression of cyclin-dependent kinases CDK2 and CDK4, and up-regulate the expression of the CDK inhibitor p21.[5]
Furthermore, these compounds can influence critical signaling cascades such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. Indomethacin has been reported to activate the p38 MAPK pathway, which can lead to apoptosis.[6][7] In the NF-κB pathway, Indomethacin can inhibit the degradation of IκBα, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the transcription of pro-survival genes. Some Indomethacin analogs also exhibit their anti-proliferative effects by acting as tubulin stabilizers, which disrupts microtubule dynamics and leads to mitotic arrest.[8]
References
- 1. Indomethacin-induced G1/S phase arrest of the plant cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indomethacin derivatives as tubulin stabilizers to inhibit cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative effects of indomethacin on cell proliferation and cell cycle progression in tumor cells grown in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Arrest of cultured cells in the G1 phase of the cell cycle by indomethacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Evidence that indomethacin reversibly inhibits cell growth in the G1 phase of the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Indomethacin impairs mitochondrial dynamics by activating the PKCζ–p38–DRP1 pathway and inducing apoptosis in gastric cancer and normal mucosal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulation of Nuclear Factor-κB Activity by Indomethacin Influences Aβ Levels but Not Aβ Precursor Protein Metabolism in a Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Indomethacin Heptyl Ester: A Safety and Operations Guide
The proper disposal of Indomethacin heptyl ester is critical for ensuring laboratory safety and environmental protection. As a research chemical, its handling and disposal must adhere to strict protocols to mitigate potential hazards. This guide provides detailed, step-by-step procedures for its safe management from point of generation to final disposal.
Hazard Identification and Classification
This compound, particularly when in solution, presents several hazards. The Safety Data Sheet (SDS) for a common formulation of this product (as a solution in methyl acetate) classifies it as a hazardous substance.[1] Understanding these hazards is the first step in safe handling and disposal.
| Hazard Class | GHS Classification | Hazard Statement | Signal Word |
| Flammability | Flammable Liquids 2 | H225: Highly flammable liquid and vapor. | Danger |
| Eye Damage/Irritation | Eye Irritation 2A | H319: Causes serious eye irritation. | Warning |
| Specific Target Organ Toxicity | Single Exposure 3 | H336: May cause drowsiness or dizziness. | Warning |
Data sourced from the this compound Safety Data Sheet.[1]
Furthermore, the parent compound, Indomethacin, is classified as acutely toxic and fatal if swallowed.[2][3] While this specific ester derivative has a different profile, this information underscores the need for caution.
Core Disposal Principles
Adherence to fundamental waste management principles is mandatory to prevent accidents and ensure regulatory compliance.
-
DO NOT Dispose in Sanitary Sewer: Never pour this compound or its solutions down the drain.[1][4] Pharmaceutical compounds can persist through wastewater treatment processes, posing a risk to aquatic environments.[5]
-
DO NOT Dispose in Regular Trash: This chemical waste must not be disposed of with household or general laboratory garbage.[1][6]
-
DO Segregate Waste: Always collect chemical waste in designated, compatible containers. Do not mix this compound waste with incompatible materials, such as reactive or corrosive substances, to avoid dangerous reactions.[4][7]
-
DO Consult Institutional Policy: Your institution's Environmental Health & Safety (EH&S) department provides specific guidelines and services for hazardous waste disposal.[8] Always follow their established procedures.
Step-by-Step Disposal Protocol
This protocol outlines the standard operating procedure for safely managing this compound waste within a laboratory setting.
Step 1: Utilize Appropriate Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing the correct PPE as specified in the SDS.[1]
-
Eye Protection: Wear safety glasses or goggles.[1]
-
Hand Protection: Use chemically resistant gloves.[1]
-
Ventilation: Handle the waste within a chemical fume hood or a well-ventilated area to avoid inhaling vapors.[1]
Step 2: Waste Collection and Container Selection
Collect all waste, including contaminated materials like pipette tips or absorbent pads, at the point of generation.
-
Container: Use a sturdy, leak-proof container that is chemically compatible with the waste. Plastic is often preferred.[8][9] If possible, the original container can be used for disposal once empty, or for collecting waste of the same substance.[7][9]
-
Segregation: Given its flammability, this waste must be collected and stored as flammable hazardous waste .[1] Keep it separate from aqueous, corrosive, or reactive waste streams.[4]
Step 3: Proper Labeling of Waste Containers
Clear and accurate labeling is crucial for safety and regulatory compliance.[4][8]
-
Attach a completed hazardous waste label to the container as soon as the first drop of waste is added.[9]
-
The label must include:
Step 4: Safe Storage of Waste
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[8]
-
Location: The SAA must be at or near the point of waste generation.[8]
-
Closure: Keep the waste container securely closed at all times, except when adding waste.[8]
-
Environment: Store the container away from heat sources, open flames, sparks, and direct sunlight.[1][4] Ensure the storage area is well-ventilated.[1]
Step 5: Arranging for Final Disposal
Hazardous waste must be handled by trained professionals.
-
Request Pickup: Once the container is nearly full (no more than ¾ full) or has been accumulating for the maximum time allowed by your institution (e.g., 6-12 months), contact your institution's EH&S department to request a waste pickup.[8][9]
-
Professional Disposal: EH&S will coordinate with a licensed hazardous waste disposal company to ensure the waste is transported, treated, and disposed of in compliance with all local, state, and federal regulations.[4]
Emergency Procedures for Spills
In the event of an accidental release, immediate and correct action is vital.
-
Evacuate and Alert: Ensure unprotected persons are kept away from the spill area. Alert colleagues in the vicinity.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Absorb the spill with an inert, liquid-binding material such as sand, diatomite, or universal binders.[1]
-
Collection: Carefully collect the absorbent material and contaminated debris. Place it into a designated, labeled hazardous waste container for disposal according to the protocol above.[1]
-
Decontamination: Clean the spill area thoroughly.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound waste.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 5. Degradation of Indomethacin in Wastewater: Removal with Sodium Hypochlorite and Analysis of Degradation Byproducts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
